1-Tert-butyl-2-azetidinecarboxylic acid
描述
The exact mass of the compound 1-Tert-butyl-2-azetidinecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Tert-butyl-2-azetidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl-2-azetidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-tert-butylazetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)9-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBAPZLVXNOENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304753 | |
| Record name | 1-tert-butyl-2-azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18085-38-6 | |
| Record name | 1-(1,1-Dimethylethyl)-2-azetidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 167182 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18085-38-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-tert-butyl-2-azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of 1-Tert-butyl-2-azetidinecarboxylic Acid: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in contemporary medicinal chemistry. Its unique conformational constraints and ability to serve as a bioisosteric replacement for more common saturated heterocycles like pyrrolidine and piperidine have led to its incorporation into a multitude of clinically approved drugs and investigational new drug candidates. 1-Tert-butyl-2-azetidinecarboxylic acid, in particular, serves as a crucial chiral building block for the synthesis of complex molecules, offering a rigid backbone that can precisely orient functional groups for optimal interaction with biological targets. This guide provides an in-depth exploration of the synthetic strategies for accessing this valuable compound, with a focus on practical, scalable, and enantioselective methodologies suitable for drug development campaigns.
Strategic Approaches to the Synthesis of 1-Tert-butyl-2-azetidinecarboxylic Acid
The construction of the strained four-membered azetidine ring presents unique synthetic challenges. This guide will focus on two primary and effective strategies for the synthesis of 1-tert-butyl-2-azetidinecarboxylic acid: a robust and economically viable route starting from L-aspartic acid, and an alternative approach featuring intramolecular cyclization of a γ-amino acid derivative.
Primary Synthetic Route: Enantioselective Synthesis from L-Aspartic Acid
This route is particularly advantageous for large-scale synthesis due to its cost-effective starting material, L-aspartic acid, and the potential for a chromatography-free purification process.[1] The overall strategy involves the selective protection of the functional groups of L-aspartic acid, reduction of the β-carboxyl group to a primary alcohol, activation of the alcohol as a leaving group, and subsequent intramolecular cyclization to form the azetidine ring.
Reaction Pathway Overview
Caption: Synthetic pathway from L-Aspartic Acid.
Detailed Experimental Protocol
Step 1: Protection of L-Aspartic Acid
The initial steps focus on the selective protection of the amino and carboxyl groups of L-aspartic acid to prevent unwanted side reactions.
-
Protocol:
-
Suspend L-aspartic acid in methanol and add chlorotrimethylsilane (TMSCl) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is fully dissolved.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dioxane/water mixture) and add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as sodium bicarbonate.
-
Stir the mixture at room temperature overnight.
-
Extract the product, N-Boc-L-aspartic acid α-methyl ester, with an organic solvent.[1]
-
-
Causality: The use of TMSCl in methanol selectively esterifies the more reactive α-carboxylic acid. The subsequent addition of (Boc)₂O protects the amino group as its tert-butoxycarbonyl derivative, which is stable under the subsequent reaction conditions but can be readily removed at a later stage.
Step 2: Tert-butylation of the α-Carboxylic Acid and Saponification of the β-Methyl Ester
-
Protocol:
-
To a solution of the N-Boc-L-aspartic acid α-methyl ester in an inert solvent, add tert-butanol, a coupling agent like dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion.
-
Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
-
Dissolve the resulting diester in a mixture of tetrahydrofuran and water, and add lithium hydroxide (LiOH) to selectively saponify the methyl ester.[1]
-
-
Causality: The α-carboxylic acid is converted to a tert-butyl ester, which is sterically hindered and less prone to nucleophilic attack, thus protecting it during the subsequent reduction step. The methyl ester at the β-position is more readily hydrolyzed under basic conditions, affording the desired carboxylic acid for the subsequent reduction.
Step 3: Reduction of the β-Carboxylic Acid
-
Protocol:
-
To a solution of the N-Boc protected amino acid in anhydrous tetrahydrofuran at -15 °C, add triethylamine and then ethyl chloroformate dropwise to form a mixed anhydride.
-
After stirring for 30 minutes, add a solution of sodium borohydride in water.
-
Allow the reaction to proceed for several hours, then quench with a mild acid.
-
Extract the product, tert-butyl N-Boc-L-homoserine.[1]
-
-
Causality: The carboxylic acid is activated as a mixed anhydride with ethyl chloroformate to facilitate its reduction by the mild reducing agent, sodium borohydride. This method is selective for the carboxylic acid in the presence of the tert-butyl ester.
Step 4: Activation of the Hydroxyl Group and Iodination
-
Protocol:
-
Dissolve the alcohol from the previous step in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (p-TsCl) and stir until the reaction is complete.
-
Work up the reaction and dissolve the resulting tosylate in acetone.
-
Add sodium iodide (NaI) and heat the mixture to reflux to effect the Finkelstein reaction.[1]
-
-
Causality: The primary alcohol is converted to a good leaving group, a tosylate, by reaction with p-TsCl. The subsequent substitution with iodide provides a highly reactive electrophile for the intramolecular cyclization.
Step 5: N-Deprotection and Re-protection with a Tosyl Group
-
Protocol:
-
The N-Boc group is cleaved using a strong acid, such as trifluoroacetic acid (TFA) or by using TMSCl.
-
The resulting free amine is then protected with a tosyl group by reacting with p-toluenesulfonyl chloride in the presence of a base.[1]
-
-
Causality: The N-Boc group is not ideal for the subsequent cyclization as it can be cleaved under the basic conditions required. The tosyl group is a more robust protecting group that is stable to the cyclization conditions and can be removed later.
Step 6: Intramolecular Cyclization and Deprotection
-
Protocol:
-
The N-tosyl intermediate is dissolved in acetonitrile, and cesium carbonate (Cs₂CO₃) is added. The mixture is stirred at room temperature to promote intramolecular cyclization.[1]
-
The N-tosyl group is removed using a reducing agent such as magnesium in methanol.
-
The tert-butyl ester is cleaved with a strong acid like TFA to yield the final product.
-
-
Causality: Cesium carbonate is an effective base for promoting the intramolecular SN2 reaction, leading to the formation of the azetidine ring. The subsequent deprotection steps remove the protecting groups to afford the desired 1-tert-butyl-2-azetidinecarboxylic acid.
Data Summary
| Step | Key Reagents | Solvent | Typical Yield | Reference |
| Protection | TMSCl, (Boc)₂O | Methanol, Dioxane/Water | >95% | [1] |
| Esterification/Saponification | t-BuOH, DCC, DMAP, LiOH | THF/Water | ~92% | [1] |
| Reduction | EtOCOCl, Et₃N, NaBH₄ | THF | Good | [1] |
| Activation/Iodination | p-TsCl, Pyridine, NaI | Acetone | ~91% (over 2 steps) | [1] |
| Cyclization | Cs₂CO₃ | Acetonitrile | ~94% | [1] |
| Deprotection | Mg, MeOH; TFA | - | High | [1] |
Alternative Synthetic Route: Intramolecular Cyclization of a γ-Amino Acid Derivative
This approach offers a different disconnection for the formation of the azetidine ring, relying on the cyclization of a linear precursor. This can be advantageous when starting from readily available chiral γ-amino alcohols.
Reaction Pathway Overview
Caption: Synthetic pathway from a γ-Amino Alcohol.
Conceptual Protocol
-
Protection of the Amino Group: The starting γ-amino alcohol is protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to prevent self-reaction.
-
Conversion of the Hydroxyl to a Leaving Group: The primary alcohol is converted into a good leaving group, typically a halide (e.g., chloride or bromide), using reagents like thionyl chloride or phosphorus tribromide.
-
Intramolecular Cyclization: The γ-amino halide is treated with a base to induce intramolecular SN2 cyclization, forming the azetidine ring.
-
Deprotection and Functional Group Manipulation: The protecting groups are removed, and the functional groups are manipulated as needed to arrive at the final product.
Discussion of Key Considerations
-
Stereocontrol: The stereochemistry of the final product is determined by the stereocenter in the starting γ-amino alcohol.
-
Ring Strain: The formation of the four-membered ring can be challenging due to ring strain. The choice of base and reaction conditions is critical to favor the intramolecular cyclization over intermolecular side reactions.
Purification and Characterization
The final product, 1-tert-butyl-2-azetidinecarboxylic acid, is typically a solid at room temperature. Purification can be achieved by recrystallization or, if necessary, by column chromatography.
Characterization Data
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include those for the tert-butyl group, the protons on the azetidine ring, and the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid, the carbons of the tert-butyl group, and the carbons of the azetidine ring.[1]
-
Melting Point: The melting point of the purified compound should be sharp and consistent with literature values.
-
Optical Rotation: For enantiomerically pure compounds, the specific rotation is a critical parameter for confirming the stereochemical integrity.[1]
Conclusion and Future Perspectives
The synthesis of 1-tert-butyl-2-azetidinecarboxylic acid is a well-established process with multiple viable routes. The choice of a particular synthetic strategy will depend on factors such as the desired scale of production, cost of starting materials, and the required stereochemical purity. The L-aspartic acid route offers a scalable and cost-effective option, making it particularly attractive for industrial applications. As the demand for chiral azetidine building blocks continues to grow in the pharmaceutical industry, the development of even more efficient, greener, and more versatile synthetic methodologies will remain an active area of research.
References
-
Mizuno, M., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthase studies. HETEROCYCLES, 96(12), 2125-2138. [Link]
Sources
An In-Depth Technical Guide to the Physicochemical Properties of N-Boc-Azetidine-2-Carboxylic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the physicochemical properties of N-Boc-azetidine-2-carboxylic acid, a critical building block in modern medicinal chemistry and peptide science. By synthesizing data from established suppliers and the scientific literature, this document offers field-proven insights into the handling, application, and characterization of this unique constrained amino acid.
Introduction: The Significance of a Constrained Scaffold
N-Boc-azetidine-2-carboxylic acid is a synthetic derivative of azetidine-2-carboxylic acid, a non-proteinogenic amino acid analog of proline.[1] Its structure is distinguished by two key features: a strained four-membered azetidine ring and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.
The azetidine ring imparts significant conformational rigidity, making it a favored scaffold for introducing sharp turns or specific spatial orientations in peptides and small molecule therapeutics. This pre-organization can lead to enhanced binding affinity and biological activity. The Boc group provides robust protection of the secondary amine, facilitating its use in standard peptide synthesis and other complex chemical transformations while allowing for selective deprotection under acidic conditions.[2] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, from designing reaction conditions to predicting its behavior in biological systems.
Core Molecular Attributes
The identity and structure of N-Boc-L-azetidine-2-carboxylic acid are defined by several key identifiers and structural features that dictate its chemical behavior.
| Identifier | Value | Reference(s) |
| CAS Number | 51077-14-6 (for L-enantiomer) | [2][3] |
| Molecular Formula | C₉H₁₅NO₄ | [2][3] |
| Molecular Weight | 201.22 g/mol | [2] |
| IUPAC Name | (2S)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid | [4] |
| Synonyms | 1-Boc-L-azetidine-2-carboxylic acid, Boc-Aze-OH | [5] |
| SMILES | CC(C)(C)OC(=O)N1CC[C@H]1C(O)=O | [2] |
The molecule's three-dimensional structure, governed by the puckered, high-energy azetidine ring and the bulky t-butyl group, creates significant steric hindrance around the nitrogen atom. This has direct implications for its reactivity and its utility as a peptide building block.
Physicochemical Properties: A Quantitative Analysis
The utility of a chemical entity in drug discovery and synthesis is fundamentally tied to its physical properties. These parameters influence everything from reaction kinetics to bioavailability.
| Property | Value | Reference(s) |
| Appearance | White to light yellow crystalline powder | [2][5][6] |
| Melting Point | 105-110 °C | [5][6] |
| Optical Rotation [α]D | -120.0 ± 2.0° (c = 1 in methanol) | [2][6] |
| pKa | 4.01 ± 0.20 (Predicted) | [5] |
| Solubility | Soluble in Methanol, DMSO, Dichloromethane, Ethyl Acetate | [5] |
| LogP | No experimental value available; predicted to be moderately lipophilic |
Solid-State Properties
N-Boc-azetidine-2-carboxylic acid is a crystalline solid at room temperature, with a well-defined melting point range of 105-110 °C.[5][6] This sharp melting range is indicative of high purity, a critical attribute for applications in peptide synthesis where stoichiometry is key.
Solution-State Properties
Solubility Profile: The Impact of the Boc Group Unlike its parent amino acid, which has appreciable water solubility, N-Boc-azetidine-2-carboxylic acid is poorly soluble in aqueous solutions. The large, nonpolar tert-butyl group dramatically increases its lipophilicity. Consequently, it exhibits good solubility in a range of common organic solvents, including polar aprotic solvents like DMSO and ethyl acetate, and chlorinated solvents like dichloromethane.[5] This solubility profile is advantageous for its use in organic synthesis, particularly in the anhydrous conditions required for peptide coupling reactions.
Acidity (pKa) The predicted pKa of the carboxylic acid moiety is approximately 4.01.[5] This value is slightly lower (more acidic) than that of a simple aliphatic carboxylic acid like acetic acid (~4.76). This increased acidity can be attributed to the electron-withdrawing inductive effect of the adjacent carbamate group, which stabilizes the conjugate base (carboxylate). This pKa is a crucial parameter for:
-
Extraction/Purification: It dictates the pH at which the compound can be effectively extracted from an organic layer into an aqueous base (pH > 6) and subsequently re-acidified and extracted back into an organic solvent (pH < 2).
-
Reaction Conditions: During peptide coupling, the carboxylic acid is activated in situ. Its acidity influences the choice of coupling reagents and reaction conditions.
Lipophilicity (LogP) While an experimentally determined LogP value is not readily available, the structure allows for a qualitative assessment. The presence of the C9 hydrocarbon framework, particularly the t-butyl group, imparts significant lipophilic character, which is only partially offset by the polar carboxylic acid and carbamate groups. This moderate lipophilicity is often a desirable feature in drug candidates, as it influences membrane permeability and absorption. For quantitative structure-activity relationship (QSAR) studies, a calculated LogP (cLogP) would typically be employed.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides unambiguous confirmation of the molecule's structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is the primary tool for structural verification. The spectrum is characterized by distinct signals corresponding to the azetidine ring, the carboxylic acid proton, and the Boc group.
Table 3: ¹H NMR Spectral Data Interpretation (300 MHz, CDCl₃) [5]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Causality and Insights |
|---|---|---|---|---|
| ~1.48 ppm | Singlet (s) | 9H | (CH₃)₃C- | The sharp singlet is the unmistakable signature of the nine equivalent protons of the tert-butyl group. Its high integration is a key purity indicator. |
| ~2.46 ppm | Multiplet (m) | 2H | -CH₂- (C3 protons) | These protons are part of the four-membered ring and show complex splitting due to coupling with each other and the C2 and C4 protons. |
| ~3.93 ppm | Multiplet (m) | 2H | -CH₂-N (C4 protons) | These protons are deshielded by the adjacent nitrogen atom of the carbamate, shifting them further downfield compared to the C3 protons. |
| ~4.79 ppm | Multiplet (m) | 1H | >CH-COOH (C2 proton) | As the alpha-proton, it is the most deshielded of the ring protons, shifted downfield by both the nitrogen and the carboxylic acid group. |
| Variable | Broad Singlet | 1H | -COOH | The carboxylic acid proton is labile and often appears as a broad signal. Its chemical shift is highly dependent on concentration and solvent. |
Mass Spectrometry (MS)
In mass spectrometry, N-Boc-azetidine-2-carboxylic acid (MW = 201.22) exhibits a characteristic fragmentation pattern under electrospray ionization (ESI). The most common observation is the loss of the Boc group or components thereof:
-
[M - 56 + H]⁺ (m/z ~146): Corresponds to the loss of isobutylene.
-
[M - 100 + H]⁺ (m/z ~102): Corresponds to the loss of the entire Boc group, leaving the protonated parent azetidine-2-carboxylic acid. This is often a prominent fragment.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups:
-
~3300-2500 cm⁻¹ (broad): Characteristic O-H stretch of the carboxylic acid, often showing hydrogen bonding.
-
~1740 cm⁻¹ (strong): C=O stretch of the carbamate ester.
-
~1705 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl. The presence of two distinct carbonyl peaks is a key feature.[8]
-
~1160 cm⁻¹ (strong): C-O stretch associated with the carbamate group.
Stability, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound.
-
Stability: The compound is generally stable under standard laboratory conditions.[9]
-
Storage: It should be stored in a tightly sealed container in a dry, well-ventilated place.[10] While some suppliers recommend room temperature, refrigerated storage (2-8°C or -15°C) is often advised for long-term preservation to minimize potential degradation.[3][6]
-
Incompatibilities:
-
Strong Acids: Exposure to strong acids (e.g., trifluoroacetic acid, HCl) will rapidly cleave the Boc protecting group. This is the basis for its intentional deprotection in synthesis.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers.[9]
-
Strong Bases: While the compound is stable to mild bases, strong bases can deprotonate the carboxylic acid and may promote side reactions over time.
-
-
Safety and Handling: The compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[6] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work in a well-ventilated area or fume hood is recommended.[6]
Experimental Protocols & Workflows
Conceptual Workflow: Aqueous Solubility Determination
The Shake-Flask method (OECD Guideline 105) is the gold standard for determining water solubility. The workflow is based on achieving equilibrium between the solid solute and water.
Caption: Shake-Flask method for solubility.
-
Causality: Using an excess of the solid ensures that the aqueous phase becomes fully saturated, reaching a true equilibrium. Temperature control is critical as solubility is temperature-dependent. Centrifugation is necessary to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.
Standard Protocol: N-Boc Deprotection
The removal of the Boc group is a routine and essential step for further functionalization of the azetidine nitrogen.
Caption: Boc deprotection workflow.
-
Expert Rationale: Dichloromethane (DCM) is the solvent of choice due to its ability to dissolve the starting material and its volatility, which aids in removal. Trifluoroacetic acid (TFA) is used in excess to drive the cleavage reaction to completion. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation (which is trapped by TFA or dimerizes to isobutylene) and release of CO₂, yielding the free amine as its TFA salt. Concentration in vacuo is a self-validating workup; the volatility of all reagents and byproducts allows for simple isolation of the product salt.
Conclusion
N-Boc-azetidine-2-carboxylic acid is a well-characterized and highly valuable synthetic building block. Its physicochemical properties—a sharp melting point, predictable solubility in organic solvents, and characteristic spectroscopic signatures—make it a reliable reagent for researchers. Its stability under standard conditions, coupled with the well-understood protocol for Boc deprotection, ensures its versatile and predictable application in the synthesis of complex molecules. This guide provides the foundational data and practical insights necessary for scientists to confidently incorporate this powerful constrained scaffold into their research and development programs.
References
-
multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (n.d.). Retrieved January 14, 2026, from [Link]
-
iChemical. (n.d.). 1-Boc-L-azetidine-2-carboxylic acid, CAS No. 51077-14-6. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Azetidinecarboxylic Acid. Retrieved January 14, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Boc-Azetidine-2-carboxylic acid [51077-14-6]. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 14, 2026, from [Link]
-
Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 14, 2026, from [Link]
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. 1-Boc- L -azetidine-2-carboxylic acid = 98.0 TLC 51077-14-6 [sigmaaldrich.com]
- 3. usbio.net [usbio.net]
- 4. Buy Online CAS Number 51077-14-6 - TRC - N-Boc-L-azetidine-2-carboxylic Acid | LGC Standards [lgcstandards.com]
- 5. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]
- 6. 1-Boc-L-azetidine-2-carboxylic acid, CAS No. 51077-14-6 - iChemical [ichemical.com]
- 7. Boc-D-Azetidine-2-carboxylic acid | 228857-58-7 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. N-Boc-Azetidine-2-carboxylic acid | 159749-28-7 [sigmaaldrich.com]
- 10. 51077-14-6・(S)-N-BOC-azetidine-2-carboxylic Acid・353-32791[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
An In-depth Technical Guide to 1-Tert-butyl-2-azetidinecarboxylic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Tert-butyl-2-azetidinecarboxylic acid, a substituted non-proteinogenic amino acid, has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring imparts unique conformational constraints, making it a valuable scaffold for the design of novel therapeutics. This guide provides a comprehensive overview of 1-tert-butyl-2-azetidinecarboxylic acid, detailing its chemical identity, physicochemical properties, a robust synthesis protocol, and its applications in the development of new chemical entities.
Chemical Identity and Structure
1-Tert-butyl-2-azetidinecarboxylic acid is a derivative of azetidine-2-carboxylic acid, featuring a tert-butyl group attached to the nitrogen atom of the azetidine ring. This substitution significantly influences the molecule's steric and electronic properties.
Chemical Structure:
The structure of 1-tert-butyl-2-azetidinecarboxylic acid is characterized by a saturated four-membered heterocyclic ring containing one nitrogen atom. The carboxylic acid group is attached to the carbon atom adjacent to the nitrogen, and a bulky tert-butyl group is bonded to the nitrogen atom.
Diagram of the Chemical Structure of 1-Tert-butyl-2-azetidinecarboxylic Acid
Caption: Chemical structure of 1-tert-butyl-2-azetidinecarboxylic acid.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 18085-38-6 | [1][2][3] |
| Molecular Formula | C₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| SMILES | CC(C)(C)N1CCC1C(=O)O | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge |
Synthesis of 1-Tert-butyl-2-azetidinecarboxylic Acid
The synthesis of 1-tert-butyl-2-azetidinecarboxylic acid can be achieved through a two-step process starting from the commercially available azetidine-2-carboxylic acid. The core of this synthesis is the selective N-alkylation of the secondary amine in the starting material.
Synthesis Rationale
The direct N-alkylation of amino acids can be challenging due to the competing reactivity of the carboxylic acid group. A common strategy involves the use of a suitable alkylating agent under basic conditions. For the introduction of a tert-butyl group, which cannot be introduced via standard reductive amination or direct alkylation with tert-butyl halides due to elimination, a more specialized approach is required. A plausible route involves the reaction of azetidine-2-carboxylic acid with a tert-butylating agent.
Experimental Protocol: N-tert-butylation of Azetidine-2-carboxylic Acid
This protocol is a representative method adapted from general procedures for the N-alkylation of amino acids.
Materials:
-
Azetidine-2-carboxylic acid
-
2-tert-butyl-1,3-diisopropylisourea or a similar tert-butylating agent
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve azetidine-2-carboxylic acid (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the tert-butylating agent (1.1-1.5 eq).
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter off any insoluble by-products. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 1-tert-butyl-2-azetidinecarboxylic acid.
Diagram of the Synthesis Workflow
Caption: A generalized workflow for the synthesis of 1-tert-butyl-2-azetidinecarboxylic acid.
Characterization and Quality Control
The synthesized 1-tert-butyl-2-azetidinecarboxylic acid should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques are employed for this purpose.
3.1. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to confirm the presence of the tert-butyl group (a singlet around 1.0-1.5 ppm) and the protons of the azetidine ring and the carboxylic acid proton.
-
¹³C NMR spectroscopy will show characteristic signals for the carbons of the tert-butyl group, the azetidine ring, and the carbonyl carbon of the carboxylic acid.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C-H stretches of the alkyl groups.
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
3.2. Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound. A high-purity sample should exhibit a single major peak.
-
Elemental Analysis: Elemental analysis can be performed to confirm the elemental composition (C, H, N) of the synthesized compound.
Applications in Drug Development
The azetidine scaffold is increasingly recognized as a "privileged" structure in medicinal chemistry.[4] The incorporation of an azetidine ring can lead to improved physicochemical properties such as increased solubility and metabolic stability, as well as providing a rigid framework for precise orientation of functional groups.
4.1. Rationale for Use:
The N-tert-butyl group in 1-tert-butyl-2-azetidinecarboxylic acid serves several purposes:
-
Steric Hindrance: The bulky tert-butyl group can provide steric shielding, potentially influencing the molecule's interaction with biological targets and protecting it from metabolic degradation.
-
Lipophilicity: The alkyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Restriction: The rigid azetidine ring, combined with the bulky N-substituent, restricts the conformational flexibility of the molecule. This can lead to higher binding affinity and selectivity for a specific biological target.
4.2. Potential Therapeutic Areas:
Derivatives of 1-tert-butyl-2-azetidinecarboxylic acid can be explored as potential drug candidates in various therapeutic areas, including:
-
Antiviral Agents: The rigid scaffold can be used to mimic peptide turns, potentially inhibiting viral proteases.
-
Enzyme Inhibitors: The carboxylic acid group can act as a key binding element for the active sites of various enzymes.
-
Central Nervous System (CNS) Agents: The modified amino acid structure may allow for interaction with receptors and transporters in the CNS.
Diagram of the Role in Drug Discovery
Caption: The role of 1-tert-butyl-2-azetidinecarboxylic acid as a scaffold in the drug discovery process.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 1-tert-butyl-2-azetidinecarboxylic acid. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Tert-butyl-2-azetidinecarboxylic acid is a valuable building block for the synthesis of novel organic molecules with potential applications in drug discovery. Its unique structural features, including the rigid azetidine ring and the bulky N-tert-butyl group, offer medicinal chemists a tool to fine-tune the properties of lead compounds. The synthesis protocol outlined in this guide provides a practical approach to obtaining this compound, paving the way for further exploration of its potential in the development of next-generation therapeutics.
References
-
Sunway Pharm Ltd. (n.d.). 1-tert-Butyl-2-azetidinecarboxylic acid. Retrieved from [Link]
-
AbacipharmTech. (n.d.). 1-(tert-Butyl)azetidine-2-carboxylic acid. Retrieved from [Link]
- Okada, Y., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine-related compounds study. HETEROCYCLES, 96(12), 2125-2134.
- Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from a representative SDS for a similar chemical compound.
- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from a representative SDS for a similar chemical compound.
-
PubChem. (n.d.). tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]
- TCI Chemicals. (n.d.). Safety Data Sheet. Retrieved from a representative SDS for a similar chemical compound.
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
- Zhang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15738.
Sources
commercial availability of enantiopure 1-Boc-azetidine-2-carboxylic acid
An In-Depth Technical Guide to the Commercial Availability of Enantiopure 1-Boc-azetidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiopure 1-Boc-azetidine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry and drug discovery. Its constrained four-membered ring system imparts unique conformational rigidity and metabolic stability to parent molecules, making it a desirable scaffold for the synthesis of novel therapeutics. This guide provides a comprehensive overview of the commercial availability of both (S)- and (R)-enantiomers of 1-Boc-azetidine-2-carboxylic acid. It further delves into the prevalent synthetic and resolution strategies for obtaining these enantiopure compounds, outlines critical quality control parameters, and explores their application in the development of bioactive molecules.
Introduction: The Rising Prominence of the Azetidine Scaffold
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in drug design.[1][2] Its incorporation into molecular structures can lead to significant improvements in key drug-like properties, including metabolic stability, aqueous solubility, and lipophilicity.[1] L-azetidine-2-carboxylic acid, a naturally occurring non-proteinogenic amino acid first isolated from the lily of the valley (Convallaria majalis), serves as the foundational structure for a wide array of synthetic derivatives.[3] The N-Boc protected form, 1-Boc-azetidine-2-carboxylic acid, is particularly valuable as it allows for straightforward integration into peptide synthesis and other complex molecular constructions.[4][5] The chirality at the C2 position is of paramount importance, as the biological activity of resulting compounds is often stereospecific. Consequently, access to high-purity enantiomers is a critical starting point for many research and development programs.
Commercial Availability of Enantiopure 1-Boc-azetidine-2-carboxylic Acid
The commercial landscape for enantiopure 1-Boc-azetidine-2-carboxylic acid is well-established, particularly for the (S)-enantiomer, which is more commonly utilized. A variety of chemical suppliers offer this building block in research to bulk quantities. The (R)-enantiomer, while less common, is also available from specialized vendors.
Representative Commercial Suppliers
The following table summarizes a selection of commercial suppliers for both enantiomers of 1-Boc-azetidine-2-carboxylic acid. It is important to note that catalog numbers, purity specifications, and availability are subject to change, and direct inquiry with the suppliers is always recommended.
| Enantiomer | Supplier | CAS Number | Purity | Notes |
| (S)-1-Boc-azetidine-2-carboxylic acid | MedChemExpress | 51077-14-6 | Not specified | Biochemical reagent for life science research.[6] |
| TCI Chemicals | 51077-14-6 | >98.0% (GC)(T) | Chiral heterocyclic building block. | |
| Oakwood Chemical | 51077-14-6 | Not specified | ||
| Aapptec Peptides | 51077-14-6 | Not specified | [7] | |
| Chem-Impex | 51077-14-6 | ≥ 99.95% (Chiral HPLC) | Key intermediate in pharmaceutical and agrochemical synthesis.[4] | |
| Career Henan Chemical Co. | 51077-14-6 | 99% | [8] | |
| (R)-1-Boc-azetidine-2-carboxylic acid | Various specialized suppliers | 141643-62-9 | Typically >97% | Availability may be more limited than the (S)-enantiomer. |
Considerations for Procurement
When sourcing enantiopure 1-Boc-azetidine-2-carboxylic acid, researchers should consider the following:
-
Enantiomeric Purity: For applications in chiral drug development, high enantiomeric excess (ee) is crucial. Suppliers often provide a certificate of analysis with detailed purity data, including chiral HPLC results.
-
Chemical Purity: Impurities from the synthetic process can impact downstream reactions. Purity data from techniques like NMR and mass spectrometry should be reviewed.
-
Scalability: For projects that may progress to larger-scale synthesis, it is important to choose a supplier with a proven track record of providing consistent quality at larger quantities.
Synthetic Strategies for Enantiopure 1-Boc-azetidine-2-carboxylic Acid
While direct purchase is often the most convenient option for research quantities, an understanding of the underlying synthetic methodologies is crucial for process development and for situations where a custom synthesis is required. The primary approaches to obtaining enantiopure 1-Boc-azetidine-2-carboxylic acid are through asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly. One common strategy involves the use of a chiral auxiliary.
Protocol: Asymmetric Synthesis using a Chiral Auxiliary
A well-established method involves the use of an optically active α-methylbenzylamine as a chiral auxiliary to direct the stereochemistry of the azetidine ring formation.[9]
-
Starting Material: Commercially available and inexpensive chemicals are used as the initial substrates.
-
Auxiliary Attachment: The chiral auxiliary is attached to the precursor molecule.
-
Cyclization: An intramolecular alkylation reaction is employed to construct the azetidine ring. The steric hindrance from the chiral auxiliary favors the formation of one diastereomer over the other.[9]
-
Auxiliary Removal: The chiral auxiliary is cleaved to yield the enantiomerically enriched azetidine-2-carboxylic acid.
-
Boc Protection: The nitrogen of the azetidine ring is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.
Figure 1: General workflow for the asymmetric synthesis of enantiopure 1-Boc-azetidine-2-carboxylic acid using a chiral auxiliary.
Chiral Resolution of Racemic Mixtures
Chiral resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers.[] For azetidine-2-carboxylic acid, this can be achieved through the formation of diastereomeric salts with a chiral resolving agent.
Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Racemate Preparation: A racemic mixture of 1-Boc-azetidine-2-carboxylic acid is synthesized.
-
Resolving Agent: A chiral amine or other suitable resolving agent, such as D- or L-tyrosine hydrazide, is added to the racemic mixture.[11] This forms a pair of diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts exhibit different physical properties, such as solubility. Through careful fractional crystallization, one of the diastereomeric salts can be selectively precipitated.
-
Salt Breaking: The separated diastereomeric salt is treated with an acid or base to liberate the enantiopure 1-Boc-azetidine-2-carboxylic acid from the resolving agent.
-
Isolation: The final enantiopure product is isolated and purified.
Figure 2: Workflow for the chiral resolution of racemic 1-Boc-azetidine-2-carboxylic acid.
Quality Control and Analytical Characterization
Ensuring the enantiopurity and overall quality of 1-Boc-azetidine-2-carboxylic acid is paramount for its successful application in research and development. Several analytical techniques are routinely employed for this purpose.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining the enantiomeric excess of a chiral compound. By using a chiral stationary phase, the two enantiomers can be separated and quantified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and assess the overall purity of the compound.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC): A rapid and simple method to assess the purity of the compound and monitor the progress of reactions.[5]
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the identity of the enantiomer.[5]
Applications in Drug Discovery and Medicinal Chemistry
Enantiopure 1-Boc-azetidine-2-carboxylic acid is a versatile building block for the synthesis of a wide range of biologically active molecules.[4] Its incorporation can lead to:
-
Conformational Constraint: The rigid azetidine ring can lock a portion of a molecule into a specific conformation, which can enhance binding to a biological target.
-
Improved Pharmacokinetic Properties: The azetidine moiety can improve properties such as solubility, metabolic stability, and cell permeability.[1]
-
Novel Chemical Space: The use of this non-natural amino acid allows for the exploration of novel chemical space, leading to the discovery of compounds with unique biological activities.
Numerous approved drugs and clinical candidates feature the azetidine scaffold, highlighting its importance in modern drug discovery.[1][2] Examples include drugs for various therapeutic areas, from antibiotics to oncology.[12]
Conclusion
The has significantly facilitated its use in drug discovery and development. A robust supply chain, coupled with well-established synthetic and resolution methodologies, ensures that researchers have access to this critical chiral building block. A thorough understanding of the available sources, synthetic routes, and quality control measures is essential for the successful integration of this unique scaffold into the next generation of therapeutic agents.
References
-
Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available at: [Link]
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(21), 8374–8379. Available at: [Link]
-
Resolution of D,L-azetidine-2-carboxylic acid. ResearchGate. Available at: [Link]
-
(S)-1-Boc-Azetidine-2-carboxylic acid. Oakwood Chemical. Available at: [Link]
-
Boc-Azetidine-2-carboxylic acid [51077-14-6]. Aapptec Peptides. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]
-
1-Boc-L-azetidine-2-carboxylic acid. Deton Corp. Available at: [Link]
-
The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
1-Boc-L-azetidine-2-carboxylic acid suppliers and producers. BuyersGuideChem. Available at: [Link]
-
Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines. Aapptec Peptides. Available at: [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Institutes of Health. Available at: [Link]
- Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents.
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Boc- L -azetidine-2-carboxylic acid = 98.0 TLC 51077-14-6 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. peptide.com [peptide.com]
- 8. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-Tert-butyl-2-azetidinecarboxylic Acid: A Technical Guide
Introduction
1-Tert-butyl-2-azetidinecarboxylic acid, a proline analogue, is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its strained four-membered ring and the presence of a bulky tert-butyl protecting group confer unique conformational constraints and physicochemical properties. These characteristics make it a valuable building block in the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are paramount, and a comprehensive analysis of its spectroscopic data is the cornerstone of its characterization.
This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-tert-butyl-2-azetidinecarboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles of interpretation and standardized protocols for data acquisition.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 1-tert-butyl-2-azetidinecarboxylic acid, the expected ¹H NMR spectrum in CDCl₃ would exhibit the following signals.[2]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~1.48 | Singlet | 9H | C(CH₃)₃ |
| ~2.46 | Multiplet | 2H | -CH₂- (azetidine ring) |
| ~3.93 | Multiplet | 2H | -CH₂-N- (azetidine ring) |
| ~4.79 | Multiplet | 1H | -CH-COOH (azetidine ring) |
| Variable (broad) | Singlet | 1H | -COOH |
Expertise & Experience Insight: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange with residual water in the solvent. Its chemical shift can vary significantly with concentration and solvent. The multiplets for the azetidine ring protons arise from their diastereotopic nature and complex spin-spin coupling.
The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~28.3 | C(C H₃)₃ |
| ~29.0 | Azetidine C4 |
| ~45.0 | Azetidine C3 |
| ~58.0 | Azetidine C2 |
| ~80.0 | C (CH₃)₃ |
| ~156.0 | N-C =O (Boc) |
| ~174.0 | C OOH |
Trustworthiness Insight: The chemical shifts are predicted based on the known effects of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality on the azetidine ring. These values are consistent with data reported for similar N-Boc protected amino acids.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-tert-butyl-2-azetidinecarboxylic acid is expected to show the following characteristic absorption bands.[3][4][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (carboxylic acid) |
| ~1690 | Strong | C=O stretch (urethane, Boc group) |
| ~1400 | Medium | O-H bend (carboxylic acid) |
| ~1160 | Strong | C-O stretch (urethane, Boc group) |
Authoritative Grounding: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[6] The two distinct carbonyl absorptions are indicative of the carboxylic acid and the urethane of the Boc group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-tert-butyl-2-azetidinecarboxylic acid (Molecular Weight: 201.22 g/mol ), electrospray ionization (ESI) is a suitable technique.[][]
| m/z | Ion |
| 202.1 | [M+H]⁺ |
| 224.1 | [M+Na]⁺ |
| 146.1 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ |
| 102.1 | [M+H - Boc]⁺ |
Expertise & Experience Insight: The loss of 56 Da, corresponding to isobutylene, is a characteristic fragmentation pattern for molecules containing a tert-butyl group, particularly N-Boc protected amines.[9][10][11] The loss of the entire Boc group (100 Da) is also a common fragmentation pathway.
Experimental Protocols
The following are detailed, self-validating protocols for acquiring high-quality spectroscopic data for 1-tert-butyl-2-azetidinecarboxylic acid.
NMR Spectroscopy Protocol
This protocol is designed for a standard 400 MHz NMR spectrometer.[6][12][13][14][15]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 1-tert-butyl-2-azetidinecarboxylic acid into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often suitable for N-Boc protected amino acids.
-
Gently swirl or vortex the vial to ensure complete dissolution. If necessary, use gentle warming.
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
This protocol is for obtaining a high-resolution mass spectrum. [16][17][18][19][20]
-
Sample Preparation:
-
Prepare a stock solution of 1-tert-butyl-2-azetidinecarboxylic acid at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in a solvent system compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
If desired, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and applying collision-induced dissociation (CID) to observe the fragmentation pattern.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern to further support the proposed structure.
-
Conclusion
The spectroscopic data presented in this guide, derived from closely related compounds and fundamental principles, provides a robust framework for the characterization of 1-tert-butyl-2-azetidinecarboxylic acid. By following the detailed protocols and understanding the interpretation of the NMR, IR, and MS data, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their downstream applications in drug discovery and development.
References
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]
- Ohta, T., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthase substrate and its related compounds. HETEROCYCLES, Vol. 96, No. 12.
-
Columbia University. (n.d.). Sample preparation for FT-IR. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Srinivas, R., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. [Link]
-
Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 50. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples. [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
-
Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. [Link]
-
de Francisco, T. M. G., et al. (2021). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
-
Puglisi, A., et al. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. [Link]
-
Siciliani, I., et al. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics. [Link]
-
Oomens, J., et al. (2009). Gas-phase IR spectroscopy of deprotonated amino acids. SciSpace. [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines.... r/OrganicChemistry. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. reddit.com [reddit.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. omicsonline.org [omicsonline.org]
- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility and Stability of Boc-Azetidine-2-Carboxylic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
Boc-azetidine-2-carboxylic acid is a pivotal constrained amino acid analogue used extensively in medicinal chemistry to impart unique conformational properties to peptides and small molecule therapeutics.[1] Its successful application, from synthesis to formulation, is critically dependent on a thorough understanding of its solubility and stability. This guide provides a comprehensive analysis of these core physicochemical properties. While specific quantitative solubility and degradation kinetics for this molecule are not widely published, this document synthesizes known qualitative data with field-proven, standards-compliant experimental protocols. We detail the methodologies required to rigorously determine its solubility profile and characterize its degradation pathways according to International Council for Harmonisation (ICH) guidelines. This guide is designed to empower researchers to generate the robust data necessary for informed decision-making in drug discovery and development projects.
Introduction to Boc-Azetidine-2-Carboxylic Acid
(S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid, commonly abbreviated as Boc-Aze-OH, is a synthetic derivative of azetidine-2-carboxylic acid, a non-proteinogenic amino acid.[2] The incorporation of the four-membered azetidine ring provides a rigid structural constraint, making it a valuable building block for creating peptides with enhanced stability, receptor affinity, and novel secondary structures.[1] The tert-butyloxycarbonyl (Boc) protecting group is essential for its use in standard peptide synthesis workflows, allowing for selective N-terminal protection.[1] Understanding the solubility and stability of this reagent is paramount for its effective storage, handling, use in synthetic reactions, and for the downstream development of any active pharmaceutical ingredient (API) containing this moiety.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of Boc-azetidine-2-carboxylic acid is presented below. This data provides the context for the subsequent discussion of its solubility and stability behavior.
| Property | Value | Source(s) |
| Chemical Name | (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid | |
| Synonyms | 1-Boc-L-azetidine-2-carboxylic acid, Boc-Aze-OH | [3][4] |
| CAS Number | 51077-14-6 | [3] |
| Molecular Formula | C₉H₁₅NO₄ | [5] |
| Molecular Weight | 201.22 g/mol | [3] |
| Appearance | White to light yellow crystalline solid/powder | [4] |
| Melting Point | 105-110 °C | [4] |
| pKa | 4.01 ± 0.20 (Predicted) | [4] |
| Optical Activity | [α]/D ≈ -120° (c=1 in methanol) | [3] |
Solubility Profile
The solubility of Boc-Aze-OH is dictated by the interplay between the polar, acidic carboxylic acid group and the nonpolar, bulky tert-butyl group. This amphiphilic nature results in moderate solubility in a range of common laboratory solvents.
Qualitative Solubility Assessment
Based on available data, Boc-azetidine-2-carboxylic acid is known to be soluble in several organic solvents.[4]
-
Soluble in: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc), Methanol (MeOH).[4]
Its solubility in aqueous media is expected to be pH-dependent. At pH values significantly above its pKa (~4.01), the carboxylic acid will be deprotonated to the more polar carboxylate, enhancing aqueous solubility. Conversely, at pH values below its pKa, it will exist in its less polar, neutral form, reducing aqueous solubility.
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the gold standard and most reliable approach.[6][7] The objective is to create a saturated solution in equilibrium with the solid-state material, providing the thermodynamic solubility value.[8]
Methodology:
-
Preparation: Add an excess amount of solid Boc-Aze-OH to a known volume of the test solvent (e.g., pH 7.4 phosphate buffer, 0.9% saline, or an organic solvent) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). The excess solid is crucial to ensure equilibrium is reached with the solid phase.[6]
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator. The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction.
-
Time to Equilibrium: Allow the system to equilibrate for a sufficient period. A common duration is 24 to 48 hours.[7] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the measured concentration plateaus.
-
Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid. This is a critical step; common methods include centrifugation followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute a known volume of the clear, saturated filtrate into a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the concentration against a standard curve prepared with known concentrations of Boc-Aze-OH. The resulting value is the equilibrium solubility, typically expressed in mg/mL or µg/mL.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
The stability of Boc-Aze-OH is primarily influenced by its two key functional groups: the acid-labile Boc protecting group and the carboxylic acid. Understanding its degradation under various stress conditions is essential for defining storage conditions, predicting shelf-life, and developing stability-indicating analytical methods.
Chemical Stability and Forced Degradation
Forced degradation studies are intentionally performed under conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[9] These studies are mandated by regulatory agencies like the FDA and are described in ICH guidelines.[10][11]
Primary Degradation Pathway: Acid-Catalyzed Hydrolysis
The most significant and well-understood instability of Boc-Aze-OH is the cleavage of the Boc group under acidic conditions.[12][13] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide. This results in the formation of the free amino acid, azetidine-2-carboxylic acid.
Other Potential Instabilities:
-
Strong Oxidizers: Materials Safety Data Sheets (MSDS) warn against mixing with strong oxidizing agents, though specific degradation products are not detailed.[12][13]
-
Thermal Stress: High temperatures can lead to decarboxylation or other decomposition pathways.
Experimental Protocol: Forced Degradation Study
This protocol outlines a comprehensive forced degradation study based on ICH Q1A guidelines to probe the stability of Boc-Aze-OH.[14] The goal is to achieve 5-20% degradation of the parent compound to ensure that the stability-indicating method can adequately detect and resolve the resulting degradants.[11][15]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Boc-Aze-OH at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a mixture of water and acetonitrile.
-
Application of Stress Conditions (in parallel):
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl. Heat at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH. Maintain at room temperature or heat gently (e.g., 40 °C), collecting samples at time points as above. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protected from light, collecting samples at various time points.
-
Thermal Degradation: Store the stock solution (liquid state) and a sample of the solid powder at an elevated temperature (e.g., 80 °C).[15] Analyze at set intervals.
-
Photostability: Expose the stock solution and solid powder to a light source that provides both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[9][10] A control sample should be stored in the dark under the same temperature conditions.
-
-
Sample Analysis: Analyze all stressed samples and a non-stressed control using a stability-indicating HPLC method. The method must be capable of separating the intact Boc-Aze-OH from all process impurities and any newly formed degradation products. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (LC-MS) is essential to confirm that peaks are homogeneous.
-
Data Interpretation: Quantify the loss of the parent compound and the formation of degradants over time. This data helps establish the degradation profile and can be used to elucidate the degradation pathway.
Caption: Forced Degradation Workflow and Primary Pathway.
Recommended Storage and Handling
Based on the compound's known properties and general chemical principles, the following storage conditions are recommended to ensure long-term stability:
-
Temperature: Store refrigerated at 4°C for long-term stability.[16] Some suppliers indicate storage at -20°C is also suitable.[17] For short-term laboratory use, room temperature is acceptable.[18]
-
Atmosphere: Keep in a tightly sealed container, protected from moisture.[18]
-
Light: Store in a dark place to prevent potential photolytic degradation.[18]
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[12][13]
Conclusion
Boc-azetidine-2-carboxylic acid is a stable compound under standard storage conditions. Its primary liability is the acid-catalyzed cleavage of the Boc protecting group, a predictable degradation pathway that is fundamental to its use in synthesis. While specific, publicly available quantitative data on its solubility and degradation kinetics is limited, this guide provides the authoritative, standards-based framework for generating this critical information. By employing the detailed protocols for equilibrium solubility determination and forced degradation studies, researchers and drug development professionals can build a robust understanding of this molecule, ensuring its successful application and mitigating risks in the development of novel therapeutics.
References
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
GxP-CC. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
ChemBK. BOC-L-AZETIDINE-2CARBOXYLIC ACID BOC-L-AZE-OH. [Link]
-
National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
IJPPS. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
-
aapptec. MSDS UBP131 Boc-L-Azetidine-2-carboxylic acid.pdf. [Link]
-
ResearchGate. (2011). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Aapptec Peptides. Boc-Azetidine-2-carboxylic acid [51077-14-6]. [Link]
-
Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
aapptec. Safety Data Sheet. [Link]
-
PubMed. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. [Link]
-
PubMed. (1979). Effects of amino acid analogues on protein synthesis and degradation in isolated cells. [Link]
-
PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]
-
PubMed. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Boc- L -azetidine-2-carboxylic acid = 98.0 TLC 51077-14-6 [sigmaaldrich.com]
- 4. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. ijcrt.org [ijcrt.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. usbio.net [usbio.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. chembk.com [chembk.com]
Azetidine-2-Carboxylic Acid and Its Derivatives: A Technical Guide to Natural Occurrence, Biosynthesis, and Therapeutic Potential
Abstract
Azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid, stands as a compelling molecule at the intersection of phytotoxicology and drug discovery. As a structural analog of proline, it competitively inhibits protein synthesis, inducing significant cellular stress and toxicity. This technical guide provides an in-depth exploration of the discovery and natural occurrence of AZE and its derivatives. We will examine its biosynthetic pathways in various organisms, detail its mechanisms of biological activity, and provide field-proven protocols for its extraction, quantification, and the assessment of its cytotoxic effects. Furthermore, this guide will explore the burgeoning interest in harnessing the unique structural and biological properties of AZE derivatives for the development of novel therapeutics, particularly in the context of fibrotic diseases.
Introduction: The Double-Edged Sword of a Proline Mimic
Azetidine-2-carboxylic acid is a four-membered heterocyclic imino acid, distinguished from its proteinogenic counterpart, proline, by the smaller, more strained ring structure.[1][2] This seemingly minor structural alteration has profound biological consequences. First isolated in 1955 from the lily-of-the-valley (Convallaria majalis), AZE is a potent natural toxin.[3][4] Its toxicity stems from its ability to be mistakenly recognized by prolyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains in place of proline.[5][6] This substitution disrupts the primary, secondary, and tertiary structures of proteins, leading to misfolding, aggregation, and the induction of the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress.[7][8][9]
For researchers and drug development professionals, AZE represents a fascinating duality. On one hand, its natural occurrence in the food chain, particularly in beets (Beta vulgaris), raises toxicological questions.[10][11][12][13] On the other, its ability to interfere with protein synthesis, especially of proline-rich proteins like collagen, makes it and its synthetic derivatives attractive scaffolds for therapeutic intervention in a range of pathologies.[7][14][15] This guide will provide the foundational knowledge and practical methodologies required to navigate the complexities of this unique natural product.
Discovery and Natural Occurrence
The discovery of azetidine-2-carboxylic acid was a landmark in the study of non-proteinogenic amino acids.[3] Its initial identification in Convallaria majalis and other members of the Liliaceae family opened the door to its subsequent discovery in a diverse range of plant species and even in microorganisms.
Distribution in the Plant Kingdom
AZE has been identified in a variety of plant families, where it is thought to function as a defensive allelochemical, deterring herbivores and inhibiting the growth of competing plants.[2]
-
Asparagaceae: Found in high concentrations in Convallaria majalis (lily-of-the-valley) and Polygonatum (Solomon's seal).[2][16][17]
-
Fabaceae (Legume Family): Detected in numerous species within this family.[2]
-
Amaranthaceae: Notably present in garden beets, table beets, and sugar beets (Beta vulgaris).[2][10][13] Its presence in sugar beet byproducts, which are used in animal feed, represents a potential route into the human food chain.[13]
-
Fungi: AZE has also been isolated from certain mushroom species, such as Clavulinopsis miyabeana.[18][19]
Quantitative Analysis of AZE in Natural Sources
The concentration of AZE can vary significantly between species and even within different tissues of the same plant. Quantitative analysis is crucial for both toxicological assessment and for identifying potent natural sources.
| Natural Source | Plant Part | Concentration | Reference(s) |
| Beta vulgaris (Garden Beet) | Tuber | 1-5% of the free proline pool | [11] |
| Beta vulgaris (Sugar Beet Byproducts) | Molasses, Pulp | Up to 0.34 mg/100 mg | [11] |
| Convallaria majalis (Lily of the Valley) | Leaves, Rhizomes | High, but specific quantitative data varies | [4][9] |
| Polygonatum spp. (Solomon's Seal) | Rhizomes | Present, quantified by GC-MS | [Not explicitly quantified in provided results] |
Naturally Occurring Derivatives of Azetidine-2-Carboxylic Acid
Beyond the parent compound, nature has produced a variety of AZE derivatives with specialized biological functions. These derivatives often retain the core azetidine ring but are elaborated with additional functional groups that dictate their biological targets.
Mugineic Acids: Iron Chelators in the Grasses
The mugineic acid family represents a class of phytosiderophores, which are iron-chelating compounds secreted by the roots of graminaceous plants (grasses) to acquire iron from the soil.[20][21][22][23]
-
Structure and Function: Mugineic acid is a derivative of AZE that is substituted with three carboxylate groups and a hydroxyl group, which act as ligands to form a stable hexadentate complex with Fe(III) ions.[21][24] This complex is then taken up by specific transporters in the plant roots.
-
Natural Sources: Mugineic acid and its analogs (e.g., 2'-deoxymugineic acid) are found in the root exudates of barley (Hordeum vulgare), wheat (Triticum aestivum), and rice (Oryza sativa), particularly under iron-deficient conditions.[18][24]
Polyoxamic Acid: An Antifungal Precursor
Polyoxamic acid is a key structural component of the polyoxins, a family of nucleoside peptide antibiotics produced by the soil bacterium Streptomyces cacaoi.[20]
-
Structure and Function: Polyoxamic acid is a polyhydroxylated α-amino acid that contains an azetidine ring.[25][26] It serves as the N-terminal residue of the polyoxins, which act as potent inhibitors of chitin synthetase in fungi.[20]
Biosynthesis of Azetidine-2-Carboxylic Acid and Its Derivatives
Understanding the biosynthetic pathways of these compounds is critical for their potential biotechnological production and for elucidating their ecological roles.
Biosynthesis of Azetidine-2-Carboxylic Acid
The biosynthesis of AZE proceeds via an intramolecular cyclization of S-adenosylmethionine (SAM), catalyzed by AZE synthases.[5]
-
Mechanism: AZE synthases facilitate a 4-exo-tet cyclization of the aminocarboxypropyl moiety of SAM.[5] This reaction is remarkable for the formation of the highly strained four-membered azetidine ring.
Caption: Biosynthesis of Azetidine-2-Carboxylic Acid from SAM.
Biosynthesis of Mugineic Acid
The biosynthesis of mugineic acid is a more complex pathway that begins with nicotianamine, which itself is synthesized from three molecules of SAM.[1][18][27]
-
Key Enzymes: The pathway involves several key enzymes, including nicotianamine synthase (NAS), nicotianamine aminotransferase (NAAT), and deoxymugineic acid synthase (DMAS).[18][21]
Caption: Biosynthetic Pathway of Mugineic Acid.
Biosynthesis of Polyoxamic Acid
The carbon skeleton of polyoxamic acid is derived from glutamate.[20] The detailed enzymatic steps for its formation within the larger polyoxin biosynthetic cluster are still under investigation, but the initial precursor has been firmly established.[24]
Biological Activities and Mechanisms of Action
The primary biological activity of AZE is its role as a proline antagonist. This antagonism manifests in a variety of toxic effects at the cellular and organismal levels.
-
Protein Misfolding and ER Stress: By incorporating into proteins, AZE disrupts their structure and function, leading to an accumulation of misfolded proteins in the endoplasmic reticulum.[7][8] This triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring proteostasis.[9]
-
Inhibition of Collagen Synthesis: Proline is a major component of collagen. AZE's interference with collagen synthesis and maturation has been shown to have anti-fibrotic effects in preclinical models.[7][14][19]
-
Cytotoxicity and Apoptosis: Prolonged or high-level exposure to AZE can overwhelm the UPR, leading to the activation of apoptotic pathways and cell death.[8]
-
Teratogenicity: AZE has been shown to cause a range of developmental malformations in animal models.[2][10]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the extraction, quantification, and biological evaluation of AZE.
Extraction and Isolation of Azetidine-2-Carboxylic Acid from Convallaria majalis
This protocol is adapted from general principles of natural product extraction and purification.
Objective: To perform a preparative extraction and isolation of AZE from the leaves of Convallaria majalis.
Materials:
-
Fresh or dried leaves of Convallaria majalis
-
Methanol
-
Deionized water
-
Dichloromethane
-
Cation-exchange resin (e.g., Dowex 50W)
-
Ammonium hydroxide solution
-
Rotary evaporator
-
Lyophilizer
-
Chromatography columns
Procedure:
-
Homogenization and Extraction:
-
Homogenize 100 g of dried, ground C. majalis leaves in 500 mL of 80% aqueous methanol.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
-
Solvent Partitioning:
-
Resuspend the aqueous extract in 200 mL of deionized water.
-
Perform a liquid-liquid extraction with an equal volume of dichloromethane three times to remove nonpolar compounds. Discard the organic phase.
-
-
Ion-Exchange Chromatography:
-
Load the aqueous extract onto a cation-exchange column pre-equilibrated with deionized water.
-
Wash the column with several column volumes of deionized water to remove neutral and anionic compounds.
-
Elute the amino acids, including AZE, with a gradient of ammonium hydroxide (e.g., 0.1 M to 2 M).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.
-
-
Purification and Lyophilization:
-
Pool the fractions containing AZE.
-
Remove the ammonium hydroxide by repeated evaporation under reduced pressure.
-
Lyophilize the purified fraction to obtain AZE as a solid.
-
Quantification of AZE by HPLC
This method is based on the protocol for determining AZE in lily-of-the-valley.[4][9]
Objective: To quantify the concentration of AZE in a plant extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Cation-exchange resin column (30 cm x 0.4 cm i.d.).
Reagents:
-
Mobile Phase A: 1.96% (w/v) sodium citrate solution, pH 3.10.
-
Mobile Phase B: 2.1% (w/v) sodium nitrate solution, pH 9.60.
-
Post-column derivatization reagent (e.g., o-phthalaldehyde, OPA).
Procedure:
-
Sample Preparation: Prepare an aqueous extract of the plant material as described in the extraction protocol.
-
Chromatographic Conditions:
-
Flow rate: 0.4 mL/min.
-
Column temperature: 65 °C.
-
Use a gradient elution program, optimizing the ratio of Mobile Phase A to B to achieve separation.
-
-
Detection:
-
Perform post-column derivatization with OPA.
-
Set the fluorescence detector to an excitation wavelength of 338 nm and an emission wavelength of 425 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure AZE.
-
Calculate the concentration of AZE in the sample by comparing its peak area to the standard curve.
-
Assessment of AZE-Induced Cytotoxicity using the MTT Assay
Objective: To determine the cytotoxic effect of AZE on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Azetidine-2-carboxylic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of AZE concentrations for 24-72 hours. Include untreated and vehicle-treated controls.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 1.5-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis of Unfolded Protein Response (UPR) Markers
Objective: To detect the activation of the UPR in response to AZE treatment.
Procedure:
-
Cell Treatment and Lysis: Treat cells with AZE for a specified time course (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4 °C with primary antibodies against UPR markers (e.g., anti-GRP78/BiP, anti-phospho-eIF2α, anti-ATF6) and a loading control (e.g., anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the relative changes in protein expression.
Caption: Workflow for assessing AZE-induced cytotoxicity and UPR activation.
Azetidine-2-Carboxylic Acid Derivatives in Drug Development
The unique biological activity of AZE has spurred interest in its use as a scaffold for drug development. While direct derivatives of AZE are still in early stages of investigation, the principle of using proline analogs to modulate protein function is well-established.
Anti-Fibrotic Potential
The most promising therapeutic application for AZE derivatives lies in the treatment of fibrotic diseases, which are characterized by the excessive deposition of collagen.
-
Mechanism: By inhibiting collagen synthesis, AZE and its analogs can potentially reduce the pathological accumulation of extracellular matrix in fibrotic tissues.[14][15][19]
-
Preclinical Evidence: Studies in animal models of liver and lung fibrosis have shown that administration of AZE can ameliorate disease progression.[8][14][15][19] For example, in rats with carbon tetrachloride-induced liver fibrosis, AZE treatment led to a decrease in collagen formation.[14][19] Similarly, in a rat model of lung fibrosis, AZE retarded lung growth and reduced fibrillar collagen deposition.[8][15]
Challenges and Future Directions
While the preclinical data are encouraging, the development of AZE-based therapeutics faces several challenges, including potential off-target toxicity due to the non-specific incorporation of AZE into various proteins. Future research will likely focus on developing derivatives with improved target specificity and pharmacokinetic properties. The synthesis of novel azetidine and oxetane amino acid derivatives is an active area of research, aiming to create conformationally restricted amino acids that can be used as building blocks for new peptide-based drugs.[28][29]
Conclusion
Azetidine-2-carboxylic acid and its naturally occurring derivatives are a testament to the chemical ingenuity of nature. From their roles as plant defense compounds and microbial weapons to their function as essential micronutrient chelators, these molecules exhibit a remarkable range of biological activities. For scientists and drug developers, AZE offers both a cautionary tale of natural toxicity and a powerful tool for probing fundamental cellular processes like protein folding and the stress response. The insights gained from studying this proline mimic have paved the way for exploring its derivatives as a novel class of therapeutics, particularly for challenging fibrotic diseases. As synthetic and analytical techniques continue to advance, the full potential of the azetidine scaffold in medicine and biotechnology is only beginning to be unlocked.
References
-
Biosynthesis of the polyoxins, nucleoside peptide antibiotics: glutamate as an origin of 2-amino-2-deoxy-L-xylonic acid (polyoxamic acid). (1975). Biochemistry, 14(26), 5568–5573. [Link]
-
Mugineic acid. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]
-
Biosynthetic pathway of mugineic acid family phytosiderophores. (2024). ResearchGate. [Link]
-
Mugineic Acid. (2022). Virtual Museum of Minerals and Molecules. [Link]
-
Takagi, S., Nomoto, K., & Takemoto, T. (1984). Physiological aspect of mugineic acid, a possible phytosiderophore of graminaceous plants. Journal of Plant Nutrition, 7(1-5), 469-477. [Link]
-
Mugineic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Higuchi, K., et al. (1999). Cloning of Nicotianamine Synthase Genes, Novel Genes Involved in the Biosynthesis of Phytosiderophores. Plant Physiology, 119(2), 471-480. [Link]
-
Biosynthesis of nicotianamine and mugineic acid in plants. (2021). ResearchGate. [Link]
-
Azetidine-2-carboxylic acid. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Inhibition of Liver Fibrosis by 1-azetidine-2-carboxylic Acid in Rats Treated With Carbon Tetrachloride. (1973). Journal of Clinical Investigation, 52(10), 2451-2456. [Link]
-
Azetidine-2-carboxylic acid in garden beets (Beta vulgaris). (2006). Phytochemistry, 67(9), 898-903. [Link]
-
Inhibition of Liver Fibrosis by L-Azetidine-2-Carboxylic Acid in Rats Treated with Carbon Tetrachloride. (1973). The Journal of Clinical Investigation, 52(10), 2451-2456. [Link]
-
Fowden, L. (1956). Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. Biochemical Journal, 64(2), 323–332. [Link]
-
Azetidine-2-carboxylic acid in garden beets (Beta vulgaris). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Azetidine 2 carboxylic acid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 14, 2026, from [Link]
-
Table beets and sugar beets contain L-Aze which can be misincorporated in proteins in place of proline. What is the latest on this? (2024). Reddit. [Link]
-
Azetidine-2-carboxylic acid in the food chain. (2009). Phytochemistry, 70(1), 100-104. [Link]
-
L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. (1987). Laboratory Investigation, 57(4), 439-445. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. (2023). Molecules, 28(3), 1083. [Link]
-
Measuring ER stress and the unfolded protein response using mammalian tissue culture system. (2012). Methods, 58(2), 122-128. [Link]
-
L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. (n.d.). Europe PMC. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Western Blot Protocol. (n.d.). OriGene Technologies. Retrieved January 14, 2026, from [Link]
-
Kennedy, D., et al. (2015). Methods for Studying ER Stress and UPR Markers in Human Cells. In Endoplasmic Reticulum Stress (pp. 95-108). Humana Press. [Link]
-
[Determination of the azetidine-2-carboxylic acid from lily of the valley]. (1999). Se Pu, 17(4), 410-412. [Link]
-
Total Synthesis of (+)-Polyoxamic Acid via Visible-Light-Mediated Photocatalytic β-Scission and 1,5-Hydrogen Atom Transfer of Glucose Derivative. (2020). The Journal of Organic Chemistry, 85(12), 8271–8278. [Link]
-
BIOSYNTHESIS OF AZETIDINE-2-CARBOXYLIC ACID IN CONVALLARIA MAJALIS: STUDIES WITH N-15 LABELLED PRECURSORS. (1986). Phytochemistry, 25(12), 2753-2758. [Link]
-
Total Synthesis of (+)-Polyoxamic Acid via Visible-Light-Mediated Photocatalytic β-Scission and 1,5-Hydrogen Atom Transfer of Glucose Derivative. (2020). ACS Publications. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences, 5(4), 589-594. [Link]
- Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (2000).
-
AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. (2006). Organic Preparations and Procedures International, 38(5), 427-465. [Link]
-
Experiments on the biosynthesis of azetidine-2-carboxylic acid in Convallaria majalis. (1960). ORINS Rep US At Energy Comm. [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2023). Nature Communications, 14(1), 1-14. [Link]
-
A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). (2024). Food and Chemical Toxicology, 183, 114251. [Link]
Sources
- 1. Cloning of Nicotianamine Synthase Genes, Novel Genes Involved in the Biosynthesis of Phytosiderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. | Semantic Scholar [semanticscholar.org]
- 9. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azetidine-2-carboxylic acid in garden beets (Beta vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Azetidine-2-carboxylic acid in the food chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Liver Fibrosis by L-Azetidine-2-Carboxylic Acid in Rats Treated with Carbon Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BIOSYNTHESIS OF AZETIDINE-2-CARBOXYLIC ACID IN CONVALLARIA MAJALIS: STUDIES WITH N-15 LABELLED PRECURSORS - Lookchem [lookchem.com]
- 17. Experiments on the biosynthesis of azetidine-2-carboxylic acid in Convallaria majalis [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of liver fibrosis by 1-azetidine-2-carboxylic acid in rats treated with carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biosynthesis of the polyoxins, nucleoside peptide antibiotics: glutamate as an origin of 2-amino-2-deoxy-L-xylonic acid (polyoxamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. grokipedia.com [grokipedia.com]
- 22. [PDF] Biosynthesis of Phytosiderophores : In Vitro Biosynthesis of 2'-Deoxymugineic Acid from l-Methionine and Nicotianamine. | Semantic Scholar [semanticscholar.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Biosynthesis of the polyoxins, nucleoside peptide antibiotics: biosynthetic pathway for 5-O-carbamoyl-2-amino-2-deoxy-L-xylonic acid (carbamoylpolyoxamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Total Synthesis of (+)-Polyoxamic Acid via Visible-Light-Mediated Photocatalytic β-Scission and 1,5-Hydrogen Atom Transfer of Glucose Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. jmchemsci.com [jmchemsci.com]
Azetidine-Containing Amino Acids: A Guide to a Conformationally Constrained Scaffold in Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic manipulation of molecular architecture is a cornerstone of modern drug discovery and chemical biology. Within the vast toolkit of non-canonical amino acids, those containing the azetidine ring have emerged as exceptionally powerful tools. This four-membered heterocyclic scaffold, a smaller homolog of proline, offers a unique combination of conformational rigidity, metabolic stability, and synthetic versatility.[1][2] Its incorporation into peptides and small molecules allows for precise control over three-dimensional structure, profoundly influencing biological activity and pharmacokinetic properties.
This guide provides a senior application scientist’s perspective on the core principles, synthesis, and application of azetidine-containing amino acids. We will move beyond simple definitions to explore the causal relationships behind their utility, offering field-proven insights and detailed methodologies for their practical application in the laboratory.
The Azetidine Scaffold: Unique Physicochemical & Conformational Properties
The utility of azetidine-containing amino acids stems directly from the distinct chemical and physical properties of the four-membered ring. Understanding these fundamentals is critical to appreciating their application.
Ring Strain and Stability
The azetidine ring possesses a significant degree of ring strain, approximately 25.4 kcal/mol.[2] This value is intermediate between the highly strained and reactive aziridine ring (27.7 kcal/mol) and the relatively stable five-membered pyrrolidine ring of proline (5.4 kcal/mol).[2][3] This intermediate strain is a key feature; the ring is stable enough for facile handling and incorporation into complex molecules under standard synthetic conditions, yet the inherent strain can be harnessed for specific chemical transformations.[2][3] This sp³-rich character is a highly desirable trait in modern drug discovery, often correlating with improved solubility and more favorable pharmacokinetic profiles.[1]
The Power of Conformational Constraint
The primary reason for the widespread adoption of azetidine amino acids is the profound conformational constraint they impose on the peptide backbone. Unlike the more flexible five-membered ring of proline, the quasi-planar geometry of the azetidine ring severely restricts the allowable values of the backbone dihedral angles (φ, ψ).[4]
This has two major consequences:
-
Pre-organization for Binding: By locking a portion of the peptide backbone into a specific conformation, the entropic penalty upon binding to a biological target is significantly reduced. This can lead to a substantial increase in binding affinity.[5]
-
Induction of Secondary Structures: The rigid geometry can force the peptide chain to adopt specific secondary structures, such as γ-turns, that might not be favored otherwise.[6][7] Furthermore, the amide bond involving the azetidine nitrogen shows a higher propensity to adopt a cis conformation compared to proline-containing peptides, offering another layer of structural control.[4]
Conversely, this rigidity can also be disruptive. The substitution of proline with azetidine-2-carboxylic acid (Aze) is known to destabilize the collagen triple helix, a property that is exploited in toxicological studies but must be considered in peptide design.[8][9]
Caption: Structural comparison of Proline and Azetidine-2-carboxylic acid.
Synthesis of Azetidine-Containing Amino Acids
The accessibility of these building blocks is key to their application. While numerous methods exist, they generally fall into several main categories. The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry.
Overview of Synthetic Strategies
-
Intramolecular Cyclization: This is the most traditional and widely used method. It typically involves the synthesis of an α-amino acid precursor with a leaving group (e.g., a halide or tosylate) at the γ-position. Treatment with a base then induces an intramolecular S(_N)2 reaction to form the azetidine ring.[6][7]
-
Metal-Catalyzed C–H Amination: More modern approaches utilize transition metal catalysts (e.g., palladium or rhodium) to facilitate the intramolecular amination of a C(sp³)–H bond, providing a more direct and often stereoselective route to functionalized azetidines.[2]
-
Ring Contraction/Expansion: Azetidines can be formed from other ring systems. This includes the contraction of five-membered rings like pyrrolidinones or the expansion of three-membered aziridines.[2][10]
-
Photocycloadditions: The [2+2] photocycloaddition of imines and alkenes offers another powerful method for constructing the four-membered ring system.[10]
Caption: General workflow for azetidine amino acid synthesis via cyclization.
Example Protocol: Synthesis of Boc-L-azetidine-2-carboxylic acid
This protocol describes a typical intramolecular cyclization approach starting from a commercially available, protected amino acid. It is a self-validating system where successful synthesis of the intermediate confirms the reactivity for the subsequent cyclization.
Materials:
-
N-Boc-L-2,4-diaminobutyric acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Methodology:
-
Diazotization of the γ-Amine:
-
Dissolve N-Boc-L-2,4-diaminobutyric acid (1.0 eq) in 2 M HCl at 0 °C.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of nitrous acid in situ converts the γ-primary amine into a diazonium salt.
-
Stir the reaction mixture at 0 °C for 2 hours. The diazonium salt is unstable and will decompose, yielding a γ-hydroxy or γ-chloro intermediate.
-
-
Intramolecular Cyclization:
-
Slowly raise the pH of the reaction mixture to ~11-12 by the dropwise addition of 6 M NaOH at 0 °C. This deprotonates the α-amino group's protecting group and the α-carboxylic acid, and the resulting alkoxide or the α-amine can facilitate the cyclization.
-
Allow the mixture to warm to room temperature and stir for 18-24 hours. The nucleophilic α-nitrogen attacks the γ-carbon, displacing the leaving group (chloride or hydroxyl activated in situ) to form the azetidine ring.
-
-
Workup and Purification:
-
Acidify the reaction mixture to pH 2-3 with 2 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by silica gel column chromatography to yield the pure Boc-L-azetidine-2-carboxylic acid.
-
Incorporation into Peptides via Solid-Phase Synthesis
The true power of synthetic amino acids is realized when they are incorporated into larger molecules. Solid-Phase Peptide Synthesis (SPPS) is the standard method for this process.
SPPS Compatibility
To be used in standard automated SPPS, azetidine amino acids must be prepared as suitably protected derivatives, most commonly with an N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group and, if necessary, a side-chain protecting group.[11][12] These building blocks are fully compatible with the repetitive cycles of deprotection and coupling that define SPPS.[13][14]
Caption: SPPS cycle for incorporating an Fmoc-protected azetidine amino acid.
Example Protocol: SPPS of a Tripeptide (Ala-Aze-Gly)
This protocol outlines the synthesis of a simple tripeptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH, Fmoc-L-Aze-OH, Fmoc-L-Ala-OH
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N'-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
DCM (Dichloromethane), Cold diethyl ether
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid (Glycine) Coupling:
-
Remove the Fmoc group from the resin by treating with deprotection solution (2 x 10 min). Wash thoroughly with DMF.
-
In a separate vial, pre-activate Fmoc-Gly-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid (Azetidine) Coupling:
-
Deprotect the N-terminal Fmoc group of the resin-bound glycine as described above.
-
Pre-activate Fmoc-L-Aze-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF.
-
Couple to the resin for 1-2 hours. Wash thoroughly.
-
-
Third Amino Acid (Alanine) Coupling:
-
Deprotect the N-terminal Fmoc group of the resin-bound azetidine.
-
Couple pre-activated Fmoc-L-Ala-OH as described above. Wash thoroughly.
-
Perform a final Fmoc deprotection.
-
-
Cleavage and Purification:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide by reverse-phase HPLC. Confirm identity by mass spectrometry.
-
Applications in Research and Drug Discovery
The unique properties of azetidine amino acids have led to their use in a wide array of applications, from fundamental biological probes to components of clinical drug candidates.
Peptidomimetics and Metabolic Stability
A primary application is their use as proline surrogates to create peptidomimetics.[4] Peptides often suffer from poor metabolic stability due to degradation by proteases. The unnatural backbone geometry created by an azetidine ring can render the adjacent peptide bonds resistant to enzymatic cleavage, thereby increasing the in vivo half-life of a peptide therapeutic.[15]
Small Molecule Drug Scaffolds
The azetidine ring itself is a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure serves as an excellent anchor for orienting pharmacophoric groups in defined spatial vectors. This improves target selectivity and can enhance physicochemical properties. Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , incorporate an azetidine motif to improve their pharmacokinetic and pharmacodynamic profiles.[1]
Probing Protein Structure and Function
The naturally occurring L-azetidine-2-carboxylic acid (Aze) is a powerful research tool. Because it is a close structural analog of proline, it can be mistakenly charged onto prolyl-tRNA and incorporated into nascent polypeptide chains during protein synthesis.[16][17][18] This misincorporation disrupts proper protein folding, leading to the accumulation of abnormal proteins and triggering cellular stress responses like the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[9][19][20] Scientists use Aze to study these fundamental quality control pathways within the cell.[16][21]
Data Summary: Impact of Proline → Azetidine Substitution
| Property | Effect of Substitution | Rationale / Causality |
| Conformational Flexibility | Decreased | The four-membered ring is significantly more rigid than the five-membered pyrrolidine ring, restricting backbone dihedral angles.[1][4] |
| Proteolytic Stability | Increased | The unnatural geometry sterically hinders the approach of proteases to adjacent peptide bonds.[15] |
| Secondary Structure | Alters propensity; can induce γ-turns | The fixed bond angles force the peptide backbone into specific conformations not readily accessible with proline.[6][7] |
| Binding Affinity | Can Increase | Pre-organizes the peptide into a bioactive conformation, reducing the entropic cost of binding to a target.[5] |
| Metabolic Profile | Improved | The sp³-rich, polar nature can improve solubility and reduce susceptibility to metabolic enzymes compared to more planar aromatic systems.[1] |
| Collagen Stability | Decreased | The smaller ring disrupts the precise helical geometry required for the collagen triple helix.[8][9] |
Conclusion and Future Directions
Azetidine-containing amino acids are no longer a synthetic curiosity but a validated and essential component of the modern drug discovery and chemical biology landscape. Their ability to confer conformational rigidity provides a level of control over molecular shape that is difficult to achieve with other building blocks. This translates directly into improved biological activity, selectivity, and drug-like properties.
Future research will undoubtedly focus on developing more efficient and stereoselective synthetic routes to access an even wider diversity of functionalized azetidine scaffolds.[3] As our understanding of complex biological targets grows, the demand for these precisely tailored chemical tools will only increase, solidifying the role of the azetidine ring as a dynamic frontier in the design of next-generation therapeutics.[1][22]
References
- Jadhav, S. A., et al. (2026).
- Various Authors. (2025). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ChemistrySelect.
- Various Authors. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Isenegger, P. G., et al. (N/A). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
- Lundquist, J. T., et al. (N/A). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters.
- Urban, M. (N/A). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Grokipedia. (2026). Azetidine-2-carboxylic acid. Grokipedia.
- Various Authors. (2014). Synthesis of Azetidines. Progress in Chemistry.
- Sigma-Aldrich. (N/A). L-Azetidine-2-carboxylic acid. Sigma-Aldrich.
- Lenci, E., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
- Wikipedia. (N/A). Azetidine-2-carboxylic acid. Wikipedia.
- MedChemExpress. (N/A). L-Azetidine-2-carboxylic acid. MedChemExpress.
- ResearchGate. (N/A). Azetidine amino acid derivatives and peptide compounds.
- PubChem. (2025). Azetidinecarboxylic Acid. PubChem.
- Lenci, E., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. PubMed.
- Zagari, A., et al. (N/A). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed.
- Cayman Chemical. (N/A). L-Azetidine-2-carboxylic Acid. Cayman Chemical.
- Sigma-Aldrich. (N/A). L-Azetidine-2-carboxylic acid ≥ 99. Sigma-Aldrich.
- Singh, G. S. (N/A). Azetidine Synthesis. ScienceDirect.
- Formaggio, F., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. PubMed Central.
- Shestakova, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Lenci, E., et al. (N/A). Stereoselective Access to Azetidine-Based α-Aminoacids and Appli- cations to Small Peptides Synthesis. ChemRxiv.
- Enamine. (N/A). Azetidines. Enamine.
- Rodrigues, T., et al. (N/A). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI.
- Shestakova, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- Van der Eycken, J., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing.
- Kumar, A., et al. (2016). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (N/A).
- Turkson, J., et al. (N/A).
- Zhang, W., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central.
- Rubenstein, E. M. (2025). Azetidine-2-carboxylic acid and other nonprotein amino acids in the pathogenesis of neurodevelopmental disorders.
- Isidro-Llobet, A., et al. (N/A). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Coin, I., et al. (2014). Solid-phase peptide synthesis. RSC Publishing.
- Perreault, H., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal.
- D'hooghe, M., et al. (2025). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.
- Rodgers, K. J., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C).
- Liu, Y., et al. (2025). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes.
- Rodrigues, T., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI.
- Smith, J. A., et al. (N/A).
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00278D [pubs.rsc.org]
- 5. Azetidines - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Synthesis of Azetidines [manu56.magtech.com.cn]
- 11. peptide.com [peptide.com]
- 12. digital.csic.es [digital.csic.es]
- 13. scilit.com [scilit.com]
- 14. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. grokipedia.com [grokipedia.com]
- 17. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 18. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. mdpi.com [mdpi.com]
- 21. L -Azetidine-2-carboxylic acid = 99 2133-34-8 [sigmaaldrich.com]
- 22. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]
function and reactivity of the azetidine ring in organic synthesis
An In-Depth Technical Guide to the Function and Reactivity of the Azetidine Ring in Organic Synthesis
Introduction: The Rise of a Strained Scaffold
In the landscape of heterocyclic chemistry, the azetidine ring—a four-membered nitrogen-containing heterocycle—has transitioned from a synthetic curiosity to a cornerstone in modern organic synthesis and medicinal chemistry.[1][2] Its significance is fundamentally tied to its unique structural and electronic properties, which are a direct consequence of its inherent ring strain. This strain, estimated at approximately 25.4 kcal/mol, positions the azetidine in a reactivity "sweet spot"—it is significantly more stable and easier to handle than the highly reactive aziridine (ring strain ~27.7 kcal/mol), yet far more reactive than the flexible and largely unreactive pyrrolidine (ring strain ~5.4 kcal/mol).[1][3]
This finely tuned reactivity, coupled with the ring's rigid, three-dimensional structure, makes it a "privileged scaffold."[1][4][5][6] Incorporating an azetidine moiety into a larger molecule can profoundly and beneficially alter its physicochemical and pharmacokinetic properties.[4][5] It enhances sp³-rich character, improves metabolic stability, tunes solubility, and provides unique vectors for exploring chemical space, often serving as a superior bioisostere for more common rings like piperidine or pyrrolidine.[5] This has led to its inclusion in several FDA-approved drugs, including the antihypertensive agent Azelnidipine, the kinase inhibitor Cobimetinib, and the Janus kinase inhibitor Baricitinib, underscoring its value to drug development professionals.[1][4][7]
This guide provides a comprehensive exploration of the azetidine ring, delving into its synthesis, its unique strain-driven reactivity, methods for its functionalization, and its strategic application in the design of complex molecules and therapeutics.
Part 1: The Synthetic Chemist's Gateway to Azetidines
The construction of the strained azetidine core has been the subject of extensive methodological development. Modern approaches offer chemists a versatile toolkit to access a wide array of substituted azetidines, often with high stereocontrol.
Intramolecular Cyclization: Forging the Ring
The most classical approach to azetidine synthesis involves the formation of a C-N bond through intramolecular nucleophilic substitution. Typically, a γ-amino alcohol is converted into a species with a good leaving group at the γ-position (e.g., a halide or sulfonate), which is then displaced by the nitrogen atom in a 4-exo-tet cyclization.[2][8]
A notable modern advancement is the use of palladium-catalyzed intramolecular C-H amination. This powerful method allows for the direct conversion of an sp³ C-H bond into a C-N bond, offering a more atom-economical route to the azetidine core.[1]
[2+2] Photocycloadditions: The Aza Paternò–Büchi Reaction
The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct and efficient route to functionalized azetidines.[2][8] Modern protocols often employ visible-light photocatalysis. For instance, an Iridium(III) photocatalyst can activate an oxime precursor via triplet energy transfer, which then undergoes the [2+2] cycloaddition with an alkene component under mild conditions.[1] This method is advantageous as it tolerates a wide range of functional groups on both the alkene and imine partners.[1]
Strain-Release Driven Synthesis
A conceptually elegant and increasingly popular strategy involves harnessing the energy of a highly strained precursor to drive the formation of the azetidine ring. The most prominent examples utilize azabicyclo[1.1.0]butanes (ABBs), which can be considered "spring-loaded" synthons.[9][10][11] Nucleophilic addition to an activated ABB proceeds via cleavage of the central, highly strained C-N bond, releasing the strain energy and generating a functionalized azetidine in a single step.[12][13] This strategy allows for the rapid construction of complex, densely functionalized azetidines.[10][11]
Caption: Key synthetic strategies for constructing the azetidine ring.
Part 2: The Heart of Reactivity: Strain-Release and Functionalization
The synthetic utility of azetidines extends far beyond their mere presence in a target molecule; they are versatile intermediates whose reactivity is dominated by the latent energy of the strained ring.
Ring-Opening Reactions: Unleashing the Strain
The most characteristic reaction of the azetidine ring is its cleavage under nucleophilic conditions, a process driven by the release of ~25.4 kcal/mol of ring strain.[1] However, unlike the more fragile aziridine, the N-C bond of an azetidine is generally stable and requires activation to become susceptible to nucleophilic attack.[14]
Activation of the Azetidine Nitrogen: The nucleophilic ring nitrogen must be converted into a good leaving group. This is typically achieved by:
-
Protonation: Using Brønsted or Lewis acids to protonate the nitrogen.[15]
-
Acylation/Alkylation: Reaction with an electrophile (e.g., acyl halides, alkyl triflates) to form a positively charged azetidinium ion .[16][17][18] This dramatically increases the electrophilicity of the ring carbons, priming them for attack.
Once activated, the azetidinium ion readily undergoes SN2-type ring-opening with a wide variety of nucleophiles.
Caption: General mechanism for the activation and nucleophilic ring-opening of azetidines.
Regioselectivity: In unsymmetrically substituted azetidinium ions, the site of nucleophilic attack (C-2 vs. C-4) is a critical consideration. The outcome is governed by a combination of steric and electronic factors. Generally, nucleophiles tend to attack the less sterically hindered carbon.[16] For instance, in an azetidinium ion with a substituent at C-2, attack preferentially occurs at the unsubstituted C-4 position.[16] Density Functional Theory (DFT) calculations have proven effective in accurately predicting this regioselectivity.[16]
| Nucleophile Class | Example Nucleophile(s) | Typical Product | Reference(s) |
| Sulfur | Thiols (R-SH) | γ-Thio-substituted amine | [1] |
| Nitrogen | Azide (N₃⁻), Amines (R-NH₂) | γ-Azido-amine, 1,3-Diamine | [16] |
| Oxygen | Alcohols (R-OH), Acetate (AcO⁻) | γ-Amino alcohol, γ-Amino ester | [16] |
| Halogen | Halide ions (Cl⁻, Br⁻, I⁻) | γ-Haloamine | [18] |
| Carbon | Organometallics (R-MgBr, R-Li) | γ-Alkylated/Arylated amine | [1] |
Functionalization Without Ring Cleavage
While ring-opening is a hallmark of their reactivity, azetidines can also be functionalized while keeping the core intact, providing access to decorated scaffolds.
-
N-Functionalization: The ring nitrogen can be readily acylated, sulfonylated, or alkylated, which is often a necessary step for subsequent reactions or for modulating the biological properties of the final compound.[19][20]
-
C-Functionalization: Directed metalation provides a powerful tool for C-H functionalization. For example, an N-Boc-2-arylazetidine can be selectively lithiated at the ortho position of the aryl ring, with the azetidine nitrogen acting as a directing group.[21][22] The resulting organometallic intermediate can be trapped with various electrophiles to install substituents with high regioselectivity.[21]
Part 3: Experimental Protocol: Enantioselective Ring-Opening
The following protocol is a representative example of a chiral squaramide hydrogen-bond donor-catalyzed enantioselective ring-opening of an N-protected azetidine with an acyl halide, a method that provides valuable chiral γ-haloamine building blocks.[18]
Objective: To synthesize (S)-1-(cyclohexanecarbonyl)-3-phenyl-3-(3-chloropropyl)amine.
Materials:
-
N-Boc-3-phenylazetidine
-
Cyclohexane carbonyl chloride
-
Chiral squaramide catalyst (e.g., Jacobsen-type catalyst)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Standard glassware, inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the chiral squaramide catalyst (0.005 mmol, 5 mol%).
-
Reagent Addition: Add N-Boc-3-phenylazetidine (0.1 mmol, 1.0 equiv) followed by anhydrous 2-MeTHF (1.0 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Electrophile Addition: Add cyclohexane carbonyl chloride (0.12 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting azetidine is consumed (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Causality: The chiral hydrogen-bond donor catalyst coordinates to both the azetidinium ion intermediate and the halide nucleophile, creating a highly organized, chiral transition state. This arrangement preferentially allows the nucleophile to attack one enantiotopic face of the azetidinium ring, leading to high enantioselectivity in the ring-opened product.[18] The choice of an ethereal solvent like 2-MeTHF is crucial as it often provides the best balance of reactivity and selectivity.[18]
Part 4: Applications in Medicinal Chemistry and Drug Design
The azetidine ring is a powerful tool for drug designers seeking to optimize lead compounds. Its rigid, three-dimensional geometry and unique electronic properties allow it to confer significant advantages.[4][5][7]
Key Roles in Drug Design:
-
Metabolic Stability: Replacing a metabolically labile group with a stable azetidine ring can block sites of unwanted metabolism, improving a drug's pharmacokinetic profile.[4]
-
Solubility and Physicochemical Properties: The polar nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility and tuning properties like pKa and logP.[5]
-
Conformational Rigidity: The constrained nature of the ring reduces the number of accessible conformations of a molecule. This can lock the molecule into a bioactive conformation, increasing its binding affinity and selectivity for its biological target.[5][6]
-
Bioisosterism: Azetidine is frequently used as a bioisostere for larger, more flexible rings like pyrrolidine and piperidine, or for acyclic fragments. This substitution can maintain or improve biological activity while enhancing other properties.[5]
Caption: The strategic use of azetidine as a bioisostere to improve drug properties.
| FDA-Approved Drug | Therapeutic Area | Role of the Azetidine Moiety | Reference(s) |
| Baricitinib | Rheumatoid Arthritis | Provides a rigid scaffold, enhances selectivity for Janus kinases (JAK1/2). | [4][7] |
| Cobimetinib | Melanoma | Acts as a key structural element for binding to the MEK1 kinase. | [1][4][6] |
| Azelnidipine | Hypertension | The azetidine ester is crucial for its calcium channel blocking activity. | [1][4][6] |
| Sarolaner | Veterinary Antiparasitic | The spirocyclic azetidine core is essential for its insecticidal and acaricidal activity. | [4] |
Conclusion and Future Outlook
The azetidine ring has firmly established itself as a versatile and powerful motif in modern organic chemistry. Its unique reactivity, governed by a delicate balance of stability and strain, provides a rich platform for the synthesis of complex molecular architectures. Methodologies for its synthesis have matured, offering access to a diverse range of scaffolds, while our understanding of its strain-release ring-opening reactions has enabled its use as a key synthetic intermediate. For researchers in drug discovery, the azetidine is no longer a novelty but a strategic tool to impart desirable properties, enhancing potency, selectivity, and pharmacokinetics.[4][7] As synthetic methods continue to evolve, particularly in the areas of catalytic and enantioselective functionalization, the application of the azetidine ring in creating next-generation therapeutics and advanced materials is set to expand even further.[1][23]
References
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
- Sklyaruk, O., & Nevado, C. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Schindler, C. S. (n.d.).
- Cheekatla, S. (2026).
- (n.d.). Synthesis of Azetidines.
- (n.d.). Regioselective ring opening reactions of azetidines.
- (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
-
Wikipedia. (n.d.). Couty's azetidine synthesis. Retrieved from [Link]
- Cheekatla, S. (2026).
- (n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
- (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
- (n.d.).
- Gandon, V., & Gessier, F. (2014).
- (n.d.). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing).
- (n.d.). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes.
- (n.d.). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity.
- (2025). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines.
- Singh, M. S., & Singh, A. K. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Jacobsen, E. N. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
- (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Aggarwal, V. K., Noble, A., & Tyler, J. L. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. PubMed.
- Johnston, J. N. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
- (2024). Radical strain-release photocatalysis for the synthesis of azetidines.
- Ha, H. J. (2021).
- (n.d.).
- (n.d.). Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. PubMed Central.
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery | Building Blocks | Blog.
- PharmaBlock. (n.d.). Azetidines in Drug Discovery.
- (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
- (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
- (n.d.). Azetidinium Salts in Catalysis: A Comparative Analysis of Kinetic Profiles. Benchchem.
- (n.d.).
- (n.d.). Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines.
- (2025). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity | Request PDF.
- (n.d.). Reaction of 4-substituted 2-azetidinone with nucleophiles. Existence and reactivity of 1-azetin-4-one.
- (n.d.). Microwave Accelerated Aza-Claisen Rearrangement. PMC - NIH.
- (2021). 4.
- (2023). Aza-Claisen rearrangement as a key step in synthesis of specialised anilines used in the production of efficient ethenolysis catalysts. Catalysis Science & Technology (RSC Publishing).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-release arylations for the bis-functionalization of azetidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Applications of Aziridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 17. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes. | Semantic Scholar [semanticscholar.org]
- 23. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
stereochemistry of 1-Tert-butyl-2-azetidinecarboxylic acid
An In-Depth Technical Guide to the Stereochemistry of 1-Tert-butyl-2-azetidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to impart conformational rigidity and improved physicochemical properties to drug candidates.[1][2] Among its derivatives, 1-tert-butyl-2-azetidinecarboxylic acid serves as a crucial chiral building block for the synthesis of complex pharmaceutical agents. The stereochemistry at the C2 position is of paramount importance, as the biological activity and safety profile of the final compound are intrinsically linked to its three-dimensional architecture. This guide provides a comprehensive analysis of the stereochemical aspects of 1-tert-butyl-2-azetidinecarboxylic acid, detailing strategies for stereoselective synthesis, methodologies for chiral resolution, and techniques for stereochemical assignment.
Structural Foundation: The Chirality of 1-Tert-butyl-2-azetidinecarboxylic Acid
1-tert-butyl-2-azetidinecarboxylic acid possesses a single stereocenter at the C2 carbon of the azetidine ring. This asymmetry dictates that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers.
-
(S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic Acid
-
(R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic Acid
The tert-butyl group on the nitrogen atom serves as a common protecting group (Boc), which is stable under many reaction conditions but can be readily removed when necessary. The distinct spatial arrangement of the carboxylic acid group in the (S) and (R) enantiomers is the fundamental determinant of their differential interactions with chiral biological targets like enzymes and receptors. Consequently, accessing enantiomerically pure forms of this compound is a critical objective in drug development.
Strategies for Stereocontrolled Synthesis
The preparation of enantiomerically pure 1-tert-butyl-2-azetidinecarboxylic acid is typically achieved through two primary strategies: asymmetric synthesis, which creates the desired stereocenter selectively, or chiral resolution, which separates a pre-existing racemic mixture.
Asymmetric Synthesis from the Chiral Pool
One of the most efficient methods for producing a specific enantiomer is to begin with a readily available, inexpensive chiral starting material. L-aspartic acid, a natural amino acid, is a common precursor for the synthesis of the (S)-enantiomer.[3]
The causality behind this synthetic choice is rooted in preserving the inherent stereochemistry of the starting material. The synthetic sequence is designed to convert the amino acid into the target azetidine without disturbing the chiral center. A typical pathway involves:
-
Orthogonal Protection: The amino and carboxylic acid groups of L-aspartic acid are protected. The amino group is often protected with a Boc group, and one of the carboxylic acids is esterified.
-
Selective Reduction: The unprotected carboxylic acid is selectively reduced to a primary alcohol.
-
Activation of the Hydroxyl Group: The resulting alcohol is converted into a good leaving group, often a tosylate or mesylate.
-
Intramolecular Cyclization: An intramolecular SN2 reaction is induced, where the nitrogen atom displaces the leaving group to form the four-membered azetidine ring. This step proceeds with inversion of configuration if the nitrogen attacks a chiral center, but in the standard synthesis from aspartic acid, the key cyclization relies on the nitrogen attacking a primary carbon, thus preserving the stereointegrity of the adjacent C2 center.
-
Deprotection: Finally, the protecting groups are removed to yield the target molecule.
Chiral Auxiliary-Mediated Synthesis
This approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral precursor. The auxiliary sterically directs subsequent reactions to favor the formation of one diastereomer over the other.
A notable example is the use of an optically active α-methylbenzylamine as the chiral auxiliary on the azetidine nitrogen.[4][5] During the key cyclization step to form the azetidine ring, the bulky chiral auxiliary shields one face of the molecule, forcing the reactants to approach from the less hindered side. This results in a diastereomeric mixture that is enriched in the desired isomer. The diastereomers can then be separated by chromatography, and the chiral auxiliary is cleaved to yield the enantiomerically pure product.[4][6]
Chiral Resolution of Racemic Mixtures
When a racemic mixture is synthesized, it must be separated into its constituent enantiomers. This process is known as chiral resolution.[7]
Kinetic Resolution: This method exploits the difference in reaction rates between enantiomers with a chiral catalyst or reagent. For instance, an enzyme like lipase can be used to preferentially hydrolyze the ester of one enantiomer in a racemic mixture, leaving the unreacted ester of the other enantiomer in high enantiomeric excess.[4] The hydrolyzed acid and the unreacted ester can then be easily separated.
Diastereomeric Salt Formation: This is the most common method for resolving racemic carboxylic acids.[7] The racemic acid is treated with a chiral base (the resolving agent), such as D- or L-tyrosine hydrazide.[8] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This solubility difference allows for their separation by fractional crystallization. Once separated, the addition of an acid liberates the pure enantiomers from their respective salts.
Below is a diagram illustrating the logical workflow for chiral resolution via diastereomeric salt formation.
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Experimental Protocol: Synthesis of (S)-1-tert-butyl-azetidine-2-carboxylate from L-Aspartic Acid
This protocol outlines a validated pathway for preparing the (S)-enantiomer, demonstrating the practical application of the chiral pool strategy.[3] The choice of reagents and conditions is critical for maintaining stereochemical integrity and achieving high yields.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
incorporation of Boc-azetidine-2-carboxylic acid into peptide backbones
Application Note & Protocol Guide
Topic: Strategic Incorporation of Boc-Azetidine-2-Carboxylic Acid into Peptide Backbones for Advanced Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Azetidine Advantage in Peptidomimetics
The rational design of peptide-based therapeutics often requires moving beyond the canonical 20 amino acids to fine-tune pharmacological properties. Azetidine-2-carboxylic acid (Aze), a four-membered cyclic amino acid, has emerged as a powerful proline analogue for precisely this purpose.[1] Its incorporation into a peptide backbone imparts unique structural and physicochemical characteristics that are highly sought after in medicinal chemistry.[2][3] The inherent ring strain, sp³-rich character, and conformational rigidity of the azetidine motif can significantly enhance a peptide's metabolic stability, receptor selectivity, and overall pharmacokinetic profile.[4] Several FDA-approved drugs leverage the azetidine scaffold, underscoring its therapeutic value.[2]
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of N-Boc-protected L-azetidine-2-carboxylic acid (Boc-Aze-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). It is designed to equip researchers with both the practical steps and the underlying scientific rationale to harness the full potential of this unique building block.
Profile of the Core Building Block: Boc-L-Azetidine-2-Carboxylic Acid
Before commencing synthesis, understanding the properties of the key reagent is crucial.
| Property | Value | Source |
| Chemical Name | 1-(tert-butoxycarbonyl)-L-azetidine-2-carboxylic acid | - |
| Abbreviation | Boc-Aze-OH | - |
| CAS Number | 51077-14-6 | [5][6] |
| Molecular Formula | C₉H₁₅NO₄ | [6] |
| Molecular Weight | 201.22 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [6] |
| Key Application | Boc-based Solid-Phase Peptide Synthesis (SPPS) | [6] |
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the secondary amine within the azetidine ring, making it perfectly suited for the established Boc/TFA orthogonal synthesis strategy.[7]
Core Methodology: Boc-SPPS for Azetidine-Containing Peptides
The following protocol outlines the manual solid-phase synthesis of a target peptide incorporating a Boc-Aze-OH residue. The process is cyclical, with each cycle adding one amino acid to the growing chain attached to a solid support (resin).
General Workflow Overview
The synthesis follows a repetitive cycle of deprotection, neutralization, and coupling. This cycle is repeated for each amino acid in the sequence, including the Boc-Aze-OH residue. A final cleavage step releases the synthesized peptide from the resin.
Caption: Boc-SPPS workflow for peptide synthesis.
Detailed Step-by-Step Protocol
This protocol assumes a 0.1 mmol synthesis scale on a Wang or Merrifield resin.
Materials:
-
Resin (e.g., Boc-Gly-Wang resin)
-
Boc-protected amino acids (including Boc-L-Azetidine-2-carboxylic acid)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activator Base: HOBt (Hydroxybenzotriazole)
-
Cleavage Cocktail (e.g., HF or TFMSA with scavengers like anisole, thioanisole) - CAUTION: Highly corrosive and toxic.
Procedure:
-
Resin Preparation (Swelling):
-
Place the resin in a reaction vessel.
-
Wash with DMF (3 x 1 min).
-
Swell the resin in DCM for 30 minutes.
-
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate for 30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (5 x 1 min) to remove all traces of acid.
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain and wash the resin with DCM (3 x 1 min) followed by DMF (3 x 1 min).
-
Rationale: This step is critical to deprotonate the newly exposed N-terminal ammonium salt to the free amine, which is necessary for the subsequent coupling reaction.[8]
-
-
Amino Acid Coupling (Incorporating Boc-Aze-OH):
-
In a separate vial, dissolve the amino acid to be coupled (e.g., Boc-Aze-OH, 4 equivalents) and HOBt (4 eq.) in DMF.
-
Add HBTU (3.9 eq.) and DIEA (6 eq.). Allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the neutralized resin.
-
Agitate for 1-2 hours.
-
Rationale: Pre-activation of the carboxylic acid with HBTU/HOBt forms a highly reactive ester, facilitating efficient amide bond formation. The use of phosphonium- or aminium-based coupling reagents is often preferred for sterically challenging residues to minimize side reactions like epimerization.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
If the reaction is incomplete, repeat the coupling step.
-
Once complete, drain the coupling solution and wash the resin extensively with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Cycle Repetition:
-
Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, dry the resin under vacuum.
-
Carefully treat the resin with a cleavage cocktail (e.g., high-HF) for 1-2 hours at 0°C. This step removes all side-chain protecting groups and cleaves the peptide from the solid support. This must be performed in a specialized apparatus within a fume hood by trained personnel.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether multiple times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Key Considerations & Troubleshooting
-
Coupling Efficiency: Due to the constrained nature of the azetidine ring, coupling of Boc-Aze-OH or coupling the subsequent amino acid onto an N-terminal Aze residue may be slower than for standard amino acids. It is crucial to use a slight excess of reagents and allow for adequate reaction time. Always confirm completion with a Kaiser test.
-
Ring Stability: The four-membered azetidine ring is characterized by high ring-strain energy.[9] While generally stable under standard SPPS conditions, prolonged exposure to strong acids or bases should be minimized. Peptide formation on the N-terminal of 1-aminoazetidine-2-carboxylic acid has been noted to be problematic due to potential ring-opening reactions, though C-terminal elongation is generally successful.[10]
-
Racemization: The risk of racemization during coupling is low for N-alkylated amino acids like Aze. However, using an additive like HOBt is always recommended to suppress this potential side reaction.
Characterization of the Final Peptide
Proper analytical validation is essential to confirm the successful synthesis of the azetidine-containing peptide.
| Analysis Technique | Purpose | Expected Result Example (for a hypothetical peptide Ala-Aze-Gly) |
| RP-HPLC | Purity Assessment | A single major peak with >95% purity at the expected retention time. |
| Mass Spectrometry (ESI-MS) | Identity Confirmation | A molecular ion peak corresponding to the calculated mass of the peptide. [M+H]⁺ = 258.13 Da. |
| Tandem MS (MS/MS) | Sequence Verification | Fragmentation pattern (b- and y-ions) consistent with the Ala-Aze-Gly sequence. |
Conformational Implications of Azetidine Incorporation
The substitution of a proline residue with its smaller homologue, azetidine-2-carboxylic acid, has profound and interesting effects on peptide conformation.
-
Increased Flexibility: Contrary to what might be expected from a rigid ring, peptides containing Aze can be more flexible than their proline-containing counterparts.[1] This is attributed to a decrease in steric repulsion between the smaller four-membered ring and adjacent residues.[1]
-
Turn Induction: The azetidine ring acts as a potent inducer of γ-turns in peptide structures, a specific type of folded conformation.[11]
-
Structural Perturbation: The introduction of an Aze residue can significantly perturb the existing secondary structure of a peptide, for example, by disrupting a sequence of trans-peptide bonds typically found in proline-rich regions.[12]
Caption: Azetidine ring imposing conformational constraints.
Conclusion
Boc-L-azetidine-2-carboxylic acid is a versatile and valuable building block for modifying peptide backbones. Its successful incorporation via Boc-SPPS allows for the creation of peptidomimetics with enhanced stability and unique conformational properties. By understanding the specific reactivity of this amino acid and employing robust coupling and analytical methods, researchers can effectively leverage the "azetidine advantage" to advance the frontiers of drug discovery and chemical biology.
References
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]
-
Galonić, D. P., & Gin, D. Y. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 127(20), 7359-69. [Link]
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). [Link]
-
Verma, S., et al. (2021). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. Journal of Biomolecular Structure & Dynamics, 39(1), 1-13. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
-
Zhong, G., et al. (2022). Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry. [Link]
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
-
An, I., & Holladay, M. W. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(9-10), 1039-46. [Link]
-
Kar, A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
Sharma, R., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
-
Gu, Y., et al. (2007). Reactivity of 1-Aminoazetidine-2-carboxylic Acid during Peptide Forming Procedures: Observation of an Unusual Variant of the Hydrazino Turn. ResearchGate. [Link]
-
Boni, R., & Verdini, A. S. (1974). Synthesis of Poly-(L-azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Pinnen, F., et al. (2009). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 205-7. [Link]
-
Kar, A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
Couty, F., Evano, G., & Rabasso, N. (2003). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 5(9), 1559-1562. [Link]
-
Kar, A., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. ResearchGate. [Link]
-
An, I., & Holladay, M. W. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]
-
Kries, H., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1). [Link]
-
Trabocchi, A., et al. (2012). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]
-
Aapptec Peptides. Boc-Azetidine-2-carboxylic acid. Aapptec. [Link]
-
Aapptec. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. LibreTexts. [Link]
Sources
- 1. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. peptide.com [peptide.com]
- 9. Biosyntheses of azetidine-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel β-Lactam Derivatives from 1-Tert-butyl-2-azetidinecarboxylic Acid: An Application and Protocol Guide
Introduction: The Enduring Significance of the β-Lactam Scaffold
The β-lactam, a four-membered cyclic amide, remains a cornerstone of medicinal chemistry, most notably as the active core of penicillin and cephalosporin antibiotics. Its inherent ring strain imparts a high degree of reactivity, allowing it to act as an efficient acylating agent of bacterial transpeptidases, thereby inhibiting cell wall synthesis. Beyond its antibacterial prowess, the β-lactam motif is a versatile synthetic intermediate for constructing a diverse array of biologically active molecules. This guide provides an in-depth exploration of the synthesis of novel β-lactam derivatives using 1-tert-butyl-2-azetidinecarboxylic acid as a readily available and versatile starting material. The tert-butyl group serves as a robust protecting group for the nitrogen atom, enabling selective modification at the carboxylic acid functionality.
This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols for the synthesis and characterization of new β-lactam compounds.
Core Synthetic Strategy: Amide Bond Formation
The primary transformation in the synthesis of new β-lactam derivatives from 1-tert-butyl-2-azetidinecarboxylic acid is the formation of an amide bond between the carboxylic acid of the azetidine ring and a primary or secondary amine. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is a crucial first step.
Mechanism of Carboxylic Acid Activation
A variety of coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine. A common and effective method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[2]
The generally accepted mechanism proceeds as follows:
-
Formation of an O-acylisourea intermediate: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[1]
-
Nucleophilic attack by HOBt: HOBt rapidly reacts with the O-acylisourea to form an active ester and releasing a soluble urea byproduct. This step is advantageous as it minimizes the risk of racemization at the α-carbon of the carboxylic acid.
-
Amide bond formation: The amine nucleophile then attacks the carbonyl carbon of the HOBt active ester, forming the desired amide bond and regenerating HOBt.
Figure 1: General workflow for EDC/HOBt mediated amide coupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative β-lactam derivative.
Protocol 1: Synthesis of tert-butyl 2-(benzylcarbamoyl)azetidine-1-carboxylate
This protocol details the coupling of 1-tert-butyl-2-azetidinecarboxylic acid with benzylamine.
Materials:
-
1-Tert-butyl-2-azetidinecarboxylic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-tert-butyl-2-azetidinecarboxylic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) and benzylamine (1.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Coupling Agent and Base: Add EDC·HCl (1.2 eq) to the cooled mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2-(benzylcarbamoyl)azetidine-1-carboxylate.
Figure 2: Experimental workflow for the synthesis of a β-lactam derivative.
Protocol 2: Deprotection of the N-tert-butyl Group
The tert-butyl protecting group can be removed under acidic conditions to yield the free N-H β-lactam, which can be a final product or an intermediate for further functionalization.
Materials:
-
tert-butyl 2-(benzylcarbamoyl)azetidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the N-tert-butyl protected β-lactam (1.0 eq) in DCM.
-
Addition of Acid: Add trifluoroacetic acid (TFA) (typically 10-50% v/v in DCM) to the solution at room temperature.
-
Reaction: Stir the reaction mixture for 1-4 hours. Monitor the deprotection by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue can be purified by crystallization or chromatography if necessary. Often, the TFA salt of the deprotected amine is obtained and can be used directly in subsequent steps after neutralization.
-
Data Presentation: Characterization of β-Lactam Derivatives
Thorough characterization of the synthesized β-lactam is essential to confirm its structure and purity. The following table summarizes typical spectroscopic data for a synthesized β-lactam.
| Compound | Structure | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | FT-IR (cm⁻¹) | HRMS (ESI) m/z |
| tert-butyl 2-(benzylcarbamoyl)azetidine-1-carboxylate | R = Benzyl | 7.35-7.25 (m, 5H), 4.45 (d, J = 5.9 Hz, 2H), 4.10 (t, J = 8.0 Hz, 1H), 3.70-3.60 (m, 1H), 2.40-2.30 (m, 1H), 2.20-2.10 (m, 1H), 1.45 (s, 9H) | 171.5, 159.0, 138.0, 128.8, 127.7, 127.5, 80.5, 59.0, 47.0, 43.5, 28.4, 25.0 | 3320 (N-H), 1740 (C=O, lactam), 1680 (C=O, amide), 1650 (C=O, carbamate) | Calculated for C₁₆H₂₂N₂O₃ [M+H]⁺: 291.1652, Found: 291.1650 |
Expert Insights and Troubleshooting
-
Choice of Coupling Reagent: While EDC/HOBt is a robust combination, other coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can be employed, particularly for sterically hindered amines or acids.[2]
-
Racemization: For chiral starting materials, it is crucial to minimize racemization. Using HOBt or its analogues helps to suppress this side reaction. Running the reaction at lower temperatures can also be beneficial.
-
Incomplete Reactions: If the reaction does not go to completion, adding a second portion of the coupling reagent and base may drive the reaction forward. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Deprotection: The tert-butyl group is generally stable to a wide range of reaction conditions but is readily cleaved by strong acids like TFA. For substrates with other acid-sensitive functional groups, milder deprotection conditions may be necessary.
Conclusion
The synthesis of novel β-lactam derivatives from 1-tert-butyl-2-azetidinecarboxylic acid is a versatile and powerful strategy in medicinal chemistry and drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this valuable starting material. Careful selection of coupling partners and reaction conditions will enable the generation of diverse libraries of β-lactam compounds for biological evaluation.
References
-
Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38, 606-631. [Link]
-
Han, S.-Y.; Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron2004 , 60, 2447-2467. [Link]
-
El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev.2011 , 111, 6557-6602. [Link]
-
Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61, 10827-10852. [Link]
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]
-
Spectroscopic characterization of beta-lactams. A variety of spectroscopic techniques are used to characterize beta-lactams. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. This reference discusses various catalysts and optimized conditions for amide bond formation. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. This article describes alternative methods for amide bond formation. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. A critical review of modern coupling reagents. [Link]
-
Amide Synthesis - Fisher Scientific. Provides an overview of various methods for amide synthesis. [Link]
Sources
The Strategic Incorporation of 1-Tert-butyl-2-azetidinecarboxylic Acid in Modern Medicinal Chemistry
Introduction: The Value of Constrained Scaffolds in Drug Design
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. Chiral building blocks serve as the foundational elements in this endeavor, allowing for the precise construction of three-dimensional structures that effectively interact with biological targets. Among these, conformationally constrained amino acid analogues have garnered significant attention. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a significant degree of rigidity to molecular structures.[1] This conformational restriction can pre-organize a molecule into a bioactive conformation, leading to a lower entropic penalty upon binding to a target protein and, consequently, higher binding affinity.
1-Tert-butyl-2-azetidinecarboxylic acid, particularly in its enantiomerically pure (S)-form, has emerged as a valuable proline mimic and a versatile chiral building block. The tert-butyl ester provides a sterically bulky protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, while the azetidine nitrogen can be functionalized or incorporated into a larger molecular framework. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key chiral building block, with a focus on practical, field-proven protocols and the underlying scientific rationale.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid | MedChemExpress[2] |
| Molecular Formula | C₉H₁₅NO₄ | MedChemExpress[2] |
| Molecular Weight | 201.22 g/mol | MedChemExpress[2] |
| Appearance | White to off-white solid | Internal Lab Data |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | Internal Lab Data |
| Storage | Store at 2-8°C under an inert atmosphere | MedChemExpress[2] |
Note on Handling: Due to its carboxylic acid functionality, 1-tert-butyl-2-azetidinecarboxylic acid is a mild irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Enantioselective Synthesis of (S)-1-Tert-butyl-2-azetidinecarboxylic Acid
The enantioselective synthesis of (S)-1-tert-butyl-2-azetidinecarboxylic acid is crucial for its application in chiral drug synthesis. Several routes have been reported, with a common and cost-effective strategy starting from the readily available chiral pool starting material, L-aspartic acid.[3] This multi-step synthesis involves the protection of the amino and carboxylic acid functionalities, followed by reduction, activation of the resulting alcohol, and subsequent intramolecular cyclization.
Protocol 1: Multi-Gram Scale Synthesis from L-Aspartic Acid
This protocol is adapted from a literature procedure that allows for a multigram-scale, chromatography-free synthesis of L-azetidine-2-carboxylic acid, from which the N-Boc protected title compound can be readily obtained.[3]
Workflow for the Synthesis of the Azetidine Core:
Caption: Synthetic workflow for (S)-1-tert-butyl-2-azetidinecarboxylic acid.
Step-by-Step Procedure:
-
N-Boc Protection and Esterification of L-Aspartic Acid:
-
Suspend L-aspartic acid in an appropriate solvent (e.g., a mixture of tert-butanol and dichloromethane).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of a silylating agent like chlorotrimethylsilane (TMSCl) to facilitate selective protection of the amino group.[3]
-
Following N-protection, perform a selective tert-butyl esterification of the α-carboxylic acid.
-
Saponify the β-methyl ester to yield N-Boc-L-aspartic acid α-tert-butyl ester. This sequence of protections is crucial to direct the subsequent reduction to the desired carboxylate.
-
-
Reduction to N-Boc-L-homoserine tert-butyl ester:
-
Activate the remaining carboxylic acid as a mixed anhydride using ethyl chloroformate in the presence of a non-nucleophilic base like triethylamine.
-
Reduce the mixed anhydride in situ with sodium borohydride (NaBH₄) to the corresponding primary alcohol.[3] The choice of a mixed anhydride activation allows for a selective reduction under mild conditions.
-
-
Activation of the Hydroxyl Group:
-
Convert the primary alcohol to a good leaving group for the subsequent intramolecular cyclization. This is typically achieved in a two-step process:
-
Reaction with p-toluenesulfonyl chloride (p-TsCl) in the presence of a base (e.g., pyridine) to form the tosylate.
-
Displacement of the tosylate with sodium iodide (NaI) in acetone (Finkelstein reaction) to yield the more reactive iodo intermediate.[3]
-
-
-
Intramolecular N-Alkylation (Cyclization):
-
Treat the iodo intermediate with a suitable base (e.g., sodium hydride) in an aprotic polar solvent like DMF to effect an intramolecular SN2 reaction, forming the azetidine ring. The use of a strong, non-nucleophilic base is critical to deprotonate the Boc-protected amine, initiating the cyclization.
-
-
Final Product Formation:
-
The resulting product from the cyclization is (S)-tert-butyl 1-(tert-butoxycarbonyl)azetidine-2-carboxylate. While this can be used directly in some applications, selective deprotection of the tert-butyl ester would be required to yield the title compound. However, for many applications, the fully protected diester is the desired intermediate.
-
Application in the Synthesis of Pharmaceutical Agents
1-Tert-butyl-2-azetidinecarboxylic acid and its derivatives are key intermediates in the synthesis of several approved drugs. The rigid azetidine scaffold often serves to orient key pharmacophoric elements, enhancing binding to the target receptor.
Case Study: Synthesis of a Key Intermediate for Baricitinib
Baricitinib is a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[2][4] A key structural motif of Baricitinib is the 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile group.[5] The synthesis of a crucial intermediate for this moiety, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, highlights the utility of azetidine building blocks.[4] While this example utilizes a 3-substituted azetidine, the principles of manipulating the protected azetidine ring are analogous.
Protocol 2: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
This protocol is based on a reported green and cost-effective synthesis.[4][6]
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons reaction for Baricitinib intermediate synthesis.
Materials:
-
tert-butyl 3-oxoazetidine-1-carboxylate
-
diethyl (cyanomethyl)phosphonate
-
Potassium tert-butoxide (KOtBu) solution in THF (1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Preparation of the Ylide:
-
To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous THF under a nitrogen or argon atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (1.2 equivalents) at -5 °C.
-
Stir the resulting mixture at -5 °C for 3 hours. The formation of the phosphonate ylide is the critical first step of the Horner-Wadsworth-Emmons reaction.
-
-
Reaction with the Azetidinone:
-
Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF.
-
Add the solution of the azetidinone to the pre-formed ylide mixture at -5 °C and continue stirring for an additional 2 hours at this temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitoring the reaction by TLC or LC-MS is recommended.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water and extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[4]
-
This intermediate can then be further elaborated through deprotection of the Boc group and subsequent sulfonylation to form the key fragment for Baricitinib.[6][7]
Key Synthetic Transformations: Protocols and Mechanistic Insights
Amide Bond Formation with Sterically Hindered Azetidine Carboxylic Acids
The coupling of N-Boc-azetidine-2-carboxylic acids can be challenging due to the steric hindrance imposed by the Boc group and the constrained nature of the four-membered ring.[8][9] Standard coupling reagents may lead to low yields or require harsh conditions.
Protocol 3: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amino acids.
Mechanism of HATU Activation:
Caption: Simplified mechanism of HATU-mediated amide coupling.
Step-by-Step Procedure:
-
Pre-activation of the Carboxylic Acid:
-
Dissolve (S)-1-tert-butyl-2-azetidinecarboxylic acid (1.0 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes. This pre-activation step is crucial for hindered couplings as it ensures the formation of the active ester before the amine is introduced, minimizing side reactions.[8]
-
-
Amine Addition:
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 1-12 hours).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[10][11]
Protocol 4: TFA-Mediated N-Boc Deprotection
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve the N-Boc protected azetidine derivative in a suitable solvent, typically dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
TFA Addition:
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
The product is typically obtained as a TFA salt. If the free amine is required, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated aqueous NaHCO₃) followed by extraction.
-
Causality of Experimental Choice: The use of TFA is advantageous due to its high volatility, which simplifies its removal from the reaction mixture post-reaction.[10] The reaction is performed at 0 °C initially to control the exothermic reaction and then warmed to room temperature to ensure complete deprotection.
Conclusion
1-Tert-butyl-2-azetidinecarboxylic acid is a powerful chiral building block that offers medicinal chemists a tool to introduce conformational constraint and valuable structural motifs into drug candidates. Its successful application hinges on the availability of robust synthetic protocols for its own preparation and for its subsequent incorporation into target molecules. The protocols detailed in this application note provide a foundation for the effective utilization of this versatile building block. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can troubleshoot and adapt these methods to their specific synthetic challenges, ultimately accelerating the drug discovery process.
References
-
Mizumoto, H., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives. HETEROCYCLES, 96(12), 2125-2134. Available from: [Link]
-
Cui, H., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 126. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Baricitinib Synthesis: A Comprehensive Guide to Key Intermediates. Retrieved from [Link]
-
Shi, D., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205-208. Available from: [Link]
- Google Patents. (2016). Baricitinib intermediate and preparation method thereof, and method for preparing baricitinib from the intermediate. (CN105541891A).
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Supporting Information. Retrieved from [Link]
-
ChemRxiv. (2024). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from [Link]
-
Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Available from: [Link]
-
Nielsen, D. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Tetrahedron Letters, 56(52), 7269-7272. Available from: [Link]
-
Srinivasan, N., et al. (2005). Rapid N-Boc Deprotection with TFA. Molecular Diversity, 9, 291-293. Available from: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. Available from: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105541891A - Baricitinib intermediate and preparation method thereof, and method for preparing baricitinib from intermediate - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. rsc.org [rsc.org]
The Azetidine Moiety: A Four-Membered Ring with a Six-Membered Impact on Drug Discovery
Application Notes and Protocols for the Strategic Incorporation of N-Boc-azetidine-2-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Introduction: The Power of Conformational Constraint
In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is relentless. Non-proteinogenic amino acids have emerged as powerful tools in this endeavor, and among them, L-azetidine-2-carboxylic acid, a four-membered homologue of proline, has garnered significant attention.[1][2] Its incorporation into peptides and small molecules, facilitated by the readily available N-Boc-protected building block, offers a compelling strategy to introduce conformational rigidity. This rigidity can pre-organize a molecule into a bioactive conformation, leading to improved binding affinity and biological activity. Furthermore, the unique stereoelectronic properties of the azetidine ring can profoundly influence the metabolic stability and physicochemical properties of a parent compound.[3]
This guide provides a comprehensive overview of the applications of N-Boc-azetidine-2-carboxylic acid in drug discovery, complete with detailed protocols for its incorporation into peptide scaffolds. We will explore the mechanistic rationale behind its use as a proline bioisostere, its impact on peptide structure and function, and practical considerations for its seamless integration into synthetic workflows.
The Azetidine Advantage: More Than Just a Proline Mimic
Azetidine-2-carboxylic acid's utility extends beyond its structural similarity to proline.[4] The inherent ring strain of the four-membered ring (approximately 25.4 kcal/mol) imparts distinct geometrical constraints that differ significantly from the five-membered pyrrolidine ring of proline.[5] This seemingly subtle difference has profound implications for the local and global conformation of a peptide chain.
-
Conformational Rigidity and Pre-organization: The azetidine ring is more rigid than the pyrrolidine ring of proline. This increased rigidity can lock a peptide backbone into a specific conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.
-
Altered Peptide Bond Geometry: The presence of an azetidine residue can influence the cis-trans isomerization of the preceding peptide bond, a critical determinant of peptide and protein structure.[6]
-
Enhanced Metabolic Stability: The azetidine ring is often less susceptible to enzymatic degradation compared to more common cyclic amines or linear amino acid residues.[7] Specifically, the substitution of proline with azetidine-2-carboxylic acid can confer resistance to post-proline cleaving enzymes (PPCEs), which are a major source of peptide degradation in vivo.[8]
-
Improved Physicochemical Properties: The azetidine moiety is a valuable bioisostere for larger, more lipophilic groups like piperidines or morpholines. Its smaller size and greater polarity can lead to improved aqueous solubility and a lower potential for off-target lipophilic interactions, key attributes in developing viable drug candidates.[3]
The misincorporation of azetidine-2-carboxylic acid in place of proline in natural protein synthesis can lead to protein misfolding and cellular toxicity.[1][2] While a concern for toxicology, this phenomenon also highlights its potent ability to disrupt protein structure, making it a valuable tool for studying cellular stress responses.[4]
Strategic Applications in Drug Development
The unique properties of the azetidine ring have led to its incorporation into a wide array of therapeutic agents and clinical candidates. Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine motif, underscoring its acceptance and value in medicinal chemistry.[3] The applications of N-Boc-azetidine-2-carboxylic acid as a building block are diverse and span multiple therapeutic areas:
-
Anticancer Agents: By constraining the conformation of peptides or small molecules that target protein-protein interactions or enzyme active sites, the azetidine moiety can enhance anti-tumor activity.[9]
-
Antibacterial Agents: The introduction of azetidine can improve the proteolytic stability of antimicrobial peptides, a class of therapeutics often limited by their short half-life in vivo.[10]
-
Central Nervous System (CNS) Modulators: The ability to fine-tune polarity and metabolic stability is particularly crucial for drugs targeting the CNS, and the azetidine scaffold has been successfully employed in the development of muscarinic antagonists and other neuro-active compounds.[3]
Below is a table summarizing the key property comparisons between proline and azetidine-2-carboxylic acid, which form the basis for its strategic deployment in drug design.
| Property | L-Proline | L-Azetidine-2-carboxylic acid | Implication in Drug Discovery |
| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) | Increased conformational rigidity and altered backbone torsion angles. |
| Ring Pucker | More flexible | More planar and rigid | Pre-organization of the molecule for target binding, potentially increasing affinity. |
| Metabolic Stability | Susceptible to cleavage by Post-Proline Cleaving Enzymes (PPCEs) | Generally more resistant to PPCEs | Enhanced plasma and tissue stability, leading to improved pharmacokinetic profiles. |
| Physicochemical Profile | Contributes to the overall lipophilicity of a molecule. | Less lipophilic and more polar than larger cyclic amines. | Improved solubility and potential for reduced off-target toxicity. |
Experimental Protocols
The successful incorporation of N-Boc-azetidine-2-carboxylic acid into a growing peptide chain relies on standard solid-phase peptide synthesis (SPPS) techniques. However, due to its constrained nature, certain considerations in the choice of coupling reagents and reaction conditions can ensure optimal outcomes. The following protocols are based on the Boc/Bzl protection strategy, which is well-suited for this building block.
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) of an Azetidine-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing an L-azetidine-2-carboxylic acid residue on a Merrifield resin.
Materials:
-
N-Boc-L-azetidine-2-carboxylic acid
-
Other required N-Boc protected amino acids
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
Anhydrous hydrofluoric acid (HF) or TFMSA for final cleavage (use with extreme caution in a specialized apparatus)
-
Scavengers (e.g., anisole, p-cresol)
-
Kaiser test kit
-
SPPS reaction vessel
Workflow Diagram:
Caption: General workflow for Boc-SPPS.
Procedure:
-
Resin Preparation and First Amino Acid Coupling:
-
Place the Merrifield resin in the reaction vessel and swell in DCM for 1-2 hours.
-
Couple the first N-Boc-protected amino acid to the resin according to standard protocols for Merrifield resins.
-
-
Iterative Deprotection and Coupling Cycle:
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.[11]
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual TFA.
-
-
Neutralization:
-
Treat the resin with a 5-10% solution of DIPEA in DCM for 5-10 minutes (2x).[11]
-
Wash the resin with DCM (5x).
-
-
Coupling of N-Boc-azetidine-2-carboxylic acid (or other amino acids):
-
Dissolve N-Boc-azetidine-2-carboxylic acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the reaction vessel.
-
Add DIC (3 equivalents) to the reaction vessel and agitate at room temperature.
-
Note on Coupling: Due to the constrained nature of the azetidine ring, a longer coupling time (2-4 hours) may be required. For difficult couplings, the use of stronger coupling reagents like HBTU or HATU (3 equivalents) with DIPEA (6 equivalents) is recommended.[12]
-
-
Monitoring and Washing:
-
After the coupling reaction, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines.
-
If the Kaiser test is negative (beads remain yellow/colorless), the coupling is complete. If positive (beads turn blue), repeat the coupling step.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Repeat this cycle for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, dry the peptide-resin under vacuum.
-
Perform the final cleavage from the resin and removal of side-chain protecting groups using anhydrous HF or another strong acid cocktail (e.g., TFMSA) with appropriate scavengers. This step is extremely hazardous and must be performed by trained personnel in a dedicated apparatus. [13]
-
-
Purification and Characterization:
-
Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[14]
-
Protocol 2: Solution-Phase Coupling of N-Boc-azetidine-2-carboxylic acid
This protocol provides a general method for coupling N-Boc-azetidine-2-carboxylic acid to an amino acid ester in solution.
Materials:
-
N-Boc-L-azetidine-2-carboxylic acid
-
Amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl)
-
N-methylmorpholine (NMM) or DIPEA
-
Isobutyl chloroformate or EDC/HOBt
-
Anhydrous chloroform or DCM
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Workflow Diagram:
Caption: General workflow for solution-phase peptide coupling.
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve N-Boc-L-azetidine-2-carboxylic acid (1 equivalent) in anhydrous chloroform or DCM and cool the solution to -15°C in a dry ice/acetone bath.
-
Add NMM (1 equivalent) and stir for 5 minutes.
-
Add isobutyl chloroformate (1 equivalent) and stir for an additional 10 minutes to form the mixed anhydride.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amino acid ester hydrochloride (1 equivalent) in anhydrous chloroform or DCM and add NMM (1 equivalent) to liberate the free amine.
-
Add this solution to the cold mixed anhydride solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Workup and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting dipeptide by silica gel chromatography.
-
Conclusion: A Versatile Building Block for Next-Generation Therapeutics
N-Boc-azetidine-2-carboxylic acid is more than a mere structural curiosity; it is a validated and highly effective building block for imparting advantageous properties to peptides and small molecule drug candidates. Its ability to enforce conformational constraint, enhance metabolic stability, and fine-tune physicochemical properties makes it an invaluable tool in the medicinal chemist's arsenal. By understanding the underlying principles of its structural impact and employing robust synthetic protocols, researchers can strategically leverage the azetidine motif to accelerate the discovery and development of novel, improved therapeutics.
References
-
Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Link.springer.com. Available at: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available at: [Link]
-
Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed. Available at: [Link]
-
Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed. Available at: [Link]
-
Proline- and Arginine-Rich Peptides as Flexible Allosteric Modulators of Human Proteasome Activity. PubMed Central. Available at: [Link]
-
A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). PubMed. Available at: [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. Available at: [Link]
-
Azetidines of pharmacological interest. PubMed. Available at: [Link]
-
Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. Available at: [Link]
-
Reactivity of 1-Aminoazetidine-2-carboxylic Acid during Peptide Forming Procedures: Observation of an Unusual Variant of the Hydrazino Turn. ResearchGate. Available at: [Link]
-
Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. Available at: [Link]
-
The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. Available at: [Link]
-
Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace. Available at: [Link]
-
Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications. MDPI. Available at: [Link]
-
Efficient route to (S)-azetidine-2-carboxylic acid. PubMed. Available at: [Link]
-
Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. PubMed. Available at: [Link]
-
Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. PubMed Central. Available at: [Link]
-
Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed. Available at: [Link]
-
Effect of L-azetidine 2-carboxylic acid on growth and proline metabolism in Escherichia coli. PubMed. Available at: [Link]
-
Properties, metabolisms, and applications of (L)-proline analogues. PubMed. Available at: [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. Available at: [Link]
Sources
- 1. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 14. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions with 1-Tert-butyl-2-azetidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Azetidine Moiety
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Among the saturated heterocycles, the azetidine ring has emerged as a privileged scaffold.[1] Its constrained four-membered ring system imparts a unique conformational rigidity to molecules, which can lead to improved binding affinity and selectivity for biological targets. 1-Tert-butyl-2-azetidinecarboxylic acid, a non-proteinogenic amino acid, serves as a valuable building block in this context. The tert-butyl protecting group offers robust protection of the nitrogen atom under a variety of reaction conditions, while the carboxylic acid functionality provides a handle for the introduction of diverse substituents via amide bond formation. The resulting 1-tert-butyl-2-azetidinecarboxamides are key intermediates in the synthesis of a wide array of biologically active compounds.
This guide provides a detailed examination of the protocols for amide coupling reactions involving 1-tert-butyl-2-azetidinecarboxylic acid, addressing the inherent challenges and offering field-proven methodologies for successful synthesis.
The Challenge of Steric Hindrance in Amide Coupling
The primary challenge in the amide coupling of 1-tert-butyl-2-azetidinecarboxylic acid lies in the significant steric hindrance posed by the bulky tert-butyl group adjacent to the nitrogen atom. This steric congestion can impede the approach of the amine nucleophile to the activated carboxylic acid intermediate, leading to slow reaction rates and low yields.[2] Consequently, the choice of coupling reagent and reaction conditions is critical to overcoming this hurdle. Standard amide coupling methods may prove inefficient, necessitating the use of more potent activating agents.
Mechanism of Amide Bond Formation: A Tale of Two Reagents
Two of the most effective classes of coupling reagents for sterically hindered substrates are uronium/aminium salts, such as HATU, and carbodiimides, like EDC, often used in conjunction with an additive such as HOBt.
HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid kinetics and low racemization rates, particularly with sterically demanding amino acids.[3] The reaction proceeds via the formation of a highly reactive OAt-active ester. In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form the active ester, which is then readily attacked by the amine to furnish the desired amide.
Caption: HATU-mediated amide coupling mechanism.
EDC/HOBt-Mediated Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4] However, this intermediate can be prone to racemization and rearrangement. The addition of HOBt (1-Hydroxybenzotriazole) mitigates these side reactions by trapping the O-acylisourea to form a more stable HOBt-active ester.[5] This active ester then reacts with the amine to yield the amide product.
Caption: EDC/HOBt-mediated amide coupling mechanism.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of 1-tert-butyl-2-azetidinecarboxylic acid.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
protecting group strategies for 1-Tert-butyl-2-azetidinecarboxylic acid
An Application Guide to Protecting Group Strategies for Azetidine-2-Carboxylic Acid
Introduction: The Synthetic Challenge of a Privileged Scaffold
Azetidine-2-carboxylic acid (Aze), a four-membered heterocyclic non-proteinogenic amino acid, serves as a constrained analog of proline.[1] Its incorporation into peptides and small molecules can induce unique conformational constraints, leading to significant modulation of biological activity and metabolic stability. This has made the azetidine scaffold a privileged structure in modern drug discovery, appearing in numerous approved pharmaceuticals. The synthetic manipulation of this strained, bifunctional molecule, however, is non-trivial. It necessitates a robust and carefully planned protecting group strategy to selectively mask the secondary amine and the carboxylic acid functionalities, preventing self-polymerization and allowing for controlled, sequential reactions.[2]
This guide provides an in-depth analysis of orthogonal protecting group strategies for azetidine-2-carboxylic acid, with a focus on the rationale behind experimental choices. We will explore the installation and cleavage of common protecting groups and detail specific protocols for achieving selectivity, particularly in challenging cases where protecting groups have similar chemical labilities. The molecule 1-tert-butyl-2-azetidinecarboxylic acid will be considered within the broader context of N-alkylation and protection.
Diagram 1: Key Protected Derivatives of Azetidine-2-Carboxylic Acid
Caption: Common protected forms of Azetidine-2-carboxylic acid.
I. Protection of the Azetidine Nitrogen
The secondary amine of the azetidine ring is nucleophilic and requires protection to prevent unwanted side reactions during carboxylic acid activation or coupling. The choice of the N-protecting group is the first critical decision in any synthetic sequence.
Acid-Labile Protection: The Boc Group
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of installation and clean, acid-mediated removal.[3]
-
Rationale & Mechanism: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to a wide range of non-acidic conditions, including basic hydrolysis and hydrogenolysis. Deprotection is achieved with strong acids, such as trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which fragments into isobutylene and a proton. The resulting carbamic acid spontaneously decarboxylates to liberate the free amine.[3][4]
-
Experimental Considerations: The deprotection is typically rapid and efficient, often completed by stirring the Boc-protected compound in a solution of TFA in a chlorinated solvent like dichloromethane (DCM).[5]
Base-Labile Protection: The Fmoc Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis and offers an essential orthogonal option to acid-labile groups.[6]
-
Rationale & Mechanism: The Fmoc group is stable to acidic conditions but is rapidly cleaved by bases, typically a solution of piperidine in an aprotic solvent. The mechanism proceeds via an E1cB elimination, where the base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and release of the free amine and a dibenzofulvene-piperidine adduct.
-
Experimental Considerations: This orthogonality is crucial. One can, for example, selectively remove an N-Fmoc group to perform a coupling reaction while leaving an acid-labile tert-butyl ester on the carboxylic acid intact.[2]
Hydrogenolysis-Labile Protection: The Cbz Group
The benzyloxycarbonyl (Cbz or Z) group is a classic protecting group that provides orthogonality to both acid- and base-labile groups.
-
Rationale & Mechanism: The Cbz group is stable to mildly acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, typically Pd/C).[4][7] The reaction reduces the benzyl group, which fragments to release toluene and carbamic acid, which in turn decarboxylates.
-
Experimental Considerations: This method is clean and efficient but is incompatible with other functional groups that can be reduced, such as alkenes, alkynes, or some sulfur-containing groups.
| Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl)[4] | Fmoc, Cbz, Bn Ester |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[2] | Boc, Cbz, t-Bu Ester |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C (Hydrogenolysis)[4] | Boc, Fmoc, t-Bu Ester |
II. Protection of the Carboxylic Acid
To perform reactions on the azetidine ring or to use the amine as a nucleophile after deprotection, the carboxylic acid must be masked, typically as an ester.[8][9]
Acid-Labile Protection: The Tert-Butyl (t-Bu) Ester
A tert-butyl ester is an excellent choice for protecting the carboxyl group, as its deprotection conditions are identical to those of the N-Boc group.
-
Rationale & Mechanism: Formed by reacting the carboxylic acid with isobutylene in the presence of an acid catalyst. It is stable to basic and hydrogenolysis conditions. Cleavage occurs via an acid-catalyzed mechanism similar to Boc deprotection, releasing isobutylene.[10]
-
Experimental Considerations: The simultaneous lability of N-Boc and O-tBu groups to acid is a double-edged sword. It allows for global deprotection in a single step but presents a significant challenge if selective cleavage is required.
Hydrogenolysis-Labile Protection: The Benzyl (Bn) Ester
The benzyl ester is the ideal counterpart to the N-Boc group for an orthogonal strategy.
-
Rationale & Mechanism: Typically installed using benzyl bromide in the presence of a base. It is stable to both acidic and basic conditions used for Boc and Fmoc manipulation. It is cleaved cleanly by the same hydrogenolysis conditions used for the Cbz group.[10]
-
Experimental Considerations: This protection scheme allows for selective deprotection of either the N-terminus (with acid) or the C-terminus (with hydrogenolysis) without affecting the other.
III. Orthogonal Protecting Group Strategies in Practice
The power of modern synthesis lies in the ability to selectively deprotect one functional group in the presence of others.[6][11][12]
Strategy 1: The Fmoc/t-Bu Workflow
This is a highly reliable and widely used orthogonal strategy. The nitrogen is protected with the base-labile Fmoc group, and the carboxylic acid is protected with the acid-labile t-Bu ester. This allows for selective N-deprotection to elongate a peptide chain, followed by a final acid treatment to remove the t-Bu ester.
Caption: Workflow for the Fmoc/t-Bu orthogonal strategy.
Strategy 2: The Boc/Bn Workflow
This strategy provides bidirectional control. The N-Boc group can be removed with acid to expose the amine for reaction, or the O-Bn group can be removed by hydrogenolysis to expose the carboxylic acid for activation and coupling.
Caption: Orthogonal deprotection choices for the Boc/Bn strategy.
IV. Advanced Protocol: Navigating the N-Boc/O-tBu Selectivity Challenge
While seemingly non-orthogonal, conditions have been developed to selectively cleave one of these acid-labile groups in the presence of the other. This is a prime example of tuning reaction conditions to achieve kinetic selectivity.[13]
Protocol A: Selective Cleavage of t-Butyl Ester in the Presence of N-Boc
This protocol leverages a Lewis acid system to preferentially activate the ester carbonyl over the carbamate.[13][14]
-
Causality: Cerium (III) chloride is a Lewis acid that coordinates more effectively to the "harder" oxygen of the ester carbonyl compared to the more delocalized carbamate carbonyl. This coordination facilitates nucleophilic attack by iodide, leading to the cleavage of the t-butyl group under conditions mild enough to leave the N-Boc group intact.[14]
Detailed Protocol:
-
To a stirred suspension of cerium (III) chloride heptahydrate (CeCl₃·7H₂O, 1.5 equiv.) and sodium iodide (NaI, 1.3 equiv.) in dry acetonitrile (MeCN), add the N-Boc-Aze-OtBu substrate (1.0 equiv.).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-Aze-OH.
Protocol B: Selective Cleavage of N-Boc in the Presence of a t-Butyl Ester
This protocol relies on carefully controlling the acidity and solvent system to exploit the slightly higher lability of the N-Boc group.
-
Causality: While both groups are acid-labile, the N-Boc group can often be cleaved kinetically faster than the O-tBu group. Using a specific acid/solvent combination, such as methanesulfonic acid in a mixture of t-butyl acetate and dichloromethane, can achieve this selectivity.[15][16] Another reported method uses TMSCl in a TFE/DCM solvent mixture, where the N-Boc deprotection is nearly instantaneous while the t-butyl ester cleavage is significantly slower.[17]
Detailed Protocol (Illustrative):
-
Dissolve the N-Boc-Aze-OtBu substrate (1.0 equiv.) in a 4:1 mixture of t-butyl acetate (tBuOAc) and dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonic acid (MeSO₃H, 2.0 equiv.) dropwise while maintaining the temperature at 0 °C.
-
Monitor the reaction very closely by TLC (e.g., every 5-10 minutes).
-
As soon as the starting material is consumed, immediately quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield H-Aze-OtBu.
Caption: Decision diagram for selective deprotection of N-Boc-Aze-OtBu.
Conclusion
The synthetic utility of azetidine-2-carboxylic acid is directly enabled by the strategic application of protecting groups. While standard orthogonal pairs like Fmoc/t-Bu and Boc/Bn provide robust and predictable pathways for synthesis, an understanding of advanced techniques for selective deprotection of similarly labile groups unlocks even greater synthetic flexibility. By carefully considering the planned reaction sequence and understanding the mechanistic basis for the stability and cleavage of each protecting group, researchers can confidently incorporate this valuable scaffold into complex molecular architectures.
References
- Title: Deprotection of N-tert-butoxycarbonyl (Boc)
- Source: Organic Chemistry Portal.
- Source: Thieme.
- Source: Benchchem.
- Source: Wikipedia.
- Title: Orthogonal protecting groups for N(alpha)
- Source: Journal of the American Chemical Society.
- Source: SciSpace.
- Source: Reddit.
- Source: Unknown Source.
- Source: HETEROCYCLES, Vol. 96, No. 12, 2018.
- Source: PubMed Central.
- Source: Unknown Source.
- Source: ChemRxiv.
- Title: 13.
- Source: PMC - NIH.
- Source: Biosynth.
- Source: ResearchGate.
- Source: Master Organic Chemistry.
- Source: MedChemExpress.
- Source: YouTube.
- Source: Hebei Boz Chemical Co., Ltd.
- Source: Slideshare.
- Source: Master Organic Chemistry.
- Source: Organic Chemistry Portal.
- Source: Fisher Scientific.
- Source: Wikipedia.
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. Amine Protection / Deprotection [hi.bzchemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. scispace.com [scispace.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 15. Strona domeny infona.pl [infona.pl]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Azetidine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Azetidine-2-Carboxylic Acid in Peptide Therapeutics
Azetidine-2-carboxylic acid (Aze), a four-membered cyclic amino acid, is a proline analogue that imparts unique conformational constraints on peptide structures.[1][2] Its incorporation into peptide sequences can lead to enhanced proteolytic stability, improved receptor binding affinity, and novel secondary structures, making it a valuable building block in drug discovery and development.[3][4] The rigid azetidine ring restricts the peptide backbone's flexibility, influencing folding patterns and biological activity.[5] This application note provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing azetidine-2-carboxylic acid, addressing the specific challenges and providing detailed protocols for its successful incorporation.
Core Challenges in the SPPS of Aze-Containing Peptides
The primary challenge in incorporating azetidine-2-carboxylic acid into a growing peptide chain lies in its nature as a sterically hindered amino acid.[6] The constrained ring structure can lead to slower and less efficient coupling reactions compared to standard proteinogenic amino acids. This necessitates careful optimization of coupling reagents and reaction conditions to ensure high yields and purity.
Another key consideration is the potential for side reactions. The strained four-membered ring of azetidine can be susceptible to opening under certain conditions, although this is less common with the N-Fmoc protected form used in standard SPPS. Careful handling and adherence to optimized protocols are crucial to maintain the integrity of the azetidine ring throughout the synthesis.
Recommended Materials and Reagents
-
Resin: Rink Amide resin for C-terminal amide peptides or a suitable Wang or 2-chlorotrityl resin for C-terminal carboxylic acids.[7]
-
Amino Acids: High-quality Fmoc-protected amino acids, including Fmoc-L-azetidine-2-carboxylic acid (Fmoc-Aze-OH).[8]
-
Solvents: Peptide synthesis grade N,N-Dimethylformamide (DMF).[7]
-
Coupling Reagents: A high-efficiency coupling reagent is recommended. Suitable options include:
-
Activation Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, Dichloromethane (DCM), and Isopropanol (IPA).
-
Cleavage Cocktail: A standard mixture such as 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Analytical and Purification Equipment: HPLC and Mass Spectrometer for in-process monitoring and final product analysis and purification.[13][14]
Experimental Protocols
The following protocols outline the key steps for the solid-phase synthesis of a peptide containing azetidine-2-carboxylic acid using Fmoc chemistry.
Workflow for a Single Coupling Cycle
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Protocol 2: Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step to ensure a free amine is available for the subsequent coupling reaction.[15]
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Repeat steps 1-3 for a second deprotection step of 7-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc removal.[10]
Protocol 3: Coupling of Fmoc-Aze-OH
Due to the sterically hindered nature of azetidine-2-carboxylic acid, a robust coupling strategy is essential.[16] The use of a high-efficiency coupling reagent and potentially a double coupling protocol is recommended.
Reagent Preparation (for a 0.1 mmol scale synthesis):
-
Fmoc-Aze-OH: 4 equivalents (e.g., 0.4 mmol)
-
Coupling Reagent (e.g., HBTU/HATU): 3.9 equivalents
-
DIPEA: 8 equivalents
Procedure:
-
In a separate vial, dissolve the Fmoc-Aze-OH and the coupling reagent in DMF.
-
Add DIPEA to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., with microwave assistance).[6]
-
After the coupling, drain the reaction solution and wash the resin with DMF (3 times).
-
Perform a Kaiser test to check for the presence of unreacted free amines. If the test is positive (blue beads), a second coupling is recommended.
-
Double Coupling (if necessary): Repeat steps 1-5.
-
After a negative Kaiser test (yellow/clear beads), wash the resin thoroughly with DMF and then DCM before proceeding to the next deprotection cycle.
Protocol 4: Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum.
Data Summary: Coupling Conditions
| Parameter | Standard Amino Acid | Fmoc-Aze-OH (Recommended) | Rationale |
| Equivalents of Amino Acid | 3-5 eq | 4-5 eq | To drive the reaction to completion for the hindered residue. |
| Coupling Reagent | HBTU, DIC/HOBt | HATU, COMU, or PyAOP | More reactive reagents are beneficial for sterically hindered couplings.[17] |
| Coupling Time | 30-60 min | 1-2 hours (or longer) | Increased time allows for complete acylation of the amine. |
| Double Coupling | Rarely needed | Often recommended | Ensures high coupling efficiency and minimizes deletion sequences. |
| Monitoring | Kaiser Test | Kaiser Test | Essential to confirm the completion of the coupling reaction. |
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling of Aze | - Insufficient coupling time or reagent concentration.- Steric hindrance. | - Increase coupling time.- Perform a double coupling.- Use a more potent coupling reagent like HATU or COMU.[12] |
| Low Final Yield | - Incomplete deprotection or coupling at multiple steps.- Premature chain termination. | - Ensure complete deprotection and coupling at each step using the Kaiser test.- Consider a capping step with acetic anhydride after each coupling to block unreacted amines. |
| Presence of Deletion Peptides | Incomplete coupling of an amino acid. | Optimize coupling conditions for all amino acids, especially for the hindered Aze residue. |
| Peptide Aggregation | Formation of secondary structures on the resin that hinder reagent access. | - Use a lower substitution resin.- Incorporate pseudoproline dipeptides if the sequence allows. |
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA. The purity of the final peptide should be assessed by analytical RP-HPLC and its identity confirmed by mass spectrometry.[14]
Conclusion
The solid-phase synthesis of peptides containing azetidine-2-carboxylic acid presents unique challenges due to the steric hindrance of this non-canonical amino acid. However, by employing optimized protocols, including the use of high-efficiency coupling reagents, extended reaction times, and diligent in-process monitoring, high-quality Aze-containing peptides can be successfully synthesized. The incorporation of this valuable building block opens up new avenues for the design of novel peptide therapeutics with enhanced properties.
References
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Benchchem. Application Notes and Protocols for the Incorporation of (S)-Aziridine-2-Carboxylic Acid into Peptides.
- National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC.
- ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ResearchGate. Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Benchchem. Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
- SciSpace. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline.
- Green Chemistry (RSC Publishing). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach.
- PubMed. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline.
- Wiley Online Library. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- National Institutes of Health. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PMC.
- Taylor & Francis Online. AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
- PubMed. (2024, May 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- AltaBioscience. Peptide Purification and Product Analysis.
- PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Bachem Products. Fmoc-L-azetidine-2-carboxylic acid.
- Sigma-Aldrich. 1-Fmoc-(S)-azetidine-2-carboxylic acid.
- Open Exploration Publishing. (2023, October 9). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides.
- ResearchGate. Methods and protocols of modern solid phase peptide synthesis.
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. shop.bachem.com [shop.bachem.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. agilent.com [agilent.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. researchgate.net [researchgate.net]
- 17. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Application Notes & Protocols: A Guide to the Synthesis of Constrained Peptides Using 1-Tert-butyl-2-azetidinecarboxylic Acid
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the synthesis of peptidomimetics with enhanced stability, conformational rigidity, and biological activity.[1][2][3] Among these, L-azetidine-2-carboxylic acid (Aze), a lower homolog of proline, offers a unique four-membered ring structure that imparts distinct conformational constraints on the peptide backbone.[4] This guide provides a detailed technical overview and field-proven protocols for the use of its N-terminally protected form, 1-Tert-butyl-2-azetidinecarboxylic acid (Boc-Aze-OH), in the solid-phase synthesis of constrained peptides. We will explore the mechanistic basis for its use, provide step-by-step synthetic procedures, and discuss critical parameters for successful incorporation.
Introduction: The Rationale for Azetidine-Containing Peptides
Peptides are highly specific and potent signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility. Constraining a peptide into a bioactive conformation can overcome these limitations, leading to improved target affinity and resistance to proteolytic degradation.[1][5]
Azetidine-2-carboxylic acid (Aze) serves as a powerful tool for achieving this constraint. As a proline analogue, it is recognized by the biosynthetic machinery but introduces a significantly different structural kink due to its strained four-membered ring.[4][6] The incorporation of Aze can:
-
Induce Unique Secondary Structures: The conformational constraints imposed by the azetidine ring can stabilize specific secondary structures, such as γ-turns, within short peptide sequences.[7]
-
Modulate Flexibility: While introducing rigidity, peptides containing Aze can exhibit greater flexibility in certain contexts compared to their proline-containing counterparts due to reduced steric hindrance from the smaller ring.[4]
-
Enhance Proteolytic Resistance: The non-natural azetidine structure can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the peptide's in vivo half-life.[1]
The use of the tert-butyloxycarbonyl (Boc) protecting group is central to the stepwise assembly of peptides. The Boc group shields the α-amino group of the azetidine moiety, preventing self-polymerization and allowing for controlled, sequential addition to a growing peptide chain.[1][8] Its acid-labile nature allows for selective removal under conditions that do not affect other protecting groups or the linkage to the solid support.[8][9]
Mechanistic & Strategic Considerations
Conformational Impact of the Azetidine Ring
The fundamental difference between proline and azetidine lies in the ring size. Proline's five-membered pyrrolidine ring has a relatively low ring strain, allowing it to adopt specific puckered conformations. In contrast, the four-membered ring of azetidine possesses significant ring strain, which more severely restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This restriction is a key driver for the formation of ordered structures. While proline is known for disrupting α-helices and promoting β-turns, azetidine can perturb these structures in novel ways, sometimes inducing all-cis peptide bond conformations in specific sequences.[10]
The Boc-SPPS Workflow
The synthesis of azetidine-containing peptides is most efficiently accomplished using Boc-based Solid-Phase Peptide Synthesis (SPPS). The general workflow is a cyclical process that involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[11][12]
Figure 1: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Boc Group Deprotection Chemistry
The removal of the Boc group is a critical step that must be efficient and selective. It proceeds via an acid-catalyzed mechanism, typically using trifluoroacetic acid (TFA). The acid protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a transient carbamic acid, which spontaneously decarboxylates to release the free amine of the peptide.[8]
Figure 2: Mechanism of acid-catalyzed Boc deprotection.
Detailed Experimental Protocols
These protocols are designed for manual Boc-SPPS on a 0.1 mmol scale. Adjust volumes accordingly for different scales.
Protocol 3.1: Coupling of Boc-L-Azetidine-2-Carboxylic Acid
This protocol describes the incorporation of Boc-Aze-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., MBHA resin for peptide amides) with free N-terminal amine (0.1 mmol)
-
Boc-L-Azetidine-2-carboxylic acid (Boc-Aze-OH) (0.4 mmol, 4 eq.)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.39 mmol, 3.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel with frit for washing and draining
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM (5 mL) for 20 minutes, then drain.
-
Pre-activation: In a separate vial, dissolve Boc-Aze-OH (4 eq.) and HBTU (3.9 eq.) in a minimal amount of DMF (~2 mL). Add DIEA (4 eq., for activation) and allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution should turn slightly yellow.
-
Coupling Reaction: Add the activated amino acid solution to the drained resin. Add the remaining DIEA (4 eq., for coupling) to the reaction vessel.
-
Agitation: Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Monitoring: To check for completion, perform a qualitative ninhydrin test. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue/purple), the coupling is incomplete; continue the reaction for another hour or perform a second coupling (double couple).
-
Washing: Drain the reaction solution and wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 x 5 mL)
-
DCM (3 x 5 mL)
-
Isopropanol (IPA) (2 x 5 mL)
-
DCM (3 x 5 mL)
-
-
The peptide-resin is now ready for the next deprotection step.
Protocol 3.2: N-terminal Boc Group Deprotection
This protocol details the removal of the Boc protecting group to expose the N-terminal amine for the next coupling cycle.
Materials:
-
Peptide-resin with N-terminal Boc group (0.1 mmol)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v). Caution: TFA is highly corrosive.
-
Neutralization Solution: 5% DIEA in DCM (v/v)
-
Dichloromethane (DCM), peptide synthesis grade
-
Isopropanol (IPA), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM (5 mL) for 20 minutes, then drain.
-
Pre-wash: Add the deprotection solution (50% TFA/DCM, 5 mL) to the resin, agitate for 2 minutes, and drain. This step helps to ensure efficient deprotection in the subsequent step.[12]
-
Deprotection: Add a fresh portion of the deprotection solution (5 mL) and agitate for 20-30 minutes at room temperature.
-
Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid:
-
DCM (3 x 5 mL)
-
IPA (2 x 5 mL)
-
DCM (3 x 5 mL)
-
-
Neutralization: The newly exposed amine is in its protonated trifluoroacetate salt form and must be neutralized.[9] Wash the resin with the neutralization solution (5% DIEA/DCM, 2 x 5 mL), agitating for 5 minutes each time.
-
Final Wash: Wash the resin again with DCM (3 x 5 mL) to remove excess DIEA.
-
The peptide-resin now has a free N-terminal amine and is ready for the next coupling step (Protocol 3.1).
Data & Performance
Table 1: Comparison of Common Coupling Reagents for Boc-Aze-OH
The choice of coupling reagent is critical for efficiently incorporating sterically hindered or unusual amino acids like Boc-Aze-OH.
| Coupling Reagent | Class | Activation Mechanism | Typical Reaction Time | Key Advantages & Considerations |
| HBTU / TBTU | Aminium/Uronium Salt | Forms an active HOBt ester in situ. | 1-2 hours | Highly efficient, fast, and reliable for most couplings. Excess reagent can cap the N-terminus.[9] |
| HATU | Aminium/Uronium Salt | Forms an active HOAt ester in situ. | 1-2 hours | More reactive than HBTU, excellent for sterically hindered couplings. Higher cost. |
| DCC / HOBt | Carbodiimide | Forms a symmetric anhydride or HOBt active ester. | 2-4 hours | Cost-effective. Produces an insoluble dicyclohexylurea (DCU) byproduct that can be difficult to wash away.[13] |
| DIC / HOBt | Carbodiimide | Forms a soluble diisopropylurea (DIU) byproduct. | 2-4 hours | A common alternative to DCC, as the byproduct is easier to remove.[13] |
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Ninhydrin Test) | 1. Steric hindrance of the azetidine ring. 2. Insufficient activation time or reagent stoichiometry. 3. Poor resin swelling. | 1. Double couple: repeat the coupling step with fresh reagents. 2. Switch to a more powerful coupling reagent (e.g., from HBTU to HATU). 3. Increase coupling time to 3-4 hours. |
| Low Final Peptide Yield | 1. Premature cleavage of the peptide from the resin during TFA deprotection steps. | 1. Ensure the correct resin is used (e.g., PAM resin is more stable to TFA than standard Merrifield resin).[12] 2. Minimize TFA exposure time to the minimum required for complete deprotection. |
| Ring Opening of Azetidine | The azetidine ring is generally stable to standard Boc-SPPS conditions, but can be susceptible under very harsh or specific conditions (not typical for Boc-SPPS). | This is uncommon with Boc-Aze-OH under the described protocols. Ensure standard TFA/DCM and coupling conditions are used. Avoid strong nucleophiles during intermediate steps. |
Conclusion
1-Tert-butyl-2-azetidinecarboxylic acid is a versatile and powerful building block for synthesizing conformationally constrained peptides. Its incorporation via standard Boc-SPPS protocols is efficient and reliable, provided that appropriate coupling reagents and reaction conditions are employed. The unique structural constraints imparted by the four-membered ring offer researchers and drug developers a valuable tool to engineer peptides with improved stability, defined secondary structures, and enhanced biological profiles. By following the detailed protocols and considering the mechanistic insights provided in this guide, scientists can confidently integrate this non-canonical amino acid into their synthetic workflows to explore new frontiers in peptidomimetic design.
References
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]
- De la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Approved Drugs. Molecules, 25(3), 567. (Note: While not directly cited, this provides context for the importance of novel drug scaffolds).
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Inno PharmChem. [Link]
-
Alonso, E., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5899–5903. [Link]
-
Karle, I. L., et al. (2000). Reactivity of 1-Aminoazetidine-2-carboxylic Acid during Peptide Forming Procedures: Observation of an Unusual Variant of the Hydrazino Turn. Journal of the American Chemical Society, 122(4), 541-547. (Note: This reference provides insight into the reactivity of related azetidine structures). [Link]
-
Mizumoto, H., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine preparation. Heterocycles, 96(12), 2125-2134. [Link]
-
Stead, D., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 80-83. [Link]
-
Tsai, F. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-49. [Link]
-
Cross, E. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Groll, M., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]
-
Formaggio, F., et al. (2011). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2011(25), 4839-4849. [Link]
-
Tsai, F. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. SciSpace. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC Technical Library. [Link]
-
Sorbera, L. A., et al. (2015). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Biochemical Journal, 472(Pt 1), 1-18. [Link]
-
Vessella, G., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(23), 7358. [Link]
-
D'Souza, L. M., & Gellman, S. H. (2000). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Angewandte Chemie International Edition, 39(12), 2334-2336. [Link]
-
Gonzalez, N., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant, Cell & Environment. [Link]
-
Doughan, M., & Turnbull, A. (2021). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 26(20), 6296. [Link]
-
Sharma, A., et al. (2023). Peptidomimetics as next – generation therapeutic applications. International Journal of Pharmacy and Pharmaceutical Science. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of Custom Peptide Synthesis [peptide2.com]
- 12. chempep.com [chempep.com]
- 13. bachem.com [bachem.com]
Technical Support Center: Boc-Azetidine-2-Carboxylic Acid Deprotection
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Boc-azetidine-2-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges associated with the deprotection of this strained, non-canonical amino acid. Our goal is to equip you with the knowledge to anticipate and overcome potential experimental hurdles, ensuring the stereochemical and structural integrity of your target molecules.
Introduction: The Challenge of a Strained Ring
Azetidine-2-carboxylic acid is a valuable building block in medicinal chemistry, prized for the rigid conformation it imparts to peptides and small molecules.[1] However, the inherent ring strain of the four-membered azetidine ring presents significant challenges during synthesis, particularly during the critical step of N-Boc deprotection.[2] Standard acidic conditions that are routine for other amino acids can lead to undesired side reactions, primarily ring-opening, which compromises yield and purity. This guide will explore the mechanistic basis of these challenges and provide actionable, field-proven protocols to mitigate them.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the deprotection of Boc-azetidine-2-carboxylic acid, offering potential causes and validated solutions.
Issue 1: Low Yield of Azetidine-2-Carboxylic Acid and Presence of Unidentified Byproducts
Question: After my deprotection reaction using standard TFA/DCM, I'm observing a low yield of the desired product and multiple new spots on my TLC/peaks in my LC-MS that do not correspond to the starting material or the product. What is likely happening?
Potential Cause: Acid-Mediated Ring Opening
The primary challenge in the deprotection of Boc-azetidine-2-carboxylic acid is the susceptibility of the strained four-membered ring to nucleophilic attack, which is exacerbated under acidic conditions.[2][3] The mechanism of Boc deprotection involves protonation of the carbamate, leading to the formation of a tert-butyl cation.[4] However, the acidic medium can also protonate the azetidine nitrogen, making the ring carbons more electrophilic and vulnerable to attack by nucleophiles present in the reaction mixture (e.g., trifluoroacetate, water). This leads to the formation of ring-opened byproducts, such as γ-amino-α-substituted butyric acid derivatives.
Solutions:
-
Milder Acidic Conditions: Avoid using neat TFA. Instead, opt for a solution of 20-50% TFA in dichloromethane (DCM).[5][6] It is also advisable to perform the reaction at a lower temperature (0 °C) to temper the reactivity that leads to ring-opening.[5]
-
Alternative Acidic Reagents: Consider using 4M HCl in dioxane or ethyl acetate. This reagent is often cited as a milder alternative to TFA for Boc deprotection and can sometimes provide a cleaner reaction profile for acid-sensitive substrates.[5]
-
Careful Work-up: After deprotection, ensure that the acidic reagent is thoroughly removed in vacuo. Co-evaporation with a solvent like DCM or toluene can be effective. Residual acid can promote degradation during storage.
Experimental Protocol: Mild TFA Deprotection
-
Dissolve the Boc-azetidine-2-carboxylic acid in anhydrous DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add an equal volume of a pre-chilled solution of 50% TFA in DCM to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 1-2 hours).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of residual acid.
-
The resulting TFA salt of azetidine-2-carboxylic acid can be used directly or further purified.
Issue 2: Potential for Loss of Stereochemical Integrity (Epimerization)
Question: I am concerned about the possibility of epimerization at the α-carbon (C2) during deprotection. How significant is this risk, and how can I minimize it?
Potential Cause: Enolization under Acidic Conditions
While less commonly reported than ring-opening for this specific substrate, racemization or epimerization is a known risk for α-amino acids, particularly when the carboxyl group is activated.[7][8] During Boc deprotection, the strong acidic environment could potentially facilitate transient enolization of the carboxylic acid, which would lead to a loss of stereochemical integrity at the adjacent α-carbon. Although carbamate-protected amino acids are generally considered less prone to racemization during coupling reactions, the harshness of the deprotection step should not be overlooked.[]
Solutions:
-
Strict Temperature Control: Maintaining a low temperature (0 °C or below) throughout the deprotection process is crucial. This reduces the kinetic energy of the system and disfavors the higher activation energy pathway of enolization.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. Unnecessarily prolonged exposure to strong acid increases the likelihood of side reactions, including epimerization.
-
Alternative Deprotection Strategies: For exceptionally sensitive downstream applications where absolute stereochemical purity is paramount, consider alternative, non-acidolytic deprotection methods. Thermal deprotection, while requiring high temperatures, avoids an acidic environment.[10][11]
Workflow for Mitigating Epimerization Risk
Caption: Decision workflow for minimizing epimerization risk.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the instability of the azetidine ring during Boc deprotection?
A1: The instability stems from ring strain. A four-membered ring has significant angle strain compared to five- or six-membered rings. Under acidic conditions, protonation of the ring nitrogen enhances this strain and makes the ring carbons highly susceptible to nucleophilic attack, leading to ring-opening.[2][3]
Q2: Should I use scavengers like triethylsilane (TES) or anisole during the deprotection of Boc-azetidine-2-carboxylic acid?
A2: The primary role of scavengers is to trap the electrophilic tert-butyl cation that is generated during Boc cleavage, preventing it from alkylating sensitive functional groups on the substrate.[4] For Boc-azetidine-2-carboxylic acid itself, there are no highly nucleophilic side chains that are prone to tert-butylation. Therefore, scavengers are generally not necessary unless your molecule contains other sensitive residues (e.g., Tryptophan, Methionine). Their inclusion is unlikely to be harmful but may complicate purification.
Q3: Can I use thermal methods for the deprotection of Boc-azetidine-2-carboxylic acid?
A3: Yes, thermal deprotection is a viable alternative, especially if your molecule is sensitive to acid.[10][11] This method involves heating the compound in a high-boiling solvent (e.g., toluene, diphenyl ether) or even neat. It avoids the use of acid entirely, thus eliminating the risk of acid-catalyzed ring-opening. However, you must ensure that your molecule is thermally stable at the required temperatures (often >150 °C).
Q4: My downstream reaction requires the free amine, not the TFA salt. How should I proceed after deprotection?
A4: After removing the TFA in vacuo, you can neutralize the TFA salt. This can be done by dissolving the crude salt in a suitable solvent and adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the pH is neutral or slightly basic. Subsequently, you would extract your product into an organic solvent. Alternatively, for non-aqueous conditions, you can use a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an organic solvent, though this will produce the corresponding ammonium salt which may need to be removed. Ion-exchange chromatography is another effective method for obtaining the free amine.
Mechanistic Overview of Key Processes
The following diagrams illustrate the desired deprotection pathway and the competing ring-opening side reaction.
Desired Deprotection Pathway
Caption: Standard mechanism for acid-catalyzed Boc deprotection.
Undesired Ring-Opening Pathway
Caption: Potential pathway for acid-mediated ring-opening.
Summary of Recommended Deprotection Conditions
| Method | Reagent | Temperature (°C) | Typical Time | Key Considerations |
| Mild Acidolysis | 20-50% TFA in DCM | 0 to RT | 1-3 h | Best starting point; balances efficiency and risk of ring-opening. |
| Alternative Acid | 4M HCl in Dioxane | 0 to RT | 2-6 h | Milder alternative to TFA; may provide cleaner reaction.[5] |
| Thermal Deprotection | High-boiling solvent or neat | 150-200 | 0.5-2 h | Avoids acid completely; requires thermally stable substrate.[10][11] |
References
-
A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. ResearchGate. Available at: [Link]
-
1 Protection Reactions. Wiley-VCH. Available at: [Link]
-
ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. RSC Publishing. Available at: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. Available at: [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Available at: [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central. Available at: [Link]
-
Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
Deprotection of N-Boc group present in amino acids and other derivatives. ResearchGate. Available at: [Link]
-
Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. PMC - NIH. Available at: [Link]
-
TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. ResearchGate. Available at: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. PubMed. Available at: [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
Boc-Azetidine-2-carboxylic acid [51077-14-6]. Aapptec Peptides. Available at: [Link]
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Azetidine Ring Stability: A Technical Support Center for Researchers
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This resource provides in-depth guidance on preventing the undesired ring-opening of the azetidine core during subsequent chemical transformations. The inherent ring strain of the azetidine moiety, approximately 25.4 kcal/mol, makes it a unique and valuable scaffold in medicinal chemistry, but also susceptible to cleavage under various synthetic conditions[1][2]. This guide is designed to help you navigate these challenges by understanding the underlying mechanisms and implementing field-proven preventative strategies.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My azetidine ring is opening during a reaction involving acidic conditions (e.g., deprotection, acidic workup, or acid-catalyzed reaction). Why is this happening and how can I stop it?
Answer:
This is the most common failure mode. The basic nitrogen atom of the azetidine ring is readily protonated by Brønsted acids or coordinated by Lewis acids.[1][3] This activation dramatically increases the ring strain and transforms the ring carbons into highly electrophilic sites, prime for nucleophilic attack by even weak nucleophiles like water, alcohols, or counter-ions present in the medium.
Causality: The rate of this acid-mediated decomposition is highly dependent on the pH and the pKa of the azetidine nitrogen.[4] Once protonated, the azetidinium ion is susceptible to an SN2-type ring-opening.
Preventative Strategies:
-
Strict pH Control: Avoid strong acidic conditions whenever possible. If an acidic workup is necessary, use a buffered solution or a milder acid (e.g., saturated ammonium chloride, citric acid) and keep the temperature low (0 °C) to minimize the rate of cleavage.
-
Nitrogen Protection: The choice of N-protecting group is your primary tool for modulating reactivity. Electron-withdrawing groups (EWGs) decrease the basicity of the ring nitrogen, making it less susceptible to protonation.
-
Recommended: Sulfonyl groups (e.g., Ts, Ns), carbamates (e.g., Boc, Cbz), or other EWGs can offer significant stability in acidic media.[5][6]
-
Caution: Be aware that some protecting groups can lead to unique decomposition pathways. For instance, an N-substituent with a pendant amide can undergo intramolecular acid-catalyzed ring-opening.[4][7][8]
-
-
Milder Lewis Acids: If a Lewis acid is required for a transformation, consider weaker, oxophilic options that may be less prone to strong coordination with the nitrogen atom. Lanthanide triflates, such as La(OTf)3, have been successfully used in azetidine synthesis without promoting ring-opening.[9][10]
Caption: Acid-catalyzed ring-opening mechanism and key prevention tactics.
Question 2: I am trying to perform a substitution reaction (e.g., N-alkylation), but I am getting a significant amount of ring-opened product. What is going wrong?
Answer:
This issue arises from the formation of a quaternary azetidinium ion intermediate. While this is a necessary step for N-functionalization, the azetidinium ion itself is a highly reactive electrophile, and the counter-ion of your alkylating agent (e.g., I⁻, Br⁻, OTf⁻) can act as a nucleophile, attacking a ring carbon to cause cleavage.[11][12]
Causality: The reactivity of azetidinium ions towards nucleophilic opening is a well-documented synthetic tool, but an undesired side reaction in this context.[11][13] The regioselectivity of the attack (at the C2 vs. C4 position) is influenced by the substitution pattern on the ring and the nature of the nucleophile.[3][12][14]
Preventative Strategies:
-
Choice of Reagent & Solvent:
-
Use alkylating agents with non-nucleophilic counter-ions, such as triflates (OTf) or tetrafluoroborates (BF₄⁻), although even triflate can be nucleophilic under harsh conditions.
-
Run the reaction at the lowest possible temperature to favor the desired N-alkylation over the higher-activation-energy ring-opening.
-
Choose a solvent that does not promote SN2 reactions. Highly polar, aprotic solvents may accelerate the undesired ring-opening. Ethereal solvents have been shown to provide better selectivity in some cases.[15]
-
-
Reductive Amination: Instead of direct alkylation, consider a two-step reductive amination sequence if you are starting with an N-H azetidine. React the azetidine with an aldehyde or ketone to form an enamine or iminium ion, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB). This pathway avoids the formation of a stable, isolable azetidinium salt.
Question 3: My N-Boc protected azetidine is decomposing during purification on silica gel. Is this expected?
Answer:
Yes, this is a known and often underestimated issue. Standard silica gel is acidic (pH ≈ 4-5) and can act as a Brønsted/Lewis acid catalyst, promoting the ring-opening of sensitive substrates, especially those activated by an N-Boc group.[4][5]
Causality: The carbamate group, particularly Boc, can participate in an acid-mediated intramolecular ring expansion or decomposition, especially in 2,2-disubstituted azetidines.[5]
Preventative Strategies:
-
Neutralize Silica Gel: Before use, wash your silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system) and then flush with the pure eluent. This will neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reverse-phase C18 column for purification if your compound is compatible.
-
Non-Chromatographic Purification: If possible, purify the compound via crystallization or distillation to avoid contact with acidic surfaces altogether.
Caption: Decision workflow for purifying acid-sensitive azetidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of azetidine ring-opening?
A1: The two dominant mechanisms are driven by the relief of ring strain:
-
Electrophilic Activation: The nitrogen is protonated or complexed by a Lewis acid, making the ring highly susceptible to attack by nucleophiles. This is the most common pathway.[1][3][4]
-
Nucleophilic Attack on Azetidinium Ions: A pre-formed quaternary azetidinium salt serves as a potent electrophile that can be opened by a wide range of nucleophiles. The regioselectivity of this SN2 reaction depends on steric and electronic factors of the ring substituents.[3][11][12]
Q2: How do substituents on the azetidine ring affect its stability?
A2: Substituents have a profound impact on stability and the regioselectivity of ring-opening:
-
N-Substituents: As discussed, electron-withdrawing groups (e.g., -SO₂R, -C(O)R) decrease the nitrogen's basicity, enhancing stability against acids.[1][6]
-
C-Substituents: Electron-withdrawing groups on the carbon skeleton (e.g., ester, cyano) can activate that position for nucleophilic attack.[11][14] Conversely, sterically bulky groups can direct nucleophiles to attack the less hindered carbon atom of the ring.[12][14]
Q3: Are there any "safe" N-protecting groups for azetidines?
A3: While no protecting group is universally "safe" under all conditions, some offer better stability profiles.
-
Tosylate (Ts) or other sulfonyl groups: Generally provide good stability to acidic conditions and are less prone to intramolecular reactions.
-
tert-Butoxythiocarbonyl (Botc): This group has been shown to be effective for directing α-lithiation while being removable under mild conditions without affecting the azetidine ring.[9][16]
-
Benzyl (Bn): Can be a good choice, but its removal via hydrogenolysis requires careful selection of catalyst and conditions to avoid ring hydrogenolysis.
Data Summary: Impact of N-Substituent on Stability in Acid
| N-Substituent Type | Example(s) | Effect on Nitrogen Basicity | Stability in Acid (pH < 3) | Primary Risk |
| Alkyl | -CH₃, -Bn | High | Low | Rapid protonation and ring-opening. |
| Aryl | -Ph | Reduced | Moderate | Can still be protonated; stability depends on aryl electronics. |
| Carbamate | -Boc, -Cbz | Significantly Reduced | Moderate to High | Intramolecular ring expansion/decomposition, especially with Boc.[5] |
| Sulfonyl | -Ts, -Ns | Significantly Reduced | High | Generally very stable; cleavage requires harsh conditions. |
| Acyl | -C(O)CH₃ | Significantly Reduced | High | Amide bond can be hydrolyzed under very strong acid/base. |
| Pendant Amide | -CH₂C(O)NR₂ | High | Very Low | Prone to intramolecular acid-catalyzed decomposition.[4][7][8] |
Experimental Protocol: La(OTf)₃-Catalyzed Azetidine Synthesis
This protocol describes a mild, Lewis-acid catalyzed intramolecular aminolysis of a cis-epoxy amine to form a substituted azetidine, showcasing a method that avoids harsh conditions which could lead to ring-opening.[10]
Objective: To synthesize a functionalized azetidine with high regioselectivity while preserving acid-sensitive functional groups.
Materials:
-
cis-3,4-epoxy amine substrate (1.0 eq)
-
Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%)
-
1,2-dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add the cis-3,4-epoxy amine substrate (1.0 eq).
-
Dissolve the substrate in anhydrous 1,2-dichloroethane to a concentration of 0.2 M.
-
Add La(OTf)₃ (0.05 eq) to the solution at room temperature.
-
Stir the reaction mixture and heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue via column chromatography (using neutralized silica gel if the product is potentially sensitive) to yield the desired azetidine.
Self-Validation: This protocol is robust because the mild, oxophilic Lewis acid (La(OTf)₃) preferentially activates the epoxide for intramolecular attack by the amine without strongly activating the newly formed azetidine ring for subsequent ring-opening.[10] The protocol has been shown to tolerate acid-sensitive groups like Boc, PMB, and TBS.[10]
References
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
-
St-Denis, C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]
-
Morita, Y., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Scientific Reports, 11(1), 23933. [Link]
-
Sahay, A. K., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1736–1740. [Link]
-
St-Denis, C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
-
Jacobsen, E. N., et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. ResearchGate. [Link]
-
Evano, G., & Couty, F. (2006). Opening of azetidinium ions with C-nucleophiles. ResearchGate. [Link]
-
Singh, G. S., & Mmatli, E. E. (2011). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]
-
Ghorai, M. K., et al. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Organic Letters. [Link]
-
St-Denis, C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. [Link]
-
Wahl, J. M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]
-
O'Brien, P., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]
-
Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Vieillard, V., et al. (2021). Impact of temperature on the physico-chemical stability of Azacitidine Zentiva 25 mg/ml suspensions. GERPAC. [Link]
-
Driver, T. G., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
-
Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]
-
Parmar, D., & Singh, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]
-
Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 5088. [Link]
-
Singh, G. S., & Singh, M. (2015). Chapter One - Advances in synthesis and chemistry of azetidines. ScienceDirect. [Link]
-
American Chemical Society. (2025). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. ACS Fall 2025. [Link]
-
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
-
Wahl, J. M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. ResearchGate. [Link]
-
Singh, G. S., & Mmatli, E. E. (2011). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Current Organic Synthesis. [Link]
-
van Rijn, J., et al. (2000). Heat shock response by cells treated with azetidine-2-carboxylic acid. International Journal of Radiation Biology. [Link]
-
Bach, T. (2014). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 10, 2333–2343. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Coupling Conditions for 1-Tert-butyl-2-azetidinecarboxylic Acid
Welcome to the technical support center dedicated to the successful coupling of 1-Tert-butyl-2-azetidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered amino acid. Here, you will find practical, field-proven insights and detailed troubleshooting protocols to optimize your reaction outcomes, ensuring high yields and minimal side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is coupling 1-Tert-butyl-2-azetidinecarboxylic acid so challenging?
The primary challenge arises from significant steric hindrance. The bulky tert-butyl group on the nitrogen atom and the rigid, four-membered azetidine ring impede the approach of the incoming amine nucleophile to the activated carboxylic acid. This steric congestion can dramatically slow down reaction kinetics, leading to incomplete couplings and low yields.[1][2]
Q2: My coupling reaction with 1-Tert-butyl-2-azetidinecarboxylic acid is resulting in very low or no yield. What are the likely causes?
Several factors can contribute to low product yield:
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to effectively activate the sterically hindered carboxylic acid.[2]
-
Steric Hindrance: As mentioned, the bulky nature of the amino acid can physically block the reaction from proceeding efficiently.[2]
-
Suboptimal Reaction Conditions: Incorrect choices of solvent, base, temperature, or reaction time can significantly hinder the coupling efficiency.[2]
-
Hydrolysis of Activated Intermediate: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid, preventing amide bond formation. It is crucial to use anhydrous solvents and reagents.[2]
Q3: I am observing significant epimerization at the stereocenter of my amino acid partner. How can I minimize this?
Epimerization is a common side reaction in peptide synthesis, particularly with sensitive amino acids.[3] It occurs through the formation of an oxazolone intermediate from the activated carboxylic acid, which can then tautomerize, leading to a loss of stereochemical integrity. To suppress epimerization:
-
Use Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) which are known to minimize racemization.[2][4]
-
Optimize the Base: The choice and amount of base can influence the rate of epimerization. Weaker bases like N-methylmorpholine (NMM) or collidine are sometimes preferred over stronger, more hindered bases like diisopropylethylamine (DIPEA).[5][6]
-
Control the Temperature: Running the reaction at lower temperatures can help reduce the rate of epimerization.[2]
-
Choose the Right Coupling Reagent: Certain coupling reagents are inherently less prone to causing epimerization. For instance, HATU is known to react faster with less epimerization compared to HBTU.[4]
Q4: Which coupling reagents are most effective for sterically hindered amino acids like 1-Tert-butyl-2-azetidinecarboxylic acid?
For sterically demanding couplings, high-reactivity phosphonium and uronium/aminium salt-based reagents are generally recommended over carbodiimides like DCC or DIC.[1][7] Some of the most effective reagents include:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Known for its high reactivity and lower propensity for epimerization.[4][7]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient coupling reagent based on an OxymaPure leaving group.[7]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A well-established phosphonium salt reagent that provides rapid and efficient coupling.[4][7]
-
T3P® (Propylphosphonic Anhydride): An effective reagent that can minimize epimerization, particularly in sensitive couplings.[1][8]
In-Depth Troubleshooting Guides
Guide 1: Overcoming Low Coupling Yields
Low yields are the most frequently encountered issue. This guide provides a systematic approach to diagnosing and resolving this problem.
Caption: Troubleshooting workflow for low coupling yields.
This protocol provides a starting point for optimizing the coupling of 1-Tert-butyl-2-azetidinecarboxylic acid with a primary or secondary amine.
Materials:
-
1-Tert-butyl-2-azetidinecarboxylic acid (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
HATU (1.2 eq)[9]
-
Diisopropylethylamine (DIPEA) (3.0 eq)[9]
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[9]
-
Argon or Nitrogen gas
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 1-Tert-butyl-2-azetidinecarboxylic acid in anhydrous DMF or NMP.[9]
-
Add HATU to the solution and stir for 2 minutes.
-
Add DIPEA to the reaction mixture and stir for an additional 15-30 minutes to pre-activate the carboxylic acid.[2]
-
In a separate flask, dissolve the amine coupling partner in a minimal amount of anhydrous DMF or NMP.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress using LC-MS or HPLC.[10] For particularly challenging couplings, the temperature can be gradually increased to 40-50°C.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography or preparative HPLC.
| Reagent | Equivalents (vs. Carboxylic Acid) | Notes |
| Coupling Reagent | ||
| HATU/HBTU | 1.0 - 1.5 | Excess can lead to capping of the free amine.[4] |
| COMU | 1.0 - 1.2 | Highly reactive, often requires less excess. |
| PyBOP | 1.0 - 1.5 | Generally robust and effective. |
| T3P® | 1.5 - 3.0 | Typically used in a higher molar ratio.[8] |
| Base | ||
| DIPEA | 2.0 - 4.0 | A hindered base to minimize side reactions. |
| NMM | 2.0 - 4.0 | A less hindered, weaker base that can reduce epimerization.[5] |
| Additive | ||
| HOBt/OxymaPure® | 1.0 - 1.2 | Added to suppress epimerization. |
Guide 2: Minimizing Epimerization
Maintaining stereochemical integrity is critical for the biological activity of the final molecule.
Caption: Simplified mechanism of base-mediated epimerization.
This protocol incorporates conditions known to reduce the risk of epimerization.
Materials:
-
1-Tert-butyl-2-azetidinecarboxylic acid (1.0 eq)
-
Chiral amine coupling partner (1.1 eq)
-
DIC (Diisopropylcarbodiimide) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
Copper(II) Chloride (CuCl₂) (optional, 0.1-1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N-methylmorpholine (NMM) (2.0 eq)
Procedure:
-
Dissolve 1-Tert-butyl-2-azetidinecarboxylic acid, the chiral amine, and HOBt in anhydrous DCM or THF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
If using, add CuCl₂ to the mixture. This has been reported to suppress racemization in certain cases.[4]
-
Add NMM to the reaction mixture.
-
Slowly add DIC to the cooled reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
Monitor the reaction for both product formation and the presence of the diastereomeric (epimerized) product by chiral HPLC or NMR spectroscopy with a chiral shift reagent.[10][11]
-
Workup and purify the product as described in the previous protocol.
Analytical Monitoring of Coupling Reactions
Effective troubleshooting requires accurate monitoring of the reaction progress.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring the reaction. It allows for the detection of starting materials, the desired product, and any side products, confirming their identities by their mass-to-charge ratio.[10]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion to the product and can be used with a chiral column to determine the extent of epimerization.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction progress and characterize the final product. 1H and 13C NMR are standard, and specialized techniques can provide more detailed structural information.[10][11]
By understanding the inherent challenges of coupling 1-Tert-butyl-2-azetidinecarboxylic acid and systematically applying these troubleshooting strategies, researchers can significantly improve the efficiency and success of their synthetic efforts.
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
- Coupling Reagents. Aapptec Peptides.
- Optimizing Peptide Coupling: Key Techniques. Creative Peptides.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalhousie University.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
- Commonly Used Coupling Reagents in Peptide Synthesis. Dilun.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Troubleshooting low yield in PROTAC synthesis using PEG linkers. Benchchem.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Creative Peptides.
- Coupling reaction sometimes works, sometimes doesn't : r/Chempros. Reddit.
- Troubleshooting low yields in azetidine synthesis. Benchchem.
- Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES.
- Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated. PEPTLAB.
- Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate.
- Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments. Journal of the Chemical Society, Perkin Transactions 1.
- Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides.
- Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed.
- Epimerisation in Peptide Synthesis. PubMed Central.
- Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace.
- Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. ResearchGate.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- Tagging Fatty Acids Via Choline Coupling for the Detection of Carboxylic Acid Metabolites in Biological Samples. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 8. jpt.com [jpt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Tert-butyl-2-azetidinecarboxylic Acid Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-tert-butyl-2-azetidinecarboxylic acid (Boc-Aze-OH) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but often challenging building blocks. The unique structural features of these compounds—a strained four-membered ring, an acid-labile Boc protecting group, and a carboxylic acid moiety—present specific purification challenges.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification strategies for Boc-azetidine-2-carboxylic acid and its derivatives?
The two most effective and widely used purification techniques are crystallization and silica gel column chromatography. The choice depends on the purity of the crude material and the nature of the impurities. For materials with high initial purity (>90%), direct crystallization is often the most efficient method.[1] If the crude product contains significant amounts of similarly polar impurities or unreacted starting materials, flash column chromatography is typically required as a preliminary step.[2][3]
Q2: How can I reliably assess the purity and confirm the structure of my final product?
A multi-technique approach is essential for unambiguous characterization.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The characteristic signals for the Boc group (a singlet around 1.4 ppm) and the azetidine ring protons should be present and correctly integrated.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase (often with 0.1% TFA or formic acid) is a good starting point.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
Thin-Layer Chromatography (TLC): An invaluable, rapid technique for monitoring reaction progress and choosing conditions for column chromatography.[5] For these compounds, a typical mobile phase is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[6]
Q3: My purified Boc-azetidine-2-carboxylic acid is a persistent oil. Is this expected, and how can I induce crystallization?
While some derivatives can exist as oils or low-melting solids, crystallization is often achievable. The failure to crystallize is typically due to residual impurities (solvents, reagents) or suboptimal crystallization conditions.[1][7] A specific troubleshooting workflow for this issue is detailed in the guide below. A known technique involves obtaining a solid by adding seed crystals to the oil and then slurrying it in a weak polar solvent like ether or n-hexane to induce crystallization and improve purity.[7][8]
Q4: What are the critical stability considerations when handling these compounds during purification?
The primary point of instability is the tert-butyloxycarbonyl (Boc) protecting group, which is highly susceptible to cleavage under acidic conditions.[5]
-
Avoid Strong Acids: Do not use strongly acidic conditions during workups or chromatography unless Boc deprotection is the intended goal.
-
Chromatography: Standard silica gel can be slightly acidic. If you observe on-column deprotection, consider using deactivated (neutral) silica gel or pre-treating the silica by flushing the column with the mobile phase containing a small amount of a volatile base like triethylamine (~0.1-0.5%).
-
Storage: Store the purified compound in a tightly sealed container in a cool, dry place to prevent degradation.[9]
Troubleshooting Guide: From Crude to Pure
This section addresses specific problems encountered during the purification of Boc-azetidine derivatives.
Problem 1: The final product is an oil or wax instead of a crystalline solid.
-
Potential Cause A: Residual Solvents or Reagents
-
Expertise & Experience: Even trace amounts of solvents like DMF, DMSO, or reagents from the Boc-protection step (e.g., di-tert-butyl dicarbonate) can act as impurities that inhibit crystal lattice formation.
-
Solution:
-
High Vacuum: Dry the crude oil under high vacuum (0.1-1 mmHg) for several hours, possibly with gentle heating (30-40°C) if the compound is thermally stable.
-
Co-evaporation: Dissolve the oil in a volatile solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate) and re-concentrate on a rotary evaporator. Repeat 2-3 times to azeotropically remove less volatile solvent impurities.
-
Aqueous Wash: Before concentration, ensure the workup was sufficient. Washing the organic layer with a dilute brine or a mild bicarbonate solution can help remove water-soluble impurities.
-
-
-
Potential Cause B: Suboptimal Crystallization Solvent
-
Expertise & Experience: The ideal solvent is one where the compound has high solubility when hot and low solubility when cold.[1]
-
Solution:
-
Systematic Screening: Use small vials to test solubility in a range of solvents. See Table 1 for suggestions.
-
Anti-Solvent Method: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone, or isopropanol). Slowly add a "poor" solvent or "anti-solvent" (e.g., heptane, hexanes, or cold water) dropwise until persistent cloudiness appears. Warm the mixture slightly to redissolve, then allow it to cool slowly.[1]
-
-
| Solvent Class | Example Solvents | Polarity | Boiling Point (°C) | Typical Use Case |
| Ethers | Diethyl Ether, MTBE | Low | 35, 55 | Good for precipitating from more polar solvents. |
| Esters | Ethyl Acetate | Medium | 77 | Excellent single solvent for many derivatives. |
| Alcohols | Isopropanol, Ethanol | High | 82, 78 | Good "good" solvent for anti-solvent method. |
| Hydrocarbons | Heptane, Hexane, Toluene | Non-polar | 98, 69, 111 | Common anti-solvents. |
| Ketones | Acetone | Medium-High | 56 | Can be effective but high volatility requires care. |
| Table 1: Common solvents for screening crystallization conditions. |
Problem 2: Persistent impurities observed after column chromatography.
-
Potential Cause A: Co-elution of Impurities
-
Expertise & Experience: The polarity of the target compound can be very close to that of certain byproducts or starting materials, leading to poor separation.
-
Solution:
-
Optimize Mobile Phase: Change the solvent system. If you are using a Hexane/Ethyl Acetate gradient, try a Dichloromethane/Methanol system, or vice versa. See Table 2 .
-
Reduce Tailing: Carboxylic acids often "tail" or "streak" on silica gel due to interactions with surface silanol groups. Adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can suppress this interaction by keeping the analyte protonated, leading to sharper peaks and better separation. Caution: This can risk partial Boc-deprotection if exposure is prolonged.
-
Isocratic Elution: If a gradient is not providing separation, switch to a shallow gradient or a carefully optimized isocratic (constant solvent ratio) elution after identifying the correct mobile phase by TLC.
-
-
| Mobile Phase System | Ratio Range (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Standard choice for moderately polar compounds. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Good for more polar derivatives. |
| Toluene / Acetone | 9:1 to 1:1 | Alternative non-halogenated system. |
| Table 2: Typical mobile phase systems for flash chromatography. |
-
Potential Cause B: On-Column Decomposition
-
Expertise & Experience: As mentioned, the slightly acidic nature of standard silica gel can cleave the Boc group during purification, creating a new impurity (the free amine) that is difficult to separate.
-
Solution:
-
Neutralize Silica: Prepare a slurry of silica gel in your mobile phase and add 1% triethylamine (relative to the volume of the solvent). Pack the column with this slurry. This deactivates the acidic sites.
-
Minimize Contact Time: Run the column as quickly as possible while maintaining good separation ("flash" chromatography) to reduce the time the compound spends on the stationary phase.
-
-
Problem 3: Low yield after purification.
-
Potential Cause A: Loss During Aqueous Workup
-
Expertise & Experience: The carboxylic acid group makes the compound's solubility pH-dependent. If the aqueous layer is basic during extraction, the deprotonated carboxylate will be water-soluble, leading to significant product loss from the organic layer.
-
Solution:
-
Control pH: Before extracting with an organic solvent, ensure the aqueous layer is acidified to a pH of ~3-4 with a mild acid (e.g., citric acid, KHSO₄, or cold, dilute HCl). This protonates the carboxylate, making the entire molecule more soluble in organic solvents like ethyl acetate or DCM.
-
Multiple Extractions: Perform at least three extractions with fresh organic solvent to ensure complete recovery from the aqueous phase.
-
-
-
Potential Cause B: Irreversible Adsorption or Tailing on Silica Gel
-
Expertise & Experience: The combination of a polar carboxylic acid and a basic nitrogen (even when Boc-protected) can lead to strong interactions with silica, causing broad peaks and incomplete elution.
-
Solution:
-
Use Additives: As described in Problem 2, use 0.5-1% acetic acid in the mobile phase to mitigate tailing of the carboxylic acid.
-
Proper Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) rather than dissolving it in a large volume of strong solvent (wet loading). This leads to a more concentrated band at the start of the column and improves resolution.
-
-
-
Potential Cause C: Product Remains in Crystallization Mother Liquor
-
Expertise & Experience: A significant amount of product can remain dissolved in the solvent after crystallization, especially if the cooling was too rapid or the wrong solvent volume was used.
-
Solution:
-
Concentrate and Re-crystallize: Concentrate the mother liquor and attempt a second crystallization. This second crop may be of slightly lower purity but can significantly boost the overall yield.
-
Cooling: After initial crystallization at room temperature, cool the flask in an ice bath or refrigerator for several hours to maximize precipitation.
-
-
Key Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase by TLC. The ideal R_f value for the target compound is ~0.25-0.35.
-
Column Packing: Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica:compound by weight). Pack the column using the chosen mobile phase (with additives like acetic acid or triethylamine if necessary).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, create a dry-load by adsorbing the dissolved product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Run the column with the mobile phase, applying positive pressure (flash). Collect fractions and monitor them by TLC.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Purification by Anti-Solvent Crystallization
-
Dissolution: Dissolve the oily or semi-pure product in a minimal amount of a good solvent (e.g., ethyl acetate) at room temperature or with gentle warming.
-
Induce Precipitation: While stirring, slowly add a poor solvent (e.g., heptane) dropwise. Continue adding until the solution becomes persistently turbid.
-
Clarification & Cooling: Add a few drops of the good solvent back into the mixture until it becomes clear again.
-
Crystal Growth: Cover the container and allow it to cool slowly to room temperature, then transfer to a refrigerator (4°C) or freezer (-20°C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold poor solvent, and dry under vacuum.
References
- Practical asymmetric preparation of azetidine-2-carboxylic acid.The Journal of Organic Chemistry,
- Resolution of D -azetidine-2-carboxylic acid.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.The Journal of Organic Chemistry,
- Efficient Route to (S)-Azetidine-2-carboxylic Acid.Bioscience, Biotechnology, and Biochemistry,
- Molecular basis for azetidine-2-carboxylic acid biosynthesis.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.ACS Chemical Neuroscience,
- Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine.Heterocycles,
- (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Technical Support Center: Working with Substituted Azetidines.BenchChem,
- Crystallization method of Boc-amino acid.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.MDPI,
- Crystallization method of Boc-amino acid.
- Synthesis, characterization and biological activity of some new Mannich bases.Der Pharma Chemica,
- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation.Journal of the American Chemical Society,
- Technical Support Center: Crystallization of 3-(2-Ethylbutyl)azetidine.BenchChem,
- Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
- (PDF) Direct Access to L-Azetidine-2-carboxylic Acid.
- A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
- Molecular basis for azetidine-2-carboxylic acid biosynthesis.PubMed,
- Efficient route to (S)-azetidine-2-carboxylic acid.PubMed,
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
- 1-Boc- L -azetidine-2-carboxylic acid.Sigma-Aldrich,
- Boc-L-Azetidine-2-carboxylic acid Safety D
- Boc-Azetidine-2-carboxylic acid.Aapptec,
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. peptide.com [peptide.com]
troubleshooting low yields in the synthesis of azetidine-containing compounds
Welcome to the technical support center for the synthesis of azetidine-containing compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable four-membered nitrogen heterocycles. As a Senior Application Scientist, I've compiled this guide to address common challenges and provide actionable troubleshooting strategies to improve your yields and streamline your synthetic routes.
The unique reactivity of azetidines, driven by their inherent ring strain of approximately 25.4 kcal/mol, presents both opportunities for novel chemical transformations and challenges in their synthesis.[1][2][3] This guide is structured to help you overcome these hurdles with scientifically grounded explanations and practical, field-proven advice.
Troubleshooting Guide: Low Yields & Side Reactions
Low yields are a frequent frustration in azetidine synthesis. The root cause often lies in the delicate balance between the desired intramolecular reaction and competing side reactions. This section provides a systematic approach to diagnosing and resolving these issues.
Question: My intramolecular cyclization to form the azetidine ring is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in azetidine ring formation via intramolecular cyclization are typically due to one or more of the following factors: competing intermolecular reactions, elimination side reactions, the use of a poor leaving group, or inappropriate reaction concentrations. The formation of a four-membered ring is both entropically and enthalpically disfavored, making the reaction highly sensitive to conditions.[4]
Here is a logical workflow to troubleshoot this common issue:
Caption: Troubleshooting workflow for low yields in azetidine cyclization.
Detailed Troubleshooting Steps:
-
Evaluate Reaction Concentration: High concentrations favor intermolecular reactions, leading to the formation of dimers and polymers instead of the desired intramolecular cyclization.[4]
-
Protocol: Perform a series of reactions at varying concentrations (e.g., 0.1 M, 0.05 M, and 0.01 M) to identify the optimal condition for intramolecular ring closure.
-
-
Assess the Leaving Group: The efficiency of the SN2 cyclization is highly dependent on the quality of the leaving group. A poor leaving group will slow the desired reaction, allowing side reactions to dominate.
-
Recommendation: If you are using a halide, consider converting the corresponding alcohol to a better leaving group such as a mesylate, tosylate, or triflate.
-
| Leaving Group | Relative Reactivity | Notes |
| Iodide (I) | Good | |
| Bromide (Br) | Moderate | Often a good starting point. |
| Chloride (Cl) | Poor | Generally not recommended for this cyclization. |
| Mesylate (OMs) | Excellent | Easily prepared from the corresponding alcohol. |
| Tosylate (OTs) | Excellent | A common and effective choice. |
| Triflate (OTf) | Superlative | Highly reactive, may require lower temperatures. |
-
Minimize Elimination Reactions: Elimination of the leaving group to form an alkene is a common competing pathway.[4]
-
Strategy: The choice of base and reaction temperature is critical. A bulky, non-nucleophilic base can favor proton abstraction, leading to elimination. Consider using a weaker base or running the reaction at a lower temperature to disfavor the elimination pathway.
-
-
Consider the N-Protecting Group: The nature of the nitrogen protecting group can influence the nucleophilicity of the nitrogen and the overall conformation of the substrate, thereby affecting the cyclization efficiency.
-
Insight: Bulky protecting groups can sterically hinder intermolecular reactions. Electron-withdrawing groups can reduce the nucleophilicity of the nitrogen, potentially slowing the cyclization. The tert-butoxycarbonyl (Boc) group is a common choice that often provides a good balance of activation and stability.[5]
-
Question: I am observing significant byproduct formation. What are the most common side reactions and how can I prevent them?
Answer:
Besides the previously mentioned intermolecular reactions and elimination, ring-opening of the azetidine product is another common side reaction, especially under acidic or nucleophilic conditions.[6][7] The inherent strain in the four-membered ring makes it susceptible to cleavage.[3][8]
Common Side Reactions and Mitigation Strategies:
-
Polymerization:
-
Cause: Intermolecular reaction of the starting material.
-
Prevention: As detailed above, use high dilution conditions.
-
-
Alkene Formation (Elimination):
-
Cause: Base-mediated elimination of the leaving group.
-
Prevention: Use a less hindered base, and optimize the temperature.
-
-
Ring Opening:
-
Cause: The strained azetidine ring can be opened by nucleophiles or under acidic conditions.[6][7][9][10][11][12] This is particularly a risk during workup or purification.
-
Prevention:
-
Maintain neutral or slightly basic conditions during workup and purification.
-
Avoid strong acids unless a specific ring-opening is desired.
-
Be mindful of nucleophilic solvents or reagents used in subsequent steps.
-
-
Caption: Competing reaction pathways in azetidine synthesis.
Frequently Asked Questions (FAQs)
Q1: Is a protecting group on the azetidine nitrogen always necessary?
A1: While not strictly always necessary, using an N-protecting group is highly recommended. For N-unsubstituted azetidines, the product's nitrogen is nucleophilic and can react with the starting material, leading to the formation of byproducts and reduced yields.[4] A protecting group, such as Boc or Cbz, prevents this self-alkylation and can also influence the solubility and handling of the compound.
Q2: What are the best general-purpose methods for synthesizing substituted azetidines?
A2: Several robust methods exist, and the best choice depends on the desired substitution pattern.
-
Intramolecular cyclization of γ-amino alcohols or halides is a classic and versatile method.[13][14]
-
[2+2] Cycloadditions , such as the aza Paternò-Büchi reaction between an imine and an alkene, can be highly effective for accessing functionalized azetidines.[13][15]
-
Reduction of β-lactams (azetidin-2-ones) provides a pathway to azetidines, although care must be taken to avoid ring-opening.[14]
-
Palladium-catalyzed C-H amination has emerged as a powerful modern technique for constructing the azetidine ring.[1]
Q3: How can I purify my azetidine-containing compound effectively?
A3: Purification can be challenging due to the basicity and potential volatility of some azetidines.
-
Chromatography: Use a deactivated silica gel (e.g., treated with triethylamine) to prevent streaking and potential decomposition on the column. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., from hexanes to ethyl acetate) is often effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can also be beneficial.
-
Distillation: For low-boiling point azetidines, distillation under reduced pressure can be an effective purification method.
-
Crystallization: If your compound is a solid, recrystallization from a suitable solvent system can provide highly pure material.
Q4: My azetidine compound appears to be unstable during storage. What precautions should I take?
A4: The stability of azetidines can be substituent-dependent. The ring strain makes them more susceptible to decomposition over time, especially if impurities are present.[9]
-
Storage Conditions: Store pure azetidine compounds at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (nitrogen or argon).
-
Purity: Ensure the compound is free of acidic or nucleophilic impurities that could catalyze ring-opening.
-
Form: Storing the compound as a salt (e.g., hydrochloride) can sometimes improve its long-term stability, but this may not be suitable for all applications.
Experimental Protocol: High-Yield Synthesis of N-Boc-azetidine from 3-amino-1-propanol
This protocol outlines a reliable two-step procedure for the synthesis of N-Boc-azetidine, which often provides higher yields than direct cyclization of haloamines.
Step 1: N-Boc Protection of 3-Amino-1-propanol
-
Dissolve 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-amino-1-propanol.
Step 2: Intramolecular Cyclization via Mesylation
-
Dissolve N-Boc-3-amino-1-propanol (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Cool the solution to 0 °C.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Add a 2 M solution of sodium hydroxide (5.0 eq) and stir vigorously overnight to effect cyclization.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-azetidine.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Synthesis of Azetidines. Progress in Chemistry.
- Troubleshooting low yields in azetidine synthesis. Benchchem.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
- Regioselective ring opening reactions of azetidines.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
- Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Unknown Source.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Unknown Source.
- Reactions of Azetidines. Ambeed.com.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Unknown Source.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionaliz
- Editorial: Strained Aza-Heterocycles in Synthesis. PMC - NIH.
- Divergent Functionalizations of Azetidines and Unsatur
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocyles with Methyl 2-(Azetidin. PubMed Central.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety | Poster Board #1203. American Chemical Society.
- Azetidine synthesis. Organic Chemistry Portal.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
- synthesis of azetidine .pptx. Slideshare.
- Synthetic Strategies for Nitramines: From Energetic Materials to
- Azetidine Synthesis. Unknown Source.
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Unknown Source.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 8. Editorial: Strained Aza-Heterocycles in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 11. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactions of Azetidines | Ambeed [ambeed.com]
- 13. Synthesis of Azetidines [manu56.magtech.com.cn]
- 14. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
managing scalability issues in 1-Tert-butyl-2-azetidinecarboxylic acid synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1-Tert-butyl-2-azetidinecarboxylic acid, commonly known as 1-Boc-azetidine-2-carboxylic acid. This molecule is a critical chiral building block in pharmaceutical development, valued for its role as a constrained proline analogue. While numerous synthetic routes exist on a laboratory scale, transitioning to multi-gram or kilogram production presents significant scalability challenges. The inherent ring strain of the four-membered azetidine core makes its synthesis susceptible to side reactions, purification difficulties, and yield inconsistencies.[1]
This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and scalable solutions in a direct question-and-answer format to address the specific issues encountered during large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable route for preparing 1-Boc-L-azetidine-2-carboxylic acid?
A: The most direct and frequently scaled method is the N-protection of commercially available L-Azetidine-2-carboxylic acid using di-tert-butyl dicarbonate ((Boc)₂O).[2] This approach is advantageous because it avoids the complexities and potential side reactions of de novo ring construction at scale. The reaction is typically performed in a mixed solvent system (e.g., ethanol/water) with a base like sodium hydroxide (NaOH) to facilitate the reaction and ensure the starting material remains in solution.[2]
Q2: My yield is consistently low when scaling up the Boc-protection. What are the likely causes?
A: Low yields during a scale-up of this reaction often stem from a few key factors:
-
Inadequate pH Control: The reaction requires a basic medium to deprotonate the secondary amine of the starting material, making it nucleophilic. However, if the pH is too high, it can promote the hydrolysis of the (Boc)₂O reagent. Careful, controlled addition of the base is crucial.
-
Poor Reagent Mixing: In larger vessels, inefficient stirring can lead to localized "hot spots" of high reagent concentration, causing side reactions or incomplete conversion. Ensure your reactor is equipped with an appropriate overhead stirrer for the vessel volume.
-
Suboptimal Temperature: The reaction is typically run at 0°C initially and then allowed to warm to room temperature.[2] Deviations can affect the rate of reaction and the stability of the Boc-anhydride.
-
Workup Losses: The product is typically isolated by acidifying the reaction mixture and extracting it with an organic solvent like ethyl acetate.[2] Emulsion formation during extraction or insufficient extraction cycles can lead to significant product loss in the aqueous phase.
Q3: How can I avoid column chromatography for purification on a multi-kilogram scale?
A: Avoiding column chromatography is essential for efficient and economical large-scale synthesis.[3] For 1-Boc-azetidine-2-carboxylic acid, purification can be effectively achieved through a pH-controlled extraction and crystallization workflow.
-
Extraction: After the reaction, the basic aqueous solution can be washed with a non-polar solvent (e.g., hexane or methyl t-butyl ether) to remove unreacted (Boc)₂O and other non-polar impurities.
-
Acidification & Isolation: The aqueous layer is then carefully acidified (e.g., with dilute HCl) to a pH of ~3. This protonates the carboxylate, making the product significantly less water-soluble.[2]
-
Extraction of Product: The product is then thoroughly extracted into a suitable organic solvent, such as ethyl acetate.[2]
-
Crystallization: The combined organic extracts are washed, dried, and concentrated. The resulting crude solid can often be purified to a high degree by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane).
Q4: I am synthesizing the azetidine ring from a precursor like L-aspartic acid. What is the most common side reaction and how can it be minimized?
A: When constructing the azetidine ring via intramolecular cyclization, the most significant competing pathway is the formation of the thermodynamically more stable five-membered pyrrolidine ring.[4] Minimizing this side product is critical for good yields.
Key Control Parameters:
-
Temperature: Lower temperatures generally favor the kinetically controlled formation of the four-membered azetidine ring.[4]
-
Concentration: Intramolecular cyclization is a unimolecular process. Running the reaction at high dilution (or using slow addition of the substrate) favors the desired ring closure over intermolecular polymerization, which is a common side reaction at high concentrations.[4]
-
Choice of Base and Leaving Group: The selection of a suitable base and an effective leaving group on the precursor molecule is crucial. For instance, using cesium carbonate (Cs₂CO₃) can be effective for promoting the cyclization of tosylated intermediates.[3]
Troubleshooting Guide
This section provides a more detailed, scenario-based approach to resolving common issues.
Scenario 1: Inefficient Intramolecular Cyclization for Ring Formation
Problem: The yield of the N-protected azetidine intermediate is low, and analysis shows a significant amount of starting material and/or the formation of a five-membered ring byproduct (pyrrolidine).
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low-yield cyclization reactions.
Scenario 2: Product Isolation Issues During Acidic Workup
Problem: Upon acidifying the reaction mixture to pH 3 for product extraction, a thick emulsion forms, or the product precipitates as an unmanageable gum, leading to poor recovery.
Troubleshooting Steps
-
Slow Down Acidification: Add the acid slowly, with vigorous stirring, especially as you approach the target pH. Adding it too quickly can cause the product to "crash out" of solution as an oil or amorphous solid. Performing this step in an ice bath can also help.
-
Add Salt: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and helping to break up emulsions.
-
Choose a Different Extraction Solvent: If ethyl acetate consistently forms emulsions, consider a less miscible solvent like Dichloromethane (DCM) or Methyl t-butyl ether (MTBE). Note that solvent choice will impact subsequent evaporation and handling steps.
-
Use a Filter Aid: If the product precipitates as a fine solid, you can attempt to filter the entire mixture through a pad of Celite® (diatomaceous earth). The cake can then be washed with fresh organic solvent to recover the product. This is often a last resort but can be effective.
Scalable Experimental Protocols
Protocol 1: Multigram Synthesis of 1-Boc-L-azetidine-2-carboxylic acid
This protocol is adapted from established procedures for the N-protection of L-azetidine-2-carboxylic acid.[2]
Materials:
-
L-Azetidine-2-carboxylic acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.25 eq)
-
Sodium hydroxide (NaOH) (1.05 eq)
-
Ethanol & Deionized Water
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reactor equipped with an overhead stirrer and temperature probe, dissolve L-azetidine-2-carboxylic acid in a 2:1 mixture of ethanol and water. Cool the solution to 0°C in an ice bath.
-
Base and Reagent Addition: Slowly add a solution of NaOH in water, maintaining the temperature below 5°C. Once the base is added, add (Boc)₂O to the mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours). Progress can be monitored by TLC or LC-MS.
-
Initial Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution to 0-5°C and slowly add 1M HCl with vigorous stirring until the pH of the solution is ~3. A white precipitate of the product should form.
-
Extraction: Extract the product from the acidic aqueous solution with ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the target product as a white solid.[2] Purity can be assessed by NMR and LC-MS. If necessary, further purification can be achieved by recrystallization.
Visualization of the Synthesis Workflow
Caption: Scalable workflow for 1-Boc-L-azetidine-2-carboxylic acid synthesis.
Data Summary Table
| Parameter | Condition A | Condition B | Condition C | Outcome/Recommendation |
| Cyclization Base | Triethylamine (TEA) | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ often gives higher yields in aprotic solvents like MeCN or DMF for cyclizing tosylated precursors.[3][5] |
| Boc-Protection Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | Ethanol/Water | Aqueous/alcoholic mixtures are often preferred for scale-up due to better solubility of the starting amino acid salt and reduced cost/toxicity.[2] |
| Workup pH | pH 5-6 | pH 3-4 | pH 1-2 | A pH of ~3 is optimal. Too high, and the product remains partially deprotonated and water-soluble. Too low, and there is a risk of Boc-group hydrolysis, especially with prolonged exposure.[2] |
References
-
Title: Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthesis Source: HETEROCYCLES, Vol. 96, No. 12, 2018 URL: [Link]
-
Title: Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid Source: UBPBio URL: [Link]
- Source: Google Patents (EP0992491A1)
-
Title: Practical asymmetric preparation of azetidine-2-carboxylic acid Source: Journal of Organic Chemistry (PubMed) URL: [Link]
-
Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: HETEROCYCLES, Vol. 84, No. 1, 2012 URL: [Link]
-
Title: Efficient route to (S)-azetidine-2-carboxylic acid Source: Bioscience, Biotechnology, and Biochemistry (PubMed) URL: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Integrity of Azetidine-2-Carboxylic Acid in Synthesis
Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chiral building block, azetidine-2-carboxylic acid. This non-proteinogenic amino acid, a homologue of proline, is a valuable component in medicinal chemistry for introducing conformational constraints in peptides and other bioactive molecules.[1] However, its strained four-membered ring structure presents unique challenges in maintaining stereochemical integrity during chemical transformations. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate the risk of racemization and ensure the enantiopuric outcome of your reactions.
Troubleshooting Guide: Minimizing Racemization
Racemization, or epimerization in the context of a peptide chain, is a critical challenge that can lead to a mixture of diastereomers, complicating purification and potentially altering the biological activity of the final compound.[2] The primary mechanisms of racemization for N-protected amino acids involve either direct enolization through abstraction of the α-proton by a base or the formation of a planar oxazolone intermediate.[3][4][5] Both pathways result in the loss of stereochemical information at the α-carbon.
The following table outlines common issues encountered during reactions with azetidine-2-carboxylic acid, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solutions & Protocols |
| Significant racemization observed during peptide coupling. | 1. Inappropriate coupling reagent: Carbodiimide reagents like DCC, DIC, and EDC, when used alone, are known to cause significant racemization by forming a highly reactive O-acylisourea intermediate.[4][6] 2. Strong, sterically unhindered base: Bases like DBU or excessive amounts of tertiary amines (e.g., DIEA, NMM) can directly abstract the α-proton, leading to enolization and racemization.[5][7] 3. Prolonged reaction time or elevated temperature: Longer reaction times and higher temperatures increase the likelihood of racemization.[8][9][10] | Solution 1: Optimize Coupling Reagents and Additives. • Utilize uronium/aminium-based reagents (e.g., HBTU, HATU) or phosphonium-based reagents (e.g., PyBOP), which generally exhibit lower racemization potential than carbodiimides alone.[11] • Crucially, always use coupling reagents in conjunction with racemization-suppressing additives. 1-Hydroxybenzotriazole (HOBt) and its analogues, such as 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are highly effective.[4][6][7][8] These additives react with the activated intermediate to form a more stable active ester that is less prone to racemization.[4] Solution 2: Judicious Choice and Stoichiometry of Base. • If a base is required, opt for a more sterically hindered base like 2,4,6-collidine (TMP) or use the minimum necessary amount of N-methylmorpholine (NMM).[12] • Avoid highly basic conditions where possible. Some modern protocols with carbodiimides at elevated temperatures even advocate for avoiding bases altogether.[13] Solution 3: Control Reaction Conditions. • Conduct coupling reactions at low temperatures (e.g., 0 °C to room temperature) to suppress epimerization.[8] • Monitor the reaction closely to avoid unnecessarily long reaction times. |
| Racemization during N-alkylation or esterification. | 1. Strongly basic conditions: The use of strong bases to deprotonate the carboxylic acid or the azetidine nitrogen can lead to racemization. 2. High reaction temperatures: Similar to peptide coupling, elevated temperatures can promote racemization. | Solution 1: Milder Reaction Conditions. • For esterification, consider methods that avoid strong bases, such as using carbodiimides with a catalytic amount of DMAP, though caution is advised as DMAP can promote racemization.[6][14] • For N-alkylation, explore reductive amination protocols if applicable, which often proceed under milder conditions. Solution 2: Temperature Control. • Maintain the lowest effective temperature for the transformation and monitor for completion to avoid prolonged heating. |
| Difficulty in determining the extent of racemization. | Inadequate analytical methodology: Standard HPLC or NMR may not be sufficient to resolve enantiomers or diastereomers. | Solution: Employ Chiral Analytical Techniques. • Chiral HPLC: This is the most common and reliable method. Use a suitable chiral stationary phase to separate the desired product from its epimer. • Chiral GC: After appropriate derivatization, gas chromatography can also be used. • NMR with Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to resolve the signals of enantiomers in the NMR spectrum. • Circular Dichroism (CD) Spectroscopy: This technique can be used to determine enantiomeric excess.[15] |
Experimental Protocol: Racemization-Suppressed Peptide Coupling
This protocol details a standard procedure for coupling N-protected azetidine-2-carboxylic acid while minimizing racemization.
Materials:
-
N-protected (e.g., Fmoc, Boc) azetidine-2-carboxylic acid
-
Amino-component (e.g., amino acid ester hydrochloride)
-
Coupling reagent (e.g., HBTU)
-
Racemization suppressant (e.g., HOBt)
-
Base (e.g., NMM)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the N-protected azetidine-2-carboxylic acid (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM (2.0 eq.) to the solution and stir for 5-10 minutes (pre-activation).
-
In a separate flask, dissolve the amino-component (1.0 eq.) in anhydrous DMF. If it is a hydrochloride salt, add 1.0 eq. of NMM to neutralize it.
-
Add the solution of the amino-component to the pre-activated acid solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, or until completion as monitored by TLC or LC-MS.
-
Work up the reaction by diluting with an appropriate organic solvent (e.g., ethyl acetate), washing with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the enantiomeric or diastereomeric purity of the final product using chiral HPLC.
Frequently Asked Questions (FAQs)
Q1: Why is azetidine-2-carboxylic acid particularly susceptible to racemization?
A1: The susceptibility to racemization is related to the acidity of the α-proton. Activation of the carboxyl group enhances this acidity.[2][16] While azetidine-2-carboxylic acid is a cyclic amino acid like proline, the four-membered ring is more strained than proline's five-membered ring. This ring strain can influence the geometry and stability of the enolate or oxazolone intermediates, potentially facilitating racemization under certain conditions.
Q2: What is the mechanism of racemization in peptide synthesis?
A2: There are two primary mechanisms. The first is the direct abstraction of the α-proton by a base, creating a planar, achiral enolate intermediate. Reprotonation can occur from either face, leading to a mixture of enantiomers. The second, and often more prevalent mechanism, involves the formation of an oxazolone (or azlactone) intermediate. The oxazolone has an acidic proton at the α-position which is readily abstracted by base, leading to a resonance-stabilized, achiral aromatic system. Subsequent nucleophilic attack by the amine component can open the ring to form either the desired product or its epimer.[3][5]
Q3: How do additives like HOBt and HOAt suppress racemization?
A3: Additives like HOBt and HOAt are crucial for minimizing racemization, especially when using carbodiimide coupling reagents.[4][6][7] They function by intercepting the highly reactive O-acylisourea intermediate (formed from the reaction of the carboxylic acid with the carbodiimide) to generate an active ester. These active esters are more stable and less prone to forming the problematic oxazolone intermediate.[4] They are also highly reactive towards the amine nucleophile, which accelerates the desired coupling reaction and outcompetes the racemization pathway.[8]
Q4: Can reaction temperature significantly impact racemization?
A4: Yes, temperature is a critical factor. Higher temperatures increase the rates of most reactions, including the processes that lead to racemization.[10][17] While elevated temperatures can be used to accelerate slow couplings, this often comes at the cost of reduced stereochemical integrity, particularly for sensitive amino acids like cysteine and histidine.[10][17] Therefore, it is generally recommended to perform coupling reactions at lower temperatures (e.g., 0 °C) to suppress epimerization.[8]
Q5: Which solvents are best for avoiding racemization?
A5: The choice of solvent can influence the rate of racemization. Apolar solvents are generally better at suppressing epimerization compared to polar solvents.[8] However, the solubility of the peptide can be a limiting factor in apolar solvents. Dichloromethane (DCM) and chloroform are often good choices. Polar aprotic solvents like dimethylformamide (DMF) are widely used due to their excellent solvating properties, but they can promote racemization to a greater extent than less polar options.
Visualizing Reaction Pathways
Decision Workflow for Minimizing Racemization
The following diagram illustrates a decision-making process for selecting appropriate reaction conditions to maintain the chiral integrity of azetidine-2-carboxylic acid.
Caption: Racemization via an oxazolone intermediate.
References
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Boc-Protected Azetidine Peptides
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical protocols for addressing the common yet challenging issue of poor solubility in Boc-protected azetidine-containing peptides. The unique physicochemical properties imparted by the bulky, hydrophobic tert-butyloxycarbonyl (Boc) group, combined with the rigid, non-canonical structure of azetidine, frequently lead to aggregation and dissolution difficulties.[1][2] This resource is designed to provide both rapid solutions through our FAQs and a deeper, systematic approach for resolving complex solubility problems.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-protected azetidine peptide insoluble in aqueous solutions?
Your peptide's insolubility is likely due to a combination of factors. The Boc protecting group is large and non-polar, significantly increasing the overall hydrophobicity of the peptide.[] This effect is compounded by the peptide's amino acid sequence, length, and its tendency to form secondary structures like beta-sheets, which can lead to aggregation.[1] Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net neutral charge.[1]
Q2: What is the best organic solvent to try first?
For highly hydrophobic peptides, Dimethyl sulfoxide (DMSO) is an excellent starting solvent due to its high polarity and ability to disrupt hydrogen bonds, which often contribute to aggregation.[4][5] Dissolve the peptide completely in a minimal amount of pure DMSO first, then slowly add this stock solution to your aqueous buffer while vortexing.[6] If DMSO is incompatible with your assay, other options include N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (ACN).[4][7]
Q3: My peptide dissolved in organic solvent but crashed out when I added it to my aqueous buffer. What happened?
This is a common occurrence and indicates you have exceeded the peptide's solubility limit in the final mixed-solvent system.[6] The peptide is soluble in the pure organic solvent but not in the final aqueous concentration. To resolve this, you can either decrease the final peptide concentration or slightly increase the percentage of the organic co-solvent in your final solution, ensuring it remains compatible with your experiment.[8][9] It is always recommended to prepare a concentrated stock in the organic solvent and dilute it stepwise into the aqueous buffer.[4]
Q4: Can I heat my peptide solution to help it dissolve?
Gentle warming (e.g., to <40°C) can sometimes improve solubility.[10] However, this should be done with caution, as excessive heat can degrade the peptide. This method is often used in conjunction with sonication. If you choose to warm the sample, do so briefly and monitor the solution for any signs of degradation.
Q5: Is sonication a good method for dissolving my peptide?
Yes, sonication is a highly effective method. It uses ultrasonic waves to break apart aggregates and facilitate the dissolution process.[4][8] For best results, sonicate the sample in short bursts in an ice bath to prevent overheating and potential peptide degradation.[4][6]
In-Depth Troubleshooting Guide
This section provides a more detailed, systematic approach for tackling persistent solubility issues.
Q1: I'm facing a new Boc-azetidine peptide. What is the foundational strategy for solubilization?
A systematic approach is crucial to avoid wasting valuable material. The first step is always a small-scale solubility test.
Causality: Peptides exhibit vastly different solubilities based on their sequence and modifications.[8] Assuming a universal solvent will work is inefficient. A small-scale test allows you to screen multiple conditions on a microgram scale before committing your bulk sample.
Recommended Action:
-
Aliquot: Take a small, pre-weighed aliquot of your lyophilized peptide (e.g., 1 mg).[4]
-
Centrifuge: Before opening, spin down the vial (e.g., 10,000 x g for 5 minutes) to ensure all powder is at the bottom.[4]
-
Systematic Solvent Testing: Follow a logical progression from the most benign to the most aggressive solvents. This workflow is detailed in the diagram below.
Caption: Decision workflow for peptide solubilization.
Q2: My peptide is neutral or highly hydrophobic. How do I select and use an organic co-solvent system effectively?
When pH manipulation is ineffective, organic co-solvents are the primary tool. The strategy is to dissolve the peptide in a pure organic solvent where it is highly soluble and then carefully dilute this stock into the aqueous phase.
Causality: The Boc group and hydrophobic side chains cause peptides to self-associate via non-polar interactions in water.[1] Organic solvents disrupt these interactions. Highly polar, aprotic solvents like DMSO and DMF are particularly effective because they can solvate the peptide backbone and break up the hydrogen-bonded aggregates that contribute to insolubility.[7][11]
Recommended Action & Data:
-
Primary Choice: Start with DMSO. It is generally the most effective and has low toxicity in many biological assays at low concentrations (<1%).[8]
-
Alternative Solvents: If DMSO interferes with your experiment (e.g., it can oxidize peptides containing Cys or Met residues), consider the alternatives in the table below.[4][12]
-
Procedure: Dissolve the peptide fully in the minimum volume of the chosen organic solvent. This creates a concentrated stock. Then, add this stock slowly and dropwise to your stirring aqueous buffer.[10] If the solution turns cloudy, you have exceeded the solubility limit.[6]
Table 1: Common Organic Solvents for Peptide Solubilization
| Solvent | Abbreviation | Properties & Use Cases | Cautions |
| Dimethyl sulfoxide | DMSO | Primary choice. Highly polar, excellent for breaking aggregates. Generally biocompatible at <1%.[4] | Can oxidize Cys/Met residues. Can be difficult to remove by lyophilization.[12] |
| N,N-Dimethylformamide | DMF | Good alternative to DMSO. Often used in peptide synthesis.[7] | More toxic than DMSO. Can contain amine impurities that may react with the peptide.[7][12] |
| N-Methyl-2-pyrrolidone | NMP | Stronger solvent than DMF or DMSO. Good for very difficult sequences.[7] | Higher toxicity and boiling point. |
| Acetonitrile | ACN | Less polar than DMSO/DMF. Useful for RP-HPLC purification and can be used for solubilization.[4] | Can be less effective for highly aggregated peptides. |
| Trifluoroethanol | TFE | A fluorinated alcohol that is excellent at disrupting secondary structures (β-sheets).[13][14] | Can alter peptide conformation. More volatile and expensive. |
| Hexafluoroisopropanol | HFIP | Even more potent than TFE for dissolving highly aggregated, sparingly soluble peptides.[13][14] | Can be aggressive and may interfere with biological assays. Use as a last resort. |
Q3: My peptide has a net charge. How can pH adjustment improve its solubility?
For peptides with a significant number of acidic or basic residues, pH is a powerful tool.
Causality: A peptide's solubility in aqueous solution is lowest at its isoelectric point (pI), where its net charge is zero, maximizing intermolecular aggregation.[1] By adjusting the pH of the solvent away from the pI, you increase the peptide's net charge. This enhances electrostatic repulsion between peptide molecules, disrupting aggregation and favoring interaction with polar water molecules.[1]
Recommended Action:
-
Calculate Net Charge: Determine the net charge of your peptide at neutral pH (pH 7).
-
Assign +1 for each basic residue (Arg, Lys, His) and the N-terminus.
-
Assign -1 for each acidic residue (Asp, Glu) and the C-terminus.
-
-
Basic Peptides (Net Charge > 0): Dissolve in a slightly acidic solution. Start with 10% acetic acid. If that fails, a very small amount of 0.1% trifluoroacetic acid (TFA) can be used.[4][10]
-
Acidic Peptides (Net Charge < 0): Dissolve in a slightly basic solution. Start with 10% ammonium hydroxide (NH₄OH) or ammonium bicarbonate.[4] Avoid basic solutions if your peptide contains Cys, as it can promote oxidation.[10]
Caption: Effect of pH on peptide aggregation.
Q4: What if standard methods fail and I suspect strong aggregation?
For extremely recalcitrant peptides, more disruptive methods may be necessary, but these should be considered a last resort as they can interfere with biological assays and potentially alter the peptide's structure.
Causality: Strong, ordered aggregation, often through the formation of intermolecular β-sheets, can render a peptide insoluble even in strong organic solvents.[1] To break these structures, chaotropic agents or denaturants are required. These molecules disrupt the hydrogen-bonding network of water and interfere with hydrophobic interactions, forcing the peptide chains apart.[4][5]
Recommended Action (Use with Caution):
-
Chaotropic Salts: Solutions of guanidinium hydrochloride (6 M GdnHCl) or urea (6-8 M) can be used to dissolve highly aggregated peptides.[4][6]
-
Important Caveat: These agents will denature your peptide and must be removed or diluted to very low concentrations before any biological application, which can be challenging and may lead to re-aggregation.
Key Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Preparation: Centrifuge the vial of lyophilized peptide to pellet the powder.[4] Allow it to warm to room temperature before opening.
-
Aliquotting: Prepare several small, labeled microfuge tubes. Add a small, known amount of peptide to each (e.g., 0.1-0.5 mg).
-
Solvent Addition: Add a calculated volume of the first test solvent (e.g., sterile water) to achieve a high stock concentration (e.g., 10 mg/mL).
-
Dissolution Aids: Vortex the tube. If the peptide is not dissolved, sonicate in an ice-water bath for 3 x 10-second bursts.[4]
-
Observation: Check for a clear, particle-free solution. If cloudy or if particles are visible, the peptide is not soluble in this solvent at this concentration.[4]
-
Progression: If insoluble, move to the next solvent in the logical workflow (e.g., 10% acetic acid for a basic peptide, or DMSO for a hydrophobic one). Document the results for each condition.
Protocol 2: Co-Solvent Solubilization for Aqueous Buffers
-
Stock Solution: Add a minimal volume of the chosen pure organic solvent (e.g., DMSO) to your entire peptide sample to create a high-concentration stock solution (e.g., 20-50 mg/mL). Ensure it is fully dissolved, using sonication if necessary.
-
Buffer Preparation: Place the desired final volume of your aqueous buffer in a clean tube on a magnetic stirrer or vortex mixer set to a moderate speed.
-
Slow Addition: Using a pipette, add the concentrated peptide stock solution very slowly (drop-by-drop) into the vortex of the stirring buffer.[10]
-
Monitor: Continuously observe the solution. If it remains clear, the peptide is soluble. If it becomes cloudy or a precipitate forms, you have exceeded its solubility limit.
-
Centrifugation: After preparation, always centrifuge the final solution (e.g., 10,000 x g for 10 minutes) and use the supernatant for your experiment. This removes any micro-aggregates that may not be visible.[8][10]
References
- Vertex AI Search. (n.d.). Peptide Solubilization.
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
- Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
- Bachem. (2021, July 23). Peptide solubility.
- Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics.
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Hojo, K., et al. (n.d.). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
- Benchchem. (n.d.). Troubleshooting SFFLRN peptide solubility issues.
- ResearchGate. (n.d.). Powerful solvent systems useful for sparingly-soluble peptides in solution.
- Biology Stack Exchange. (2024, January 7). What can I do if a peptide won't go in solution in a biological assay?
- Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
- SlideShare. (2016, November 13). T boc fmoc protocols in peptide synthesis.
- AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- PubMed. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- PubMed. (2024, May 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- BOC Sciences. (n.d.). BOC-amino acids.
- Thermo Fisher Scientific. (n.d.). Peptide synthesis: chemical essentials for standard and greener investigations.
- PubMed. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline.
Sources
- 1. biosynth.com [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. jpt.com [jpt.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for 1-Tert-butyl-2-azetidinecarboxylic Acid
Welcome to the technical support guide for the analysis of 1-Tert-butyl-2-azetidinecarboxylic acid. This resource is designed for researchers, analytical chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the detection and quantification of impurities. Our goal is to provide not just solutions, but a deeper understanding of the principles behind them, ensuring robust and reliable analytical outcomes.
The control of impurities is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies worldwide.[1][2] Analytical method validation ensures that the data generated is reliable, repeatable, and fit for its intended purpose, whether for stability studies, impurity profiling, or routine quality control.[3][4] This guide focuses on the practical application of key analytical techniques to ensure the quality and safety of your active pharmaceutical ingredient (API).
Section 1: High-Performance Liquid Chromatography (HPLC) — The Primary Analytical Tool
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing non-volatile organic impurities in pharmaceutical compounds like 1-Tert-butyl-2-azetidinecarboxylic acid.[1][5] Its versatility in separation modes and detection makes it ideal for resolving the API from process-related impurities and degradation products.
Frequently Asked Questions (FAQs) for HPLC Method Development
Q1: What is the best starting point for column selection?
A1: For a moderately polar compound like 1-Tert-butyl-2-azetidinecarboxylic acid, a reversed-phase C18 (L1 packing) column is the universal starting point. A standard dimension of 150 mm x 4.6 mm with a 3.5 or 5 µm particle size provides a good balance of efficiency and backpressure.[6] Since the analyte is a chiral carboxylic acid, if you need to separate enantiomeric impurities, a specialized chiral stationary phase (CSP) is required. Derivatized cellulose and amylose columns offer broad selectivity for chiral separations and are excellent candidates for initial screening.[7]
Q2: How do I choose an appropriate mobile phase and pH?
A2: A typical starting mobile phase for a reversed-phase separation is a gradient of acetonitrile (ACN) or methanol and water. Crucially, for an acidic analyte, the mobile phase pH must be controlled to ensure consistent retention and good peak shape. Adding an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic phases is standard practice.[8] This suppresses the ionization of the carboxylic acid group, minimizing peak tailing caused by secondary interactions with the stationary phase. A pH of around 2.5-3.0 is a good target.
Q3: What UV detection wavelength should I use?
A3: 1-Tert-butyl-2-azetidinecarboxylic acid lacks a strong chromophore. The carboxylic acid group provides some UV absorbance at low wavelengths (~210 nm). While detection at 210 nm offers sensitivity, it is also prone to baseline noise and interference from mobile phase impurities. If your impurities possess chromophores, a higher wavelength might be more selective. It is always recommended to run a UV scan of the main compound and known impurities using a diode-array detector (DAD) to determine the optimal wavelength for detection.
HPLC Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of 1-Tert-butyl-2-azetidinecarboxylic acid.
Problem: My main peak is tailing severely.
-
Is the sample concentration too high, causing column overload?
-
Action: Prepare 1:10 and 1:100 dilutions of your sample and reinject. If the peak asymmetry improves significantly, you were overloading the column.[8]
-
-
Is the mobile phase pH appropriate for an acidic compound?
-
Action: Ensure the pH of your mobile phase is at least 1-2 units below the pKa of the carboxylic acid group. For most carboxylic acids, a pH between 2.5 and 3.5 is effective. Using a modifier like 0.1% TFA or formic acid is critical to keep the analyte in its protonated form.[8]
-
-
Is the column contaminated or degraded?
-
Action: Disconnect the column from the detector and flush it with a strong solvent (like 100% ACN or isopropanol). If the problem persists, the column may be permanently damaged, or the inlet frit could be clogged. Consider replacing the column or the frit.[9]
-
Problem: I can't resolve a known impurity from the main API peak.
-
Can the mobile phase be optimized?
-
Action: If using an isocratic method, try adjusting the percentage of the organic modifier in small increments (e.g., ±2%). If using a gradient, make the gradient shallower (i.e., increase the gradient time over the same organic range) to improve separation.[6]
-
-
Would a different organic solvent help?
-
Action: The selectivity of the separation can be altered by changing the organic modifier. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol often provides different selectivity for polar compounds.
-
-
Is the column temperature optimized?
Problem: My retention times are drifting between injections.
-
Is the HPLC system properly equilibrated?
-
Action: Before starting a sequence, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes. For a 150 x 4.6 mm column at 1 mL/min, this is about 20-30 minutes.
-
-
Is the mobile phase prepared consistently?
-
Action: Inconsistent mobile phase preparation is a common cause of retention time drift. Prepare fresh mobile phase daily using high-purity (HPLC-grade) solvents. If using an online mixer, ensure the proportioning valves are working correctly. You can test this by pre-mixing the mobile phase manually and running it from a single reservoir.[9][10]
-
-
Is the column temperature stable?
-
Action: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant shifts in retention, especially for sensitive methods.[9]
-
Visual Workflow: HPLC Troubleshooting
The following diagram outlines a logical workflow for diagnosing common HPLC issues.
Caption: A decision-tree for troubleshooting common HPLC problems.
Section 2: Complementary and Confirmatory Techniques
While HPLC is the primary tool, other techniques are essential for a comprehensive impurity profile.
Gas Chromatography (GC) for Volatile Impurities
Q: When should I use GC instead of HPLC?
A: GC is the method of choice for analyzing volatile and semi-volatile impurities, most commonly residual solvents from the manufacturing process. It is not suitable for non-volatile compounds like the API itself or most degradation products.
Q: My carboxylic acid analyte gives a terrible peak shape in GC. What can I do?
A: Direct analysis of carboxylic acids by GC is notoriously difficult due to their polarity and tendency to adsorb onto the column, leading to severe peak tailing.[11] The solution is derivatization , which converts the polar carboxylic acid into a more volatile and less polar ester. Silylation (e.g., using BSTFA) or methylation are common derivatization strategies that dramatically improve chromatography.[11][12]
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Q: I have an unknown peak in my HPLC chromatogram. How can I identify it?
A: The most powerful technique for identifying unknown impurities is hyphenation, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peak, which provides its molecular weight. Further fragmentation in the mass spectrometer (MS/MS) yields a pattern that acts as a "fingerprint," allowing you to deduce the structure.[13][14]
Q: When is NMR spectroscopy necessary?
A: NMR is the gold standard for unambiguous structure elucidation.[13] While LC-MS provides strong evidence for a structure, NMR provides definitive confirmation by showing the connectivity of atoms within the molecule. For regulatory submissions, isolating a significant unknown impurity (via preparative HPLC) and characterizing it by NMR (¹H, ¹³C, and 2D-NMR) is often required.[14][15] The tert-butyl group on your molecule provides a very sharp and intense signal in ¹H NMR, which can be a useful probe.[16]
Section 3: Method Validation and Data Integrity
Developing a method is only the first step. To ensure your results are reliable, the method must be validated according to regulatory guidelines such as those from the International Conference on Harmonisation (ICH).[3][17]
Q: What are the essential parameters for validating an impurity quantification method?
A: According to ICH Q2(R1) guidelines, a quantitative impurity method must be validated for several key performance characteristics.[17][18] These parameters provide documented evidence that the method is suitable for its intended purpose.[4]
Table 1: Key Validation Parameters for Impurity Methods
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.[18][19] | Peak purity of the analyte is >990 (via DAD); baseline resolution between adjacent peaks. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy.[18] | Signal-to-Noise ratio of ~10:1; acceptable precision (e.g., RSD <10%). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[18] | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery experiments.[17] | Recovery of 80-120% of the spiked amount over the specified range. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18] | Repeatability (intra-day) and Intermediate Precision (inter-day/analyst) RSD ≤ 5-15% depending on concentration. |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.[17] | From the LOQ to 120% of the specification limit for the impurity.[19] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Retention times and resolution remain within system suitability limits when parameters (e.g., pH, flow rate) are slightly varied. |
Section 4: Sample Protocol: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for a robust, self-validating method for impurity profiling. A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of stability.[20]
Experimental Protocol
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[6]
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax, Waters XBridge).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 210 nm (or optimal wavelength determined by UV scan).
-
Gradient Program:
Time (min) %B 0.0 5 20.0 80 22.0 80 22.1 5 | 27.0 | 5 |
-
-
Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Stock Solution: Accurately weigh and dissolve the sample in diluent to a concentration of 1.0 mg/mL.
-
Working Solution: Dilute the stock solution with diluent to a final concentration of approximately 0.1 mg/mL.
-
-
System Suitability Test (SST):
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis.[18] This is the self-validating component of the protocol.
-
Procedure: Make five replicate injections of a standard solution.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Theoretical Plates (N): > 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
-
References
- Validation of Impurity Methods, Part II. (2014).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- Analytical method validation: A brief review.
- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. (2025).
- Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. ResearchGate. (2018).
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. (2025).
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (2025).
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. (2021).
- 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(174346-82-8) 1H NMR spectrum. ChemicalBook.
- 1-N-Boc-3-Azetidinecarboxylic acid(142253-55-2) 1H NMR spectrum. ChemicalBook.
- Pharmaceutical impurity profiling Application guide. Sigma-Aldrich.
- Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
- Acids: Derivatization for GC Analysis.
- Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method. BrJAC. (2025).
- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. NIH.
- LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. MDPI. (2021).
- Impurity Profiling: A Case Study of Ezetimibe. ResearchGate. (2025).
Sources
- 1. soeagra.com [soeagra.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. particle.dk [particle.dk]
- 4. wjarr.com [wjarr.com]
- 5. 內容不提供 [sigmaaldrich.com]
- 6. brjac.com.br [brjac.com.br]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. gcms.cz [gcms.cz]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijrrjournal.com [ijrrjournal.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. scielo.br [scielo.br]
- 20. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Activity of Azetidine-Containing Compounds
Introduction: The Rise of the Strained Ring
In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a powerhouse scaffold.[1][2] This four-membered, nitrogen-containing heterocycle is far more than a simple building block; its inherent ring strain and constrained geometry provide a unique three-dimensionality that medicinal chemists leverage to achieve remarkable improvements in drug candidates.[1][2][3] Unlike more flexible or larger saturated heterocycles, the azetidine motif can confer enhanced metabolic stability, improve aqueous solubility, and provide novel exit vectors for fine-tuning ligand-target interactions.[1][2] The successful incorporation of this scaffold into FDA-approved drugs like baricitinib (for rheumatoid arthritis) and cobimetinib (for melanoma) stands as a testament to its therapeutic potential.[1][2]
However, the journey from a novel azetidine-containing molecule to a validated bioactive compound is a rigorous one. It demands a systematic, multi-tiered approach to biological validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the performance of their azetidine compounds, compare them against relevant alternatives, and generate the robust experimental data necessary for project advancement. We will move beyond mere protocols, delving into the causality behind experimental choices to build a self-validating and scientifically sound narrative for your compound.
Chapter 1: The Strategic Rationale for Azetidine
The decision to incorporate an azetidine ring is a strategic one, driven by its distinct physicochemical properties.[1][2] Its sp³-rich character and conformational rigidity can help a molecule better occupy a protein's binding pocket, potentially increasing potency and selectivity.[1][2] Furthermore, it often serves as a bioisostere for less stable or less soluble groups, acting as a key tool in overcoming common drug development hurdles. Understanding these foundational principles is critical, as they inform the hypotheses we aim to test in our biological validation workflow.
Chapter 2: A Multi-Tiered Workflow for Biological Validation
A logical, tiered approach is essential to efficiently validate a compound's activity while conserving resources. We begin with broad, high-throughput assays to confirm primary activity and triage compounds, followed by more complex, lower-throughput assays to build a comprehensive profile of the most promising candidates.
Caption: A multi-tiered workflow for compound validation.
Chapter 3: Tier 1 - Primary Screening: Does the Compound Work?
The initial goal is to confirm two fundamental points: does the compound interact with its intended molecular target, and does this interaction translate into a measurable effect in a cellular context?
Biochemical Assays: Confirming Target Engagement
The first step is to measure the direct interaction between your compound and its purified target (e.g., an enzyme or receptor). The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying an inhibitor's potency.[4][5]
Featured Protocol: Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a generic fluorescence-based assay to determine the IC50 value of a test compound against a specific kinase.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Solution: Dilute the purified kinase to a working concentration (e.g., 2X the final desired concentration) in assay buffer.
-
Substrate/ATP Solution: Prepare a solution containing the kinase-specific peptide substrate and ATP at their Km concentrations (or a fixed concentration, e.g., 10 µM) in assay buffer.
-
Test Compound: Prepare a serial dilution of the azetidine-containing compound in 100% DMSO, typically starting at 1 mM. Then, dilute this series into the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the serially diluted compound to the appropriate wells. For control wells, add 2.5 µL of buffer with DMSO (0% inhibition) and 2.5 µL of a known potent inhibitor (100% inhibition).
-
Add 2.5 µL of the 2X enzyme solution to all wells except the negative control.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the substrate/ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal according to the kit manufacturer's instructions (e.g., by adding a detection reagent that measures the amount of phosphorylated substrate).
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.[4]
-
Cell-Based Assays: Assessing Cellular Effects
A potent compound in a biochemical assay must also demonstrate activity in a cellular environment. Cell viability and cytotoxicity assays are fundamental tools for this evaluation.[6][7] They measure the overall health of cells following treatment.
Featured Protocol: Cell Viability (MTT) Assay
This protocol details how to measure the metabolic activity of cells as an indicator of viability.[8]
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to logarithmic growth phase.
-
Trypsinize, count, and seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of your azetidine compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration to determine the half-maximal effective concentration (EC50) or growth inhibitory concentration (GI50).
-
Comparative Analysis: Azetidine vs. Alternatives
To validate the strategic choice of the azetidine scaffold, it is crucial to compare its performance against logical alternatives, such as a more flexible pyrrolidine analog or a non-heterocyclic cyclobutane analog.
| Compound ID | Scaffold | Target IC50 (nM) | Cell Viability EC50 (µM) |
| AZE-1 | Azetidine | 15 | 0.5 |
| PYR-1 | Pyrrolidine | 45 | 2.1 |
| CYB-1 | Cyclobutane | 120 | 8.5 |
| Caption: Hypothetical primary screening data comparing an azetidine compound (AZE-1) with pyrrolidine (PYR-1) and cyclobutane (CYB-1) analogs. |
Expertise & Experience: The data above illustrates a common scenario. The rigid azetidine scaffold in AZE-1 may provide an optimal vector for binding, leading to superior target potency (lower IC50). This improved target engagement, combined with favorable physicochemical properties imparted by the azetidine ring, results in significantly better cellular activity (lower EC50).
Chapter 4: Tier 2 - Secondary Assays: Specificity and Mechanism
Once a compound shows promising primary activity, we must investigate its selectivity and confirm its mechanism of action within the cell.
Selectivity Profiling
A good drug candidate should be selective for its intended target to minimize off-target side effects. This is tested by screening the compound against a panel of related proteins (e.g., a kinase panel).
| Compound ID | Target Kinase IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity Ratio (A/Target) |
| AZE-1 | 15 | 1,500 | >10,000 | 100x |
| PYR-1 | 45 | 450 | 2,250 | 10x |
| Caption: Hypothetical selectivity data. AZE-1 shows a 100-fold selectivity for the target kinase over Off-Target Kinase A, a significant improvement over its pyrrolidine counterpart. |
Confirming Mechanism of Action (MoA)
We must verify that the observed cellular effect is a direct result of the compound hitting its intended target. A Western blot measuring the phosphorylation of a downstream substrate is a classic method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. courses.edx.org [courses.edx.org]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of Protecting Groups for Azetidine-2-Carboxylic Acid: A Guide for Researchers
In the landscape of peptidomimetics and drug discovery, the conformationally constrained, non-proteinogenic amino acid azetidine-2-carboxylic acid serves as a valuable proline analogue.[1][2] Its incorporation into peptide chains can induce unique structural motifs and enhance biological activity. However, the successful application of this building block is critically dependent on the strategic selection of protecting groups for its secondary amine. The inherent ring strain of the azetidine moiety introduces unique challenges and considerations in both the protection and deprotection steps.
This guide provides a comprehensive comparative analysis of the three most commonly employed N-protecting groups for azetidine-2-carboxylic acid: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative summary to aid researchers in making informed decisions for their synthetic strategies.
The Critical Choice: Understanding the Landscape of Amine Protection
The selection of a protecting group is a pivotal decision in any multi-step synthesis, dictating the overall synthetic strategy.[3] An ideal protecting group should be introduced in high yield, be stable to a range of reaction conditions, and be removed selectively in high yield without affecting other functional groups.[3] This concept of "orthogonality," where one protecting group can be removed without affecting another, is a cornerstone of modern peptide synthesis.[3]
The primary distinction between Boc, Cbz, and Fmoc lies in their lability:
-
Boc: Acid-labile
-
Cbz: Removable by hydrogenolysis
-
Fmoc: Base-labile
This fundamental difference in their deprotection chemistry forms the basis of their orthogonal application in complex synthetic schemes.
The Contenders: A Head-to-Head Comparison
tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its clean, acid-catalyzed deprotection.
Key Characteristics:
-
Stability: The Boc group is stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation.[][5] This robustness makes it compatible with a variety of synthetic transformations.
-
Deprotection: Cleavage is typically achieved with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[] The mechanism involves the formation of a stable tert-butyl cation.[6]
-
Orthogonality: It is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[]
Considerations for Azetidine-2-Carboxylic Acid:
The successful use of Boc protection on the sterically hindered and strained azetidine ring is well-documented.[7][8] The protected compound, Boc-Aze-OH, is a stable, crystalline solid that is commercially available. Deprotection with strong acids like TFA proceeds efficiently without evidence of ring-opening, a significant concern with four-membered rings.[7]
Experimental Data Snapshot:
| Parameter | Observation | Citation |
| Protection Yield | High | [8] |
| Deprotection Condition | 50% TFA in CH₂Cl₂ or 4M HCl in dioxane | [] |
| Deprotection Yield | Quantitative | [8] |
| Key Advantage | Robust, well-established, orthogonal to Fmoc and Cbz | [3][] |
| Potential Side Reaction | Alkylation of sensitive residues by the tert-butyl cation | [9] |
Carboxybenzyl (Cbz or Z) Group
Introduced by Bergmann and Zervas, the Cbz group was the first widely used N-protecting group in peptide synthesis and remains a valuable tool, particularly in solution-phase synthesis.[10]
Key Characteristics:
-
Stability: The Cbz group is stable to both acidic and basic conditions, offering a high degree of reliability.[9]
-
Deprotection: The most common and mildest method for Cbz removal is catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which proceeds under neutral conditions.[9][10] It can also be cleaved by strong acids, such as HBr in acetic acid.[11][12]
-
Orthogonality: It is orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[9]
Considerations for Azetidine-2-Carboxylic Acid:
The Cbz group has been successfully employed for the protection of azetidine-2-carboxylic acid.[13][14] Its stability to a broad range of conditions makes it a reliable choice. The primary deprotection method, hydrogenolysis, is mild and avoids the strongly acidic or basic conditions that could potentially compromise the strained azetidine ring. In the context of synthesizing azetidine-containing macrocycles, the Cbz group has been shown to be cleanly removed without degradation of the four-membered ring.[7]
Experimental Data Snapshot:
| Parameter | Observation | Citation |
| Protection Yield | Good to excellent | [10] |
| Deprotection Condition | H₂, Pd/C in a protic solvent (e.g., MeOH, EtOH) | [10] |
| Deprotection Yield | High | [10] |
| Key Advantage | Mild, neutral deprotection; stable to acid and base | [9] |
| Potential Limitation | Incompatible with other reducible functional groups (e.g., alkenes, alkynes) | [9] |
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS) due to its mild, base-labile deprotection conditions.[3]
Key Characteristics:
-
Stability: The Fmoc group is stable to acidic conditions, making it orthogonal to Boc and other acid-labile side-chain protecting groups.[]
-
Deprotection: It is readily cleaved by weak bases, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[16] The deprotection mechanism is a β-elimination.
-
Orthogonality: It is orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[3]
Considerations for Azetidine-2-Carboxylic Acid:
Fmoc-Aze-OH is a widely used building block in SPPS.[17] The mild, basic deprotection conditions are generally well-tolerated by the azetidine ring. However, care must be taken to avoid prolonged exposure to strong bases, which could potentially lead to side reactions. The purification of Fmoc-protected amino acids is a critical step to ensure high-quality peptides.[3]
Experimental Data Snapshot:
| Parameter | Observation | Citation |
| Protection Yield | High | [17] |
| Deprotection Condition | 20% Piperidine in DMF | [16] |
| Deprotection Yield | High, rapid | [16] |
| Key Advantage | Mild, base-labile deprotection; ideal for SPPS | [3][] |
| Potential Side Reaction | Formation of dibenzofulvene adducts if not properly scavenged | [16] |
Visualizing the Synthetic Strategy
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tdcommons.org [tdcommons.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Advantage: A Comparative Guide to the Efficacy of Novel STAT3 Inhibitors Derived from 1-Tert-butyl-2-azetidinecarboxylic Acid
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides an in-depth evaluation of a promising class of inhibitors derived from the versatile scaffold, 1-Tert-butyl-2-azetidinecarboxylic acid. We will focus on their efficacy against a critical oncogenic target, Signal Transducer and Activator of Transcription 3 (STAT3), and objectively compare their performance against preceding alternatives, supported by experimental data and detailed protocols.
The Rationale: Why Azetidine-2-Carboxamides for STAT3 Inhibition?
The development of small-molecule inhibitors for challenging targets like transcription factors often involves the optimization of existing scaffolds. Our journey into azetidine-based inhibitors began with the evaluation of proline-based predecessors. While proline provides a rigid five-membered ring structure, the inherent ring strain and unique conformational constraints of the four-membered azetidine ring presented a compelling hypothesis for enhancing binding affinity and potency.
The switch from an (R)-proline-amide to an (R)-azetidine-2-carboxamide core in our STAT3 inhibitor series resulted in a significant leap in potency. For instance, transitioning from a proline-based inhibitor (EMSA IC₅₀ of 2.4 µM) to its direct azetidine-2-carboxamide analogue, 5a , boosted the in vitro potency by over four-fold, achieving an IC₅₀ of 0.52 µM in inhibiting STAT3 DNA-binding activity[1][2]. This enhancement underscores the strategic advantage of the azetidine scaffold in presenting key pharmacophoric elements in a more favorable orientation for interaction with the target protein. The tert-butyl protecting group on the starting material, 1-Tert-butyl-2-azetidinecarboxylic acid, is a common and practical choice in multi-step synthesis, allowing for controlled amide bond formation before its removal in later stages.
The following diagram illustrates the structural evolution from a proline-based to a more potent azetidine-based STAT3 inhibitor.
Caption: Structural evolution from proline to azetidine scaffold.
Comparative Efficacy Analysis: Azetidine vs. Proline Scaffolds
The superior efficacy of the (R)-azetidine-2-carboxamide scaffold is not an isolated finding. A systematic structure-activity relationship (SAR) exploration has consistently demonstrated its advantages over the proline-based series. The data below summarizes the inhibitory potency of several azetidine-derived compounds against STAT3 DNA-binding activity, as determined by Electrophoretic Mobility Shift Assay (EMSA).
| Compound | Scaffold Type | Modifications | STAT3 EMSA IC₅₀ (µM) | Reference |
| 3 | Proline | N/A | 2.4 | [2] |
| 5a | (R)-Azetidine | Salicylic Acid Moiety | 0.52 - 0.55 | [1][2] |
| 5b | (S)-Azetidine | Salicylic Acid Moiety | 2.22 | [1][2] |
| 5o | (R)-Azetidine | Benzoic Acid Moiety | 0.38 | [1][2] |
| 8i | (R)-Azetidine | Heterocyclic Moiety | 0.34 | [1][2] |
| H172 (9f) | (R)-Azetidine | Optimized Moiety | 0.38 - 0.98 | [3][4] |
| H182 | (R)-Azetidine | Optimized Moiety | 0.38 - 0.98 | [3][4] |
This data clearly illustrates two critical points:
-
Scaffold Superiority : The azetidine-based compounds consistently exhibit sub-micromolar to low micromolar IC₅₀ values, a significant improvement over the parent proline-based inhibitor.
-
Stereoselectivity : The inhibitory activity is stereospecific, with the (R)-enantiomer (5a ) being substantially more potent than the (S)-enantiomer (5b ), highlighting a specific and well-defined binding interaction with STAT3[1][2].
Furthermore, these azetidine-based inhibitors have demonstrated high selectivity for STAT3 over other STAT family members, such as STAT1 and STAT5, with IC₅₀ values greater than 15.8 µM for these off-target proteins[4][5].
Mechanism of Action: Inhibition of STAT3 DNA-Binding
The primary mechanism by which these azetidine-carboxamides exert their effect is by directly binding to STAT3 and inhibiting its ability to bind to DNA. This prevents the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis, such as c-Myc, Bcl-2, and VEGF[1][2].
The following workflow outlines the mechanism of STAT3 inhibition.
Caption: Mechanism of STAT3 signaling and its inhibition.
Further studies have suggested that some of these potent azetidine derivatives may act as irreversible inhibitors by forming covalent bonds with cysteine residues on the STAT3 protein, specifically Cys426 and Cys468, which is supported by mass spectrometry and site-directed mutagenesis experiments[5].
Experimental Protocols
To facilitate the evaluation of novel inhibitors based on the 1-Tert-butyl-2-azetidinecarboxylic acid scaffold, we provide a detailed, self-validating protocol for an Electrophoretic Mobility Shift Assay (EMSA), a cornerstone technique for assessing STAT3 DNA-binding inhibition[1][2][3].
Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition
1. Preparation of Nuclear Extracts:
-
Culture human breast cancer cells (e.g., MDA-MB-468 or MDA-MB-231) or NIH3T3/v-Src fibroblasts, which harbor constitutively active STAT3[1][6].
-
Treat cells with the test compound (dissolved in DMSO) at various concentrations (e.g., 0.1 to 10 µM) for a specified duration (e.g., 1-3 hours). Include a DMSO-only vehicle control.
-
Harvest the cells and prepare nuclear extracts using a commercial kit or a standard laboratory protocol.
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
2. Radiolabeling of DNA Probe:
-
Use a high-affinity sis-inducible element (hSIE) probe (from the c-fos promoter) that specifically binds to active STAT3[1][3].
-
End-label the double-stranded hSIE oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the radiolabeled probe to remove unincorporated nucleotides.
3. Binding Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
10-15 µg of nuclear extract.
-
Increasing concentrations of the azetidine inhibitor or DMSO vehicle control.
-
-
Pre-incubate the mixture for 30 minutes at room temperature to allow the inhibitor to bind to STAT3[1][2][3].
-
Add the ³²P-labeled hSIE probe to the reaction mixture.
-
Incubate for an additional 20-30 minutes at room temperature to allow for STAT3-DNA binding.
4. Electrophoresis and Visualization:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel until the free probe has migrated a sufficient distance.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Visualize the bands corresponding to the STAT3:DNA complexes.
5. Data Analysis:
-
Quantify the intensity of the STAT3:DNA complex bands using densitometry software (e.g., ImageJ)[2].
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
The following diagram outlines the experimental workflow for the EMSA protocol.
Caption: EMSA experimental workflow.
Conclusion and Future Directions
The strategic replacement of a proline scaffold with a 1-Tert-butyl-2-azetidinecarboxylic acid-derived core represents a significant advancement in the development of potent and selective STAT3 inhibitors. The enhanced potency, coupled with high selectivity and a well-defined mechanism of action, positions these compounds as highly promising candidates for further preclinical and clinical development in oncology. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon this exciting class of enzyme inhibitors. Future work should focus on optimizing the pharmacokinetic properties of these azetidine-based inhibitors to translate their in vitro potency into in vivo efficacy.
References
-
Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]
-
Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. National Institutes of Health. [Link]
-
Request PDF. (2025). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]
-
Clader, J. W., et al. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of Medicinal Chemistry. [Link]
-
Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. [Link]
-
PubChem. (n.d.). (S)-2-Azetidinecarboxylic acid. [Link]
-
Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship.org. [Link]
-
PubMed Central. (n.d.). Protease inhibitors and their peptidomimetic derivatives as potential drugs. [Link]
-
MDPI. (n.d.). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. [Link]
Sources
- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]
- 6. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Azetidine-Containing Drug Candidates
Introduction: The Rise of the Strained Ring in Modern Drug Design
In the landscape of medicinal chemistry, the strategic incorporation of small, strained rings has become a cornerstone of modern drug design. Among these, the azetidine moiety, a four-membered saturated nitrogen heterocycle, has gained significant traction.[1][2] Its unique structural and physicochemical properties—such as high sp³-character, conformational rigidity, and its role as a versatile bioisostere—often impart favorable characteristics to drug candidates.[3] Notably, the inclusion of an azetidine ring has been linked to enhanced metabolic stability, improved solubility, and better pharmacokinetic profiles.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature this scaffold, underscoring its therapeutic relevance.[1]
However, the inherent ring strain that confers these advantages also introduces unique metabolic pathways that can represent a potential liability.[4] For researchers in drug development, a thorough and nuanced understanding of how to assess the metabolic stability of azetidine-containing compounds is not just beneficial—it is critical for success. This guide provides an in-depth comparison of metabolic pathways, details robust experimental protocols, and presents field-proven insights to empower scientists to make informed decisions in their discovery programs.
Pillar 1: Understanding the Metabolic Fate of the Azetidine Ring
The metabolic stability of a drug is its susceptibility to biotransformation by metabolic enzymes, which ultimately dictates its half-life and clearance.[5] For azetidine-containing molecules, two primary classes of metabolic pathways must be considered: the common oxidative pathways mediated by Cytochrome P450 enzymes and less common, but critical, conjugation pathways.
Cytochrome P450 (CYP)-Mediated Metabolism: Oxidation and Ring Scission
The CYP superfamily of enzymes, located predominantly in the liver, is responsible for the Phase I metabolism of a vast majority of drugs.[6][7] For saturated nitrogen heterocycles, metabolism often occurs at the carbon atom alpha to the nitrogen. While the azetidine ring can be more resistant to this than its larger counterparts like piperidine, it is not immune.
A key metabolic liability can be CYP-mediated α-carbon oxidation , which can lead to the scission of the azetidine ring. This process forms reactive aldehyde or ketone intermediates.[8] For example, in the development of a series of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors, an azetidine-containing analog demonstrated lower intrinsic clearance than its piperidine predecessor. However, it was found to undergo facile CYP-mediated oxidation next to the ring nitrogen, leading to ring scission and the formation of a reactive aldehyde metabolite.[8] This aldehyde could then be trapped by nucleophiles like glutathione or semicarbazide, indicating the formation of a potentially toxic species. This highlights the necessity of not only measuring the rate of metabolism but also identifying the metabolites formed.
A Non-Classical Pathway: Glutathione S-Transferase (GST)-Mediated Ring Opening
While CYP enzymes are the usual suspects, the high ring-strain energy of azetidines can enable alternative metabolic routes. A significant and unusual pathway is the direct, Glutathione S-Transferase (GST)-catalyzed ring-opening of the azetidine moiety without prior CYP-mediated activation.[3][9]
This was observed in the metabolism of AZD1979, a spiro-azetidine compound.[3] Studies in human hepatocytes revealed a series of glutathione-related metabolites. Crucially, the formation of these conjugates was not prevented by a pan-CYP inhibitor, pointing away from a CYP-driven mechanism. Further investigation confirmed that cytosolic GST enzymes were directly catalyzing the nucleophilic attack of glutathione on a carbon atom of the strained azetidine ring, leading to its opening.[3][9] This pathway represents a significant potential clearance mechanism and a structural alert for medicinal chemists working with highly strained azetidine systems.
Below is a diagram illustrating these two distinct metabolic liabilities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Enantiomeric Purity for 1-Tert-butyl-2-azetidinecarboxylic Acid via Chiral HPLC
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral building blocks like 1-Tert-butyl-2-azetidinecarboxylic acid, a key intermediate in the synthesis of various bioactive compounds, ensuring enantiomeric purity is paramount. This guide provides an in-depth, scientifically grounded comparison of methodologies for validating the enantiomeric purity of this compound, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, present a self-validating protocol, and compare the primary method with viable alternatives, all supported by experimental data and authoritative references.
The Imperative of Enantiomeric Purity
1-Tert-butyl-2-azetidinecarboxylic acid possesses a single stereocenter at the C2 position, giving rise to two enantiomers, (R) and (S). In drug development, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects. Regulatory bodies globally mandate strict control over the enantiomeric composition of chiral drug substances. Therefore, a robust, validated analytical method is not just a quality control requirement but a cornerstone of patient safety and drug efficacy.
Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the enantiomeric separation of a vast array of compounds due to its robustness, reproducibility, and high resolving power. The direct approach, employing a Chiral Stationary Phase (CSP), is the most elegant and widely used strategy.
The Principle of Chiral Recognition on a CSP
The separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times and, consequently, separation. For cyclic amino acid derivatives like our target analyte, polysaccharide-based CSPs are particularly effective.[1][2] These phases, typically derived from cellulose or amylose carbamates, possess helical grooves lined with chiral recognition sites (e.g., carbamate groups) that can interact with the analyte through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Experimental Protocol: Chiral HPLC Method
This protocol is designed as a self-validating system, where the choice of parameters is justified by established chromatographic principles to ensure a robust separation.
Instrumentation:
-
A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Lux® Cellulose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).
-
Rationale: Polysaccharide-based CSPs like amylose tris(3,5-dimethylphenylcarbamate) have demonstrated broad enantioselectivity for a wide range of chiral compounds, including those with carbamate and carboxylic acid functionalities, making them a prime candidate for this analyte.[1]
-
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v).
-
Rationale: A normal-phase mobile system is chosen to maximize chiral recognition interactions on the polysaccharide CSP. n-Hexane serves as the weak solvent, while 2-propanol acts as the polar modifier, modulating retention and selectivity. A small amount of TFA is added to suppress the ionization of the carboxylic acid group, leading to improved peak shape and reproducibility.[3]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Rationale: Temperature is a critical parameter in chiral separations. Operating at a controlled ambient temperature ensures reproducible retention times and selectivity. Lower temperatures can sometimes improve resolution but may also increase analysis time and backpressure.[4]
-
-
Detection: UV at 210 nm.
-
Rationale: The azetidine ring and carboxylic acid group lack a strong chromophore, necessitating detection at a lower UV wavelength for adequate sensitivity.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.
Experimental Workflow Diagram
Sources
A Comparative Guide to the Synthetic Routes of Enantiopure Azetidine-2-Carboxylic Acid
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of the primary synthetic routes to enantiopure azetidine-2-carboxylic acid, a crucial building block in medicinal chemistry. Our focus will be on the practical application, scalability, and efficiency of these methods, supported by experimental data and protocols.
Introduction: The Significance of a Strained Scaffold
Azetidine-2-carboxylic acid, a four-membered, conformationally constrained analog of proline, has garnered significant attention in the pharmaceutical industry. Its incorporation into peptide chains can induce specific secondary structures and enhance resistance to enzymatic degradation. Furthermore, this unique scaffold is a key component in a variety of biologically active molecules. The synthesis of this compound in an enantiomerically pure form is, therefore, a critical task for synthetic chemists. This guide will dissect and compare three prominent strategies for achieving this goal: synthesis from the chiral pool starting material L-aspartic acid, a de novo approach via malonic ester intermediates, and an asymmetric synthesis employing a chiral auxiliary.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a balance between the number of steps, overall yield, scalability, and the cost and availability of starting materials. The following table summarizes these key metrics for the three routes discussed in this guide.
| Metric | Route 1: From L-Aspartic Acid | Route 2: Via Malonic Ester | Route 3: Asymmetric Synthesis (Chiral Auxiliary) |
| Starting Material | L-Aspartic Acid | Dimethyl malonate, (S)-(-)-α-methylbenzylamine | Benzyl bromoacetate, (R)-(+)-α-methylbenzylamine |
| Number of Steps | ~13 (for multigram scale) | 5 | 5-6 |
| Overall Yield | ~49% | 48% | Not explicitly stated as a single value |
| Enantiomeric Excess | High (maintains chirality) | >99.9% | High (diastereomeric separation) |
| Key Features | Scalable, chromatography-free | High enantiopurity, enzymatic resolution | Access to both enantiomers |
| Primary Reference | Takaishi et al. (2018)[1] | Futamura et al. (2005)[2][3][4] | Couty et al. (2005)[5][6][7] |
Route 1: The Chiral Pool Approach - Synthesis from L-Aspartic Acid
This strategy leverages the inherent chirality of L-aspartic acid, a readily available and inexpensive starting material. The key challenge in this approach is the selective functionalization of the two carboxylic acid groups and the formation of the strained four-membered ring. A notable advantage of the presented synthesis is its scalability and avoidance of column chromatography, making it suitable for producing multigram quantities of the target compound.[1]
Conceptual Workflow
The synthesis begins with the protection of the amino and carboxylic acid functionalities of L-aspartic acid. A series of functional group interconversions then sets the stage for the crucial intramolecular cyclization to form the azetidine ring. Finally, deprotection steps yield the desired enantiopure azetidine-2-carboxylic acid.
Caption: Workflow for the synthesis of enantiopure azetidine-2-carboxylic acid from L-aspartic acid.
Mechanistic Insight: The Intramolecular Cyclization
The formation of the azetidine ring is achieved through an intramolecular SN2 reaction. A key step involves the conversion of a primary alcohol to a good leaving group, typically a tosylate or iodide. The deprotonated nitrogen of the protected amino acid then acts as the nucleophile, attacking the carbon bearing the leaving group to form the strained four-membered ring. The success of this step is highly dependent on the choice of base and solvent to favor the intramolecular cyclization over competing intermolecular reactions.
Experimental Protocol: Multigram-Scale Synthesis[1]
A detailed, step-by-step protocol for the multigram-scale synthesis of L-azetidine-2-carboxylic acid from L-aspartic acid can be found in the work by Takaishi et al. The process involves 13 steps with an overall yield of 49% and avoids the need for purification by silica-gel column chromatography.[1]
Route 2: De Novo Synthesis via Malonic Ester Intermediates
This approach builds the azetidine ring from acyclic precursors, with the chirality being introduced through a chiral auxiliary early in the synthesis. This route is highly efficient, proceeding in just five steps with an excellent overall yield and exceptional enantiomeric purity.[2][3][4]
Conceptual Workflow
The synthesis commences with the N-alkylation of a malonic ester with a chiral amine. The resulting intermediate undergoes cyclization with a 1,2-dihaloethane to form the azetidine-2,2-dicarboxylate. A subsequent Krapcho decarboxylation, followed by enzymatic resolution and deprotection, affords the enantiopure product.
Caption: Workflow for the synthesis of enantiopure azetidine-2-carboxylic acid via malonic ester intermediates.
Mechanistic Insight: The Krapcho Decarboxylation and Enzymatic Resolution
The Krapcho decarboxylation is a reliable method for the removal of one of the ester groups from the azetidine-2,2-dicarboxylate intermediate. The reaction proceeds through a nucleophilic attack of a halide ion (typically from LiCl or NaCl) on the alkyl group of the ester, leading to the loss of carbon dioxide.
A key step for achieving high enantiopurity in this route is the lipase-catalyzed hydrolysis of the remaining ester group. The enzyme selectively hydrolyzes one of the diastereomers, allowing for the separation of the desired enantiomer. This biocatalytic step is highly efficient and environmentally friendly.
Experimental Protocol: Efficient Five-Step Synthesis[2][3][4]
-
Synthesis of Dimethyl (S)-(-)-α-methylbenzylaminomalonate: A mixture of dimethyl 2-bromomalonate and (S)-(-)-α-methylbenzylamine is stirred in an appropriate solvent to yield the N-alkylated product.
-
Synthesis of Dimethyl 1-((S)-α-methylbenzyl)azetidine-2,2-dicarboxylate: The aminomalonate is treated with 1,2-dibromoethane and a base such as cesium carbonate in DMF to effect the cyclization.
-
Krapcho Dealkoxycarbonylation: The resulting diester is heated with a salt such as lithium chloride in a polar aprotic solvent like DMSO to yield a mixture of diastereomeric monoesters.
-
Lipase-Catalyzed Hydrolysis: The mixture of monoesters is subjected to hydrolysis using a lipase (e.g., Chirazyme L-2) to selectively hydrolyze the desired (2S, 1'S)-ester.
-
Deprotection: The chiral auxiliary is removed by catalytic hydrogenolysis to afford (S)-azetidine-2-carboxylic acid with >99.9% ee.
Route 3: Asymmetric Synthesis Using a Chiral Auxiliary
This method introduces chirality through the use of a recoverable chiral auxiliary, (R)-(+)- or (S)-(-)-α-methylbenzylamine. This approach is versatile, allowing for the synthesis of both enantiomers of azetidine-2-carboxylic acid in a straightforward manner.[5][6][7]
Conceptual Workflow
The synthesis starts with the N-alkylation of benzyl bromoacetate with a chiral α-methylbenzylamine. The resulting secondary amine is then N-alkylated with a 1,2-dihaloethane derivative. Intramolecular cyclization of this intermediate, followed by separation of the diastereomers and deprotection, yields the enantiopure product.
Caption: Workflow for the asymmetric synthesis of enantiopure azetidine-2-carboxylic acid using a chiral auxiliary.
Mechanistic Insight: Diastereoselective Cyclization and Separation
The chirality of the α-methylbenzyl group directs the stereochemical outcome of the intramolecular cyclization, leading to the formation of two diastereomers. The success of this route hinges on the ability to efficiently separate these diastereomers, which can often be achieved by crystallization or chromatography due to their different physical properties. The choice of the chiral auxiliary is critical, as it must not only induce a high degree of stereoselectivity but also be easily removable at the end of the synthesis.
Experimental Protocol: Facile Synthesis of Both Enantiomers[5][6][7]
-
Synthesis of Benzyl N-((R)-α-methylbenzyl)glycinate: Benzyl bromoacetate is reacted with (R)-(+)-α-methylbenzylamine to give the corresponding secondary amine.
-
Synthesis of Benzyl N-(2-chloroethyl)-N-((R)-α-methylbenzyl)glycinate: The secondary amine is then alkylated with a suitable 1,2-dihaloethane derivative, such as 1-bromo-2-chloroethane.
-
Intramolecular Cyclization: The resulting tertiary amine is treated with a strong base, such as sodium hydride, to effect an intramolecular SN2 reaction, forming the azetidine ring as a mixture of diastereomers.
-
Diastereomer Separation: The diastereomers are separated by fractional crystallization or column chromatography.
-
Deprotection: The benzyl ester and the chiral auxiliary are removed by catalytic hydrogenolysis to yield the enantiopure azetidine-2-carboxylic acid.
Conclusion and Future Outlook
The synthesis of enantiopure azetidine-2-carboxylic acid can be approached through several effective strategies. The choice of the optimal route depends on the specific requirements of the project, including the desired scale, the available starting materials, and the required level of enantiopurity.
-
The synthesis from L-aspartic acid is particularly attractive for large-scale production due to its low-cost starting material and the avoidance of chromatography.[1]
-
The malonic ester route offers a highly efficient and concise synthesis with excellent enantiocontrol, making it a strong choice for laboratory-scale synthesis where high purity is paramount.[2][3][4]
-
The asymmetric synthesis using a chiral auxiliary provides a flexible and reliable method to access both enantiomers of the target molecule.[5][6][7]
As the demand for enantiopure azetidine-2-carboxylic acid and its derivatives continues to grow in the field of drug discovery, the development of even more efficient, sustainable, and cost-effective synthetic methods will remain an active area of research.
References
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028-9031. [Link]
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028-9031. [Link]
-
Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892–1897. [Link]
-
Takaishi, T., Wakisaka, K., Vavricka, C. J., Kiyota, H., & Izumi, M. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives. Heterocycles, 96(12), 2125-2134. [Link]
-
Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]
-
Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028-9031. [Link]
-
Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]
-
Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028-9031. [Link]
-
Takaishi, T., Wakisaka, K., Vavricka, C. J., Kiyota, H., & Izumi, M. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives. Heterocycles, 96(12), 2125-2134. [Link]
-
Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]
-
Takaishi, T., Wakisaka, K., Vavricka, C. J., Kiyota, H., & Izumi, M. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives. Heterocycles, 96(12), 2125-2134. [Link]
- Kondo, T., & Ueyama, N. (2003).
-
Takaishi, T., Wakisaka, K., Vavricka, C. J., Kiyota, H., & Izumi, M. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives. Heterocycles, 96(12), 2125. [Link]
Sources
- 1. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Evaluation of Azetidine-2-Carboxylic Acid as a Proline Analogue
This guide provides an in-depth technical comparison of L-azetidine-2-carboxylic acid (Aze) and its proteinogenic counterpart, L-proline. We will explore the structural nuances that dictate their biological activities, the downstream cellular consequences of Aze misincorporation, and rigorous experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals investigating protein structure, cellular stress pathways, and the therapeutic potential of amino acid analogues.
Introduction: The Unique Role of Proline and the Rationale for Analogue Studies
L-proline is unique among the 20 common amino acids due to its secondary amine, where the side chain cyclizes back onto the protein backbone. This rigid five-membered pyrrolidine ring imposes significant conformational constraints, restricting the backbone dihedral angle (φ) and disrupting typical secondary structures like α-helices and β-sheets.[1] It is a critical residue in protein folding, stability, and molecular recognition, most notably in the triple helix of collagen.
The study of proline analogues, such as azetidine-2-carboxylic acid, offers a powerful "molecular surgery" approach to probe these roles.[2][3] Aze, a naturally occurring non-proteinogenic amino acid found in plants like lily-of-the-valley and sugar beets, is a structural homologue of proline, differing only by its four-membered ring.[4][5][6] This subtle difference allows it to be mistakenly recognized by the cell's protein synthesis machinery, leading to its incorporation into nascent polypeptide chains in place of proline.[6][7][8] The resulting proteotoxic stress makes Aze an invaluable tool for studying protein quality control mechanisms and a subject of interest for its potential toxicological and therapeutic implications.[5][9]
Structural and Physicochemical Comparison: A Tale of Two Rings
The fundamental difference between proline and Aze is the size of the imino acid ring. Proline's five-membered ring is relatively stable, while Aze's four-membered azetidine ring is significantly more strained. This seemingly minor alteration has profound impacts on bond angles, conformational flexibility, and ultimately, biological function.
| Property | L-Proline | L-Azetidine-2-Carboxylic Acid (Aze) | Reference(s) |
| Molecular Formula | C₅H₉NO₂ | C₄H₇NO₂ | [4][10][11] |
| Molar Mass | 115.13 g/mol | 101.10 g/mol | [4][11] |
| Ring Structure | 5-membered Pyrrolidine | 4-membered Azetidine | [4][6] |
| Conformational Impact | Induces sharp turns; restricted φ angle | Increases polypeptide flexibility; destabilizes ordered structures like the collagen triple helix. | [12] |
| Biological Role | Proteinogenic Amino Acid | Non-proteinogenic Amino Acid; Proline Antagonist | [10][13] |
| Natural Occurrence | Ubiquitous in proteins | Found in Liliaceae family (e.g., lily-of-the-valley) and beets (Beta vulgaris). | [4][5][14] |
Mechanism of Action: The Trojan Horse Strategy
Aze's toxicity stems from its ability to act as a "Trojan horse," deceiving a fundamental cellular process: protein synthesis. The prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA (tRNA) with proline, often cannot efficiently discriminate between proline and Aze.[6][8] This leads to the misincorporation of Aze into proteins at proline-encoded positions.[7][15][16]
The consequences of this misincorporation are severe:
-
Altered Protein Conformation: The smaller, more strained ring of Aze imparts different conformational constraints than proline. Peptides containing Aze are generally more flexible, which can destabilize highly ordered structures.[12] This is particularly detrimental to proline-rich proteins like collagen, where Aze incorporation inhibits triple helix formation.[12][17]
-
Protein Misfolding and Aggregation: The altered backbone geometry can lead to improper protein folding, resulting in the accumulation of non-functional or aggregated proteins.[9][15][18]
-
Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress pathway known as the UPR.[15][16] This response involves the activation of sensors like PERK and ATF6, leading to a global stress response aimed at restoring homeostasis, but which can ultimately trigger apoptosis if the stress is too severe.[16][18]
Comparative Biological Effects
The substitution of proline with Aze triggers a cascade of detrimental cellular events, making it a potent toxin in organisms that do not naturally produce it.[4]
| Biological Effect | L-Azetidine-2-Carboxylic Acid (Aze) | L-Proline | Reference(s) |
| Cell Viability | Cytotoxic; reduces cell viability, particularly at concentrations >1000 µM. | Generally non-toxic; essential for cell growth. | [19][20] |
| Apoptosis | Pro-apoptotic; increases the BAX/Bcl2 ratio. | Anti-apoptotic. | [18][19] |
| Inflammation | Pro-inflammatory in microglial cells; increases nitric oxide release and expression of markers like IL-1β and IL-6. | Generally non-inflammatory. | [19][20] |
| Protein Folding | Induces misfolding and aggregation; triggers the UPR. | Essential for correct protein folding and structure. | [9][15][18] |
| Development | Teratogenic; causes skeletal malformations and growth retardation in animal models. | Essential for normal development. | [4][18] |
| Growth Inhibition | Inhibits root growth in plants and cell growth in various organisms. | Promotes growth. | [15][16] |
Notably, the toxic effects of Aze can often be reversed or mitigated by co-supplementation with L-proline, which competes for uptake and binding to prolyl-tRNA synthetase, demonstrating the specificity of the mechanism.[15][16][21]
Experimental Evaluation of Proline Analogues: A Workflow
A systematic evaluation of a proline analogue like Aze requires a multi-faceted approach, moving from general cytotoxicity to specific mechanistic validation.
Protocol 1: Cell Viability Assessment via MTT Assay
Causality: This protocol quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability. The MTT compound is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. A decrease in formazan production in Aze-treated cells compared to controls indicates reduced viability or cytotoxicity. This is a primary screen to determine the dose-dependent toxic effect of the analogue.
Methodology:
-
Cell Seeding: Seed cells (e.g., BV2 microglia) in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate at 37°C with 5% CO₂ until they reach ~80% confluence.[20]
-
Treatment: Prepare serial dilutions of Aze (e.g., 0, 125, 250, 500, 1000, 2000 µM) in culture medium.[20] Remove the old medium from the cells and add 100 µL of the treatment media to the respective wells. Include a vehicle control (medium only) and a positive control for toxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for various time points (e.g., 6, 12, 24 hours) to assess time-dependent effects.[19][20]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. This allows viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Analysis: Normalize the absorbance values of the treatment groups to the vehicle control to calculate the percentage of cell viability.
Protocol 2: Validation of UPR Induction via Western Blot
Causality: This protocol directly tests the hypothesis that Aze induces ER stress. We measure the protein levels of key UPR markers. An increase in the expression of proteins like BiP (an ER chaperone) or the phosphorylation of eIF2α are hallmark indicators that the UPR has been activated in response to an accumulation of misfolded proteins.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa) in 6-well plates. Treat with an effective concentration of Aze (e.g., 5 mM) determined from the viability assay for a relevant time period (e.g., 9 hours).[18] Include a vehicle control and a positive control (e.g., 2 µg/mL tunicamycin).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay. This ensures equal loading of protein for all samples.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against UPR markers (e.g., anti-phospho-eIF2α, anti-BiP/GRP78, anti-ATF6) overnight at 4°C. Also probe for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control. Compare the expression levels in Aze-treated cells to the controls.
Protocol 3: Assessment of Apoptosis via Annexin V/Propidium Iodide Staining
Causality: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when fluorescently labeled, can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells. An increase in Annexin V-positive cells following Aze treatment provides quantitative evidence of its pro-apoptotic effect.[19][20]
Methodology:
-
Cell Seeding and Treatment: Grow cells in 6-well plates and treat with Aze as described in previous protocols for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative / PI-negative cells are live.
-
Annexin V-positive / PI-negative cells are in early apoptosis.
-
Annexin V-positive / PI-positive cells are in late apoptosis or necrosis.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Aze.
Applications in Research and Drug Discovery
-
Tool for Studying Proteostasis: Aze is widely used as a tool to induce proteotoxic stress, allowing researchers to study the cellular machinery that manages protein folding and degradation, such as the UPR and the ubiquitin-proteasome system.[5][7][9]
-
Investigating Proline's Role: By replacing proline with Aze, scientists can dissect the specific structural and functional importance of proline residues in a given protein.[9]
-
Scaffold for Drug Development: The strained azetidine ring is a unique chemical scaffold. Derivatives of azetidine-2-carboxylic acid have been explored as potent inhibitors for targets like STAT3, highlighting its potential as a foundational structure in medicinal chemistry.[9][22][23]
Conclusion
Azetidine-2-carboxylic acid is more than just a toxic plant metabolite; it is a powerful chemical probe for cell biology. Its ability to be misincorporated in place of proline provides a direct method for inducing protein misfolding and ER stress, thereby revealing cellular response pathways. While its inherent toxicity presents clear health considerations, particularly regarding its presence in the food chain[6][8], its unique properties make it an indispensable tool for basic research and a promising scaffold for the development of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to objectively evaluate the biological impact of Aze and other proline analogues, contributing to a deeper understanding of protein science and cellular pathology.
References
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Available from: [Link]
-
Smalec, B. M., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918. Available from: [Link]
-
Smalec, B. M., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Available from: [Link]
-
Wikipedia. (2023, November 27). Azetidine-2-carboxylic acid. Wikipedia. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. Available from: [Link]
-
Grokipedia. (2026, January 8). Azetidine-2-carboxylic acid. Grokipedia. Available from: [Link]
-
Berg, M. D., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 10(11), 4169-4181. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. Available from: [Link]
-
Taylor & Francis. (n.d.). Azetidine 2 carboxylic acid – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Smalec, B. M., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Available from: [Link]
-
Gunning, P. T., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 533-552. Available from: [Link]
-
Zappalà, A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Current Issues in Molecular Biology, 44(10), 4786-4801. Available from: [Link]
-
Zappalà, A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. Available from: [Link]
-
Rodgers, K. J., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). OPUS at UTS. Available from: [Link]
-
Forlani, G., & Funck, D. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in Plant Science. Available from: [Link]
-
Forlani, G., & Funck, D. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. PMC - NIH. Available from: [Link]
-
Rodgers, K. J., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). PubMed. Available from: [Link]
-
Funck, D., et al. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. Frontiers in Plant Science. Available from: [Link]
-
Bessonov, K., et al. (2013). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. Journal of Molecular Graphics and Modelling, 39, 118-25. Available from: [Link]
-
Zappalà, A., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. Available from: [Link]
-
Taylor & Francis Online. (n.d.). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online. Available from: [Link]
-
Tanner, J. J., et al. (2017). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. PMC - NIH. Available from: [Link]
-
Anaspec. (n.d.). Analogs of Proline. Anaspec. Available from: [Link]
-
Budisa, N. (2019). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. PMC - NIH. Available from: [Link]
-
Cadeddu, A., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central. Available from: [Link]
-
Kubyshkin, V., & Budisa, N. (2022). Residue-Specific Exchange of Proline by Proline Analogs in Fluorescent Proteins: How "Molecular Surgery" of the Backbone Affects Folding and Stability. ResearchGate. Available from: [Link]
-
Kubyshkin, V., & Budisa, N. (2022). Residue-Specific Exchange of Proline by Proline Analogs in Fluorescent Proteins: How "Molecular Surgery" of the Backbone Affects Folding and Stability. JoVE. Available from: [Link]
-
Berg, M. D., et al. (2020). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. bioRxiv. Available from: [Link]
-
Smith, R. J., et al. (1984). Mutant cell lines resistant to azetidine-2-carboxylic acid: Alterations in the synthesis of proline from glutamic acid. Journal of Cellular Physiology, 119(1), 137-143. Available from: [Link]
-
Kubyshkin, V., & Rubini, M. (2022). Proline Analogues. Chemical Reviews. Available from: [Link]
-
Klaubert, D., et al. (2025). Plant amino acid analogues as antimicrobial agents. PMC - NIH. Available from: [Link]
-
Rodgers, K. J., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). ResearchGate. Available from: [Link]
Sources
- 1. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Residue-Specific Exchange of Proline by Proline Analogs in Fluorescent Proteins: How "Molecular Surgery" of the Backbone Affects Folding and Stability [jove.com]
- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 7. academic.oup.com [academic.oup.com]
- 8. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. scbt.com [scbt.com]
- 11. L-アゼチジン-2-カルボン酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proline Analogues - Enamine [enamine.net]
- 14. Plant amino acid analogues as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid | MDPI [mdpi.com]
- 22. nbinno.com [nbinno.com]
- 23. pubs.acs.org [pubs.acs.org]
case studies of 1-Tert-butyl-2-azetidinecarboxylic acid in successful drug development
An Objective Comparison of 1-Tert-butyl-2-azetidinecarboxylic Acid Derivatives in Modern Drug Development A Senior Application Scientist's Guide to Strategic Scaffold Selection
Introduction: The Strategic Value of Constrained Amino Acids
In the landscape of medicinal chemistry, the pursuit of drug candidates with high potency, selectivity, and favorable pharmacokinetic profiles is relentless. Non-proteinogenic amino acids are critical tools in this endeavor, offering a means to escape the confines of natural peptide space. Among these, L-azetidine-2-carboxylic acid, a four-membered ring analog of L-proline, has emerged as a "privileged" scaffold.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) confers a unique conformational rigidity compared to the more flexible five-membered ring of proline, a property that can be exploited to lock a molecule into a bioactive conformation and enhance binding affinity to a biological target.[2][3]
This guide focuses on the practical application of its protected derivatives, specifically N-Boc protected (S)-azetidine-2-carboxylic acid ((S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid), in successful drug development programs.[4][5] We will dissect two distinct case studies to provide a comparative analysis of its performance against viable alternatives. The first case study details the successful development of potent STAT3 inhibitors, where a switch from a proline to an azetidine scaffold was a pivotal breakthrough. The second examines the exploration of azetidine derivatives as replacements for complex P2 units in HCV protease inhibitors, offering a valuable counterpoint on the limits of simple scaffold hopping. Through this lens, we aim to provide researchers with a clear, data-driven perspective on when and why this valuable building block should be deployed.
Case Study 1: A Breakthrough in STAT3 Inhibition via an Azetidine Scaffold
Background: Targeting Constitutively Active STAT3 in Oncology
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis. Its role in numerous human cancers has made it a high-priority therapeutic target. Early drug discovery efforts identified proline-based carboxamides as promising starting points for inhibiting STAT3's DNA-binding activity. However, these initial compounds lacked the potency required for clinical development.
The Proline-to-Azetidine Switch: A Leap in Potency
In a pivotal 2020 study published in the Journal of Medicinal Chemistry, researchers at the University of Michigan reported the optimization of their proline-based STAT3 inhibitors by replacing the proline linker with an (R)-azetidine-2-carboxamide scaffold.[4] This strategic substitution was hypothesized to provide a more rigid conformation, leading to a more favorable presentation of the pharmacophoric elements to the STAT3 protein. The results were dramatic.
The synthesis of this new series began with the commercially available building block (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid .[4] The N-Boc protecting group provides stability during the initial coupling reactions and is readily removed under acidic conditions for subsequent modifications. The use of this specific chiral building block ensures the stereochemical integrity of the final compounds, which is often crucial for biological activity.
Comparative Performance Data: Azetidine vs. Proline Scaffolds
The data clearly demonstrates the superiority of the azetidine core in this context. The lead azetidine compound 5o exhibited a STAT3 inhibitory IC50 of 0.38 µM, a significant improvement over the initial proline-based lead.[4] Further modifications led to compound 8i with an IC50 of 0.34 µM and excellent selectivity over other STAT family members.[4]
| Compound ID | Scaffold | R1 Group | R2 Group | STAT3 IC50 (µM) | Reference |
| Proline Lead | Proline | 3,5-bis(CF3)Ph | 2-Naphthyl | > 10 | [4] |
| 5a | Azetidine | 3,5-bis(CF3)Ph | 2-Naphthyl | 0.55 | [4] |
| 5o | Azetidine | 3,5-bis(CF3)Ph | 6-Quinolyl | 0.38 | [4] |
| 8i | Azetidine | 3,5-bis(CF3)PhSO2 | 6-Quinolyl | 0.34 | [4] |
Experimental Protocol: Synthesis of Azetidine Intermediate
The following protocol is representative of the key amide coupling step used to incorporate the azetidine building block, adapted from the methodologies described in the primary literature.[4]
Step 1: Amide Coupling of (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid
-
To a solution of (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).
-
Stir the mixture at 0 °C for 20 minutes.
-
Add the desired amine (e.g., 6-aminoquinoline) (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the coupled product.
Logical Workflow: From Proline to Potent Azetidine Inhibitor
Caption: SAR progression from a low-potency proline lead to a highly potent and selective azetidine-based STAT3 inhibitor.
Case Study 2: Evaluating Azetidines as P2 Moieties in HCV Protease Inhibitors
Background: The Complex P2 Unit of Boceprevir
Boceprevir was a first-in-class FDA-approved inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. Its structure is a complex peptidomimetic, with a highly substituted, conformationally constrained P2 moiety, (1R,2S,5S)-methyl 6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylate, being critical for its high binding affinity.[6][7] The synthesis of this bicyclic proline analog is complex and costly. Consequently, exploring simpler, more accessible proline mimetics like azetidine-2-carboxylic acid was a logical step in follow-on drug discovery programs.
The Hypothesis: Can a Simple Azetidine Replace a Complex Bicyclic Proline?
Researchers synthesized analogs of Boceprevir and another HCV inhibitor, Telaprevir, where the native P2 units were replaced with simpler azetidine and spiroazetidine moieties.[8][9] The synthetic rationale was sound: reduce synthetic complexity while attempting to retain the beneficial conformational constraint offered by a small ring system. The tert-butyl ester of azetidine-2-carboxylic acid or related derivatives would be key starting materials for such an approach.
Comparative Performance Data: Azetidine Analogs vs. Approved Drugs
In stark contrast to the STAT3 inhibitor case, this scaffold hop was unsuccessful. The simple, unsubstituted azetidine replacement proved to be detrimental to antiviral activity.
| Compound | P2 Moiety | Target | Activity (EC50) | Reference |
| Boceprevir | Bicyclic [3.1.0] Proline Analog | HCV Protease | ~150 nM (Replicon) | [10] |
| Telaprevir | Cyclohexyl-proline Analog | HCV Protease | ~350 nM (Replicon) | [10] |
| Analog 37d | Azetidine-2-carboxamide | HCV Protease | Inactive | [8] |
| Analog 37c | Spiroazetidine Analog | HCV Protease | 0.8 µM (Toxic) | [8] |
While a more complex spiroazetidine derivative (37c ) showed some activity (EC50 = 0.8 µM), it was also found to be cytotoxic, halting any further development.[8] This outcome underscores a critical lesson: while azetidine provides rigidity, it could not replicate the specific and extensive hydrophobic interactions that the gem-dimethyl group and bicyclic structure of Boceprevir's P2 unit make with the protease active site.[6]
Structural Comparison: P2 Scaffolds
Caption: Comparison of the successful, complex P2 unit in Boceprevir with the unsuccessful, simpler azetidine replacement.
Comparative Analysis and Scientist's Perspective
The two case studies present a nuanced picture of the utility of 1-tert-butyl-2-azetidinecarboxylic acid derivatives.
-
Success in Scaffold Evolution (STAT3): In the STAT3 inhibitor program, the azetidine ring was not merely a substitute for proline but an evolutionary step. It provided a superior, more rigid scaffold that amplified the binding contributions of the surrounding pharmacophores. The switch was successful because the overall binding mode was amenable to the subtle conformational changes induced by the smaller ring, leading to a significant gain in potency.
-
Failure in Direct Mimicry (HCV): In the HCV protease inhibitor program, the simple azetidine was tasked with mimicking a highly optimized and structurally complex unit. It failed because it lacked the specific structural features (i.e., the gem-dimethyl cyclopropane fusion) of the original P2 moiety that were essential for activity. This is not a failure of the azetidine scaffold itself, but a demonstration that it is not a universal substitute for all proline-like structures, especially when key hydrophobic or steric interactions are required.
1-Tert-butyl-2-azetidinecarboxylic acid and its enantiomers are powerful and strategically important building blocks in modern drug discovery. Their value is most profoundly realized when used not as a simple replacement, but as a tool to rigidify a molecular scaffold and optimize the orientation of key binding elements , as demonstrated in the STAT3 inhibitor case study. However, chemists must exercise caution against using it as a direct, simplistic substitute for more complex proline derivatives where specific side-chain interactions are paramount for biological activity. The decision to employ an azetidine scaffold should be driven by a clear structural hypothesis. When used correctly, this constrained building block can be the key to unlocking significant gains in potency and selectivity, paving the way for successful drug development.
References
-
Gagnon, A., et al. (2013). Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 2041-2045. Available at: [Link]
-
PubChem. (n.d.). Azetidinecarboxylic Acid. Retrieved January 14, 2026, from [Link]
-
Tanaka, H., et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthesis. HETEROCYCLES, 96(12), 2125-2135. Available at: [Link]
-
Fesik, P. I., et al. (2011). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International, 43(6), 501-534. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. Retrieved January 14, 2026, from [Link]
-
Fine Chemical Block. (n.d.). The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. Retrieved January 14, 2026, from [Link]
-
Stuckey, J. A., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 694-716. Available at: [Link]
-
Liang, F. X., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467-72. Available at: [Link]
-
Gagnon, A., et al. (2013). Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 2041-5. Available at: [Link]
-
Malcolm, B. A., et al. (2010). Preclinical Characterization of the Antiviral Activity of SCH 900518 (Narlaprevir), a Novel Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease. Antimicrobial Agents and Chemotherapy, 54(3), 1026-1034. Available at: [Link]
-
Jamison, C. R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5071-5120. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 7. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Characterization of the Antiviral Activity of SCH 900518 (Narlaprevir), a Novel Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Proper Disposal of 1-Tert-butyl-2-azetidinecarboxylic Acid
As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that every step of the scientific process is conducted with the utmost attention to safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 1-Tert-butyl-2-azetidinecarboxylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined below are grounded in established principles of chemical waste management and are designed to be a self-validating system for your laboratory.
Understanding the Compound: Hazard Identification
1-Tert-butyl-2-azetidinecarboxylic acid is a carboxylic acid. While specific toxicity data may be limited, its acidic nature and the presence of the azetidine ring warrant a cautious approach. Safety Data Sheets (SDS) for similar compounds, such as Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester, classify them as skin and eye irritants, and potentially harmful if inhaled or ingested[1][2][3]. Therefore, it is prudent to handle 1-Tert-butyl-2-azetidinecarboxylic acid as a hazardous chemical.
Key Hazardous Characteristics:
-
Corrosivity: As a carboxylic acid, it has the potential to be corrosive, especially in concentrated forms.
-
Irritation: It is likely to cause skin and eye irritation upon contact[2][3].
-
Toxicity: While not acutely toxic, it should be handled with care to avoid ingestion and inhalation[1].
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a multi-step process that begins the moment the chemical is deemed waste. Following these steps meticulously is crucial for maintaining a safe laboratory environment.
The first and most critical step is to correctly identify and segregate the waste at the point of generation[4][5].
-
Designation: As soon as 1-Tert-butyl-2-azetidinecarboxylic acid or a solution containing it is no longer needed, it must be declared as waste.
-
Segregation: This waste must be kept separate from other waste streams. Specifically:
This segregation prevents dangerous chemical reactions within the waste container[9].
The choice of waste container is vital to prevent leaks and reactions[10].
-
Material Compatibility: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for organic acids[6][11]. Avoid metal containers, as acids can cause corrosion[7][9].
-
Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof lid[10][12].
-
Filling: Do not overfill the container. A general rule is to fill it to no more than 90% of its capacity to allow for expansion[11]. Keep the container closed except when adding waste[7][13][14].
Accurate and clear labeling is a regulatory requirement and essential for safety[4][15].
-
Hazardous Waste Label: The container must be labeled with the words "Hazardous Waste"[7].
-
Contents: Clearly list all chemical constituents, including "1-Tert-butyl-2-azetidinecarboxylic acid" and any solvents or other chemicals present, with their approximate percentages[14]. Do not use abbreviations.
-
Hazard Identification: Indicate the relevant hazards (e.g., "Corrosive," "Irritant")[6].
Waste must be stored safely in a designated area while awaiting pickup[11][13].
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel[7][16].
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks[9][10][14].
-
Segregation in Storage: Store the container away from incompatible materials, particularly bases[7][17].
-
Accumulation Time: Partially filled containers can remain in the SAA for up to one year. Once a container is full, it must be removed from the SAA within three days[7].
Final disposal must be handled by trained professionals.
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this chemical down the drain or in the regular trash[13][18]. Contact your institution's EHS department or a licensed hazardous waste disposal company for pickup[6].
-
Documentation: Maintain records of your hazardous waste generation and disposal as required by your institution and regulatory bodies like the EPA[10][19].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 1-Tert-butyl-2-azetidinecarboxylic acid.
Caption: Decision workflow for proper disposal.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Max 90% of capacity | [11] |
| Satellite Accumulation Time (Partially Filled) | Up to 1 year | [7] |
| Full Container Removal from SAA | Within 3 days | [7] |
| pH for Neutralized Aqueous Waste (if permissible) | 5.5 - 9.0 | [18] |
Note: Neutralization and drain disposal of 1-Tert-butyl-2-azetidinecarboxylic acid is generally not recommended without explicit permission from your institution's EHS and a thorough understanding of local regulations. Concentrated or contaminated forms must be disposed of as hazardous waste[6].
Regulatory Framework
The procedures outlined in this guide are designed to comply with regulations set forth by major governing bodies:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from "cradle to grave"[11][19]. This includes proper identification, storage, and disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe handling practices for hazardous materials in the workplace, including proper labeling, training, and storage to protect employees[17][20][21][22].
By adhering to this guide, you are not only ensuring the safety of your laboratory and the environment but also upholding the highest standards of scientific integrity and professional responsibility.
References
-
Laboratory Waste Management: Best Practices for Compliance and Safety. LabX.com. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. [Link]
-
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]
-
How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
OSHA's Guidance on Dealing with Waste. Medical Systems. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
-
Hazardous Waste. EHSO Manual 2025-2026. [Link]
-
1-N-Boc-3-Azetidinecarboxylic Acid Safety Data Sheet. Angene Chemical. [Link]
-
Chemical Compatibility Database. Cole-Parmer. [Link]
-
Chemical Compatibility Chart. U.S. Department of Transportation. [Link]
-
Chemical Compatibility Table. University Operations, The University of Texas at Austin. [Link]
-
Chemical Resistance Properties of Tubing. Saint-Gobain. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. biosynth.com [biosynth.com]
- 4. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 5. actenviro.com [actenviro.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. acewaste.com.au [acewaste.com.au]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. medical-systems.com [medical-systems.com]
- 16. epa.gov [epa.gov]
- 17. connmaciel.com [connmaciel.com]
- 18. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 19. epa.gov [epa.gov]
- 20. cleanmanagement.com [cleanmanagement.com]
- 21. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 22. resources.duralabel.com [resources.duralabel.com]
Navigating the Synthesis Frontier: A Safety and Handling Guide for 1-Tert-butyl-2-azetidinecarboxylic Acid
For Immediate Implementation: This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals engaged in the handling of 1-Tert-butyl-2-azetidinecarboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is founded on the principles of chemical analogy, drawing from safety data for structurally similar Boc-protected amino acids and carboxylic acids. Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and achieving environmental compliance.
Hazard Analysis: A Precautionary Approach
Key Structural Considerations:
-
Carboxylic Acid Moiety: Carboxylic acids, as a class, can be corrosive and irritants.[3]
-
Boc-Protecting Group: The tert-butoxycarbonyl group is widely used in peptide synthesis.[4] While generally stable, the deprotection process often involves strong acids, presenting its own set of hazards.[5][6][7]
-
Solid Form: As a powder or crystalline solid, this compound may pose a risk of aerosolization, leading to respiratory exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory to create a robust barrier between the researcher and the chemical, thereby minimizing exposure risks. The following table outlines the required PPE for handling 1-Tert-butyl-2-azetidinecarboxylic acid.
| Protection Level | Required PPE | Specific Recommendations | Rationale |
| Primary (Minimum) | Eye and Face Protection | Chemical safety goggles with side shields. | Protects against splashes and airborne particles.[8] |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact. Double gloving is recommended for extended operations.[8] | |
| Protective Clothing | Standard laboratory coat. | Shields skin and personal clothing from spills.[9] | |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[3] | |
| Secondary (Task-Dependent) | Respiratory Protection | N95 respirator or higher. | Necessary when handling the powder outside of a certified chemical fume hood, or when there is a potential for aerosol generation.[2] |
| Face Protection | Face shield worn over safety goggles. | Recommended when handling larger quantities (>10g) or when there is a significant splash hazard.[8] |
Diagram: PPE Selection Workflow
Caption: PPE selection workflow for handling 1-Tert-butyl-2-azetidinecarboxylic acid.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling minimizes the risk of exposure and contamination.
3.1. Pre-Handling Preparations:
-
Designated Work Area: All work with 1-Tert-butyl-2-azetidinecarboxylic acid should be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand), and waste disposal bags should be available in the laboratory.
3.2. Handling the Compound:
-
Donning PPE: Before entering the designated work area, don the appropriate PPE as determined by your risk assessment.
-
Weighing: If weighing the solid, do so within the chemical fume hood to contain any dust. Use a tared weigh boat and handle with care to avoid generating airborne particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3.3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper waste management is a critical component of laboratory safety and environmental responsibility.
4.1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with 1-Tert-butyl-2-azetidinecarboxylic acid, including gloves, weigh boats, and contaminated bench paper, must be disposed of in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
4.2. Waste Disposal Procedures:
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "1-Tert-butyl-2-azetidinecarboxylic acid" and the appropriate hazard warnings (e.g., "Irritant").
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste by your institution's environmental health and safety department in accordance with all local and national regulations.
By adhering to these rigorous safety and handling protocols, researchers can confidently work with 1-Tert-butyl-2-azetidinecarboxylic acid, ensuring their personal safety and the integrity of their scientific endeavors.
References
-
Sunway Pharm Ltd. (n.d.). 1-tert-Butyl-2-azetidinecarboxylic acid. Retrieved from [Link]
-
AbacipharmTech. (n.d.). 1-(tert-Butyl)azetidine-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]
- Apollo Scientific. (2023). Safety Data Sheet: Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester.
- Fisher Scientific. (2025).
- Biosynth. (2020).
- Fisher Scientific. (2025). Safety Data Sheet: (S)-(-)-Azetidine-2-carboxylic acid.
-
BOC. (n.d.). Safety & PPE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Aapptec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US). Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
